molecular formula C17H32BrNO7 B606377 Bromoacetamido-PEG4-C2-Boc

Bromoacetamido-PEG4-C2-Boc

カタログ番号: B606377
分子量: 442.3 g/mol
InChIキー: JKLVXGPHURQOIO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bromoacetamido-PEG4-t-butyl ester is a PEG derivative containing a bromide group and a t-butyl protected carboxyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions. The t-butyl protected carboxyl group can be deprotected under acidic conditions.

特性

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32BrNO7/c1-17(2,3)26-16(21)4-6-22-8-10-24-12-13-25-11-9-23-7-5-19-15(20)14-18/h4-14H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLVXGPHURQOIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32BrNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Bromoacetamido-PEG4-C2-Boc for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetamido-PEG4-C2-Boc is a heterobifunctional chemical linker of significant interest in the field of targeted therapeutics, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use in advanced drug development. The strategic design of this linker, incorporating a bromoacetamide group, a tetraethylene glycol (PEG4) spacer, and a Boc-protected amine, offers a versatile platform for the synthesis of complex bioconjugates.

The bromoacetamide moiety serves as a reactive handle for covalent conjugation to thiol groups, such as those found in cysteine residues of proteins. The hydrophilic PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate. The Boc (tert-butyloxycarbonyl) protecting group provides a stable yet readily cleavable mask for a primary amine, allowing for sequential and controlled conjugation strategies.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₁₇H₃₂BrNO₇
Molecular Weight 442.34 g/mol
CAS Number 1807521-00-1
Appearance Colorless to light yellow liquid
Purity (HPLC) Typically ≥95%
Solubility Soluble in DMSO, DMF, DCM
Storage Conditions Store at -20°C for long-term stability

Core Applications in Drug Development

This compound is a critical building block in two cutting-edge therapeutic modalities:

  • PROTACs: These are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins. This linker can be used to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

  • Antibody-Drug Conjugates (ADCs): In this application, the linker is used to attach a potent cytotoxic drug to a monoclonal antibody that specifically targets cancer cells. The bromoacetamide group can react with cysteine residues on the antibody, forming a stable covalent bond.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the general mechanism of action for a PROTAC synthesized using this compound. The PROTAC facilitates the formation of a ternary complex between the target Protein of Interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and degradation of the POI.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination Cascade cluster_3 Proteasomal Degradation PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) POI Target Protein (POI) PROTAC->POI Binds to POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3 Ligase Ternary_Complex POI-PROTAC-E3 Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ub Ubiquitin (Ub) E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 Ub_E2 Ub-E2 E2->Ub_E2 Ub_E2->Ternary_Complex Ub Transfer Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

PROTAC-mediated protein degradation pathway.

Experimental Protocols

This section provides detailed methodologies for the key experimental steps involving this compound.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine, which is then available for subsequent conjugation.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Nitrogen or argon gas supply

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 100 mg in 2 mL) in a round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA (typically 5-10 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting amine-TFA salt is often used in the next step without further purification. If necessary, the product can be purified by flash chromatography.

Protocol 2: Synthesis of a PROTAC using the Deprotected Linker

This protocol outlines the conjugation of the deprotected linker to a ligand for a protein of interest (POI ligand) that contains a carboxylic acid group.

Materials:

  • Deprotected Bromoacetamido-PEG4-C2-amine (from Protocol 1)

  • POI ligand with a terminal carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling agent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the POI ligand with the carboxylic acid (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add HATU (1.1 equivalents) and DIPEA (2-3 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add the deprotected Bromoacetamido-PEG4-C2-amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the progress by LC-MS.

  • Upon completion, the reaction mixture can be diluted with ethyl acetate and washed with water and brine to extract the product.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude PROTAC can be purified by preparative HPLC to yield the final product.

Protocol 3: Conjugation to a Thiol-Containing Biomolecule (e.g., Cysteine on a Protein)

This protocol describes the reaction of the bromoacetamide group of the synthesized PROTAC with a thiol group on a biomolecule.

Materials:

  • Synthesized PROTAC with the bromoacetamide group

  • Thiol-containing protein (e.g., an antibody with accessible cysteine residues)

  • Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Reaction vessel

Procedure:

  • Dissolve the PROTAC in a minimal amount of a water-miscible organic solvent like DMSO.

  • Prepare a solution of the thiol-containing protein in PBS at a suitable concentration (e.g., 1-5 mg/mL).

  • Add the PROTAC solution to the protein solution. The molar ratio of PROTAC to protein should be optimized for the desired degree of labeling.

  • Incubate the reaction mixture at room temperature or 4°C for 2-24 hours with gentle mixing.

  • Monitor the conjugation reaction by SDS-PAGE or mass spectrometry.

  • Quench the reaction by adding a small molecule thiol such as β-mercaptoethanol or N-acetylcysteine.

  • Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove unreacted PROTAC and other small molecules.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis of a PROTAC using this compound.

Experimental_Workflow cluster_Linker_Prep Linker Preparation cluster_PROTAC_Synthesis PROTAC Synthesis cluster_Bioconjugation Bioconjugation start This compound deprotection Boc Deprotection (TFA, DCM) start->deprotection deprotected_linker Deprotected Linker (Amine-PEG4-Bromoacetamide) deprotection->deprotected_linker coupling Amide Coupling (HATU, DIPEA, DMF) deprotected_linker->coupling poi_ligand POI Ligand (-COOH) poi_ligand->coupling crude_protac Crude PROTAC coupling->crude_protac purification Purification (HPLC) crude_protac->purification final_protac Final PROTAC purification->final_protac thiol_reaction Thiol-Bromoacetamide Reaction (PBS) final_protac->thiol_reaction e3_ligand_protein E3 Ligand-Binding Protein (with -SH group) e3_ligand_protein->thiol_reaction final_conjugate Final Bioconjugate (PROTAC-Protein) thiol_reaction->final_conjugate

Workflow for PROTAC synthesis and bioconjugation.

Conclusion

This compound is a highly valuable and versatile linker for the development of targeted therapeutics. Its well-defined reactive groups and the beneficial properties of the PEG spacer make it an ideal choice for constructing sophisticated PROTACs and ADCs. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to utilize this powerful tool in their drug discovery and development efforts. Careful optimization of reaction conditions and purification methods will be crucial for achieving high yields and purity of the final bioconjugates.

An In-Depth Technical Guide to Bromoacetamido-PEG4-C2-Boc: A Core Component in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromoacetamido-PEG4-C2-Boc is a heterobifunctional chemical linker integral to the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for its use in bioconjugation and key reaction steps are provided, alongside visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

The advent of PROTACs has revolutionized the landscape of modern pharmacology, offering a novel modality to target and eliminate disease-causing proteins.[1] These chimeric molecules function by coopting the cell's own ubiquitin-proteasome system to induce the degradation of a specific protein of interest.[1] The architecture of a PROTAC is tripartite, consisting of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that covalently connects these two moieties.[2] The nature of the linker is critical to the efficacy of the PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

This compound is a versatile linker that embodies several desirable features for PROTAC development. It incorporates a tetraethylene glycol (PEG4) spacer to enhance aqueous solubility and reduce immunogenicity, a reactive bromoacetamide group for covalent linkage, and a tert-butyloxycarbonyl (Boc)-protected amine for controlled, sequential conjugation.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a bromoacetamide functional group at one terminus and a Boc-protected amine at the other, separated by a hydrophilic PEG4 chain and an ethyl C2 spacer.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₇H₃₂BrNO₇[3][4][5]
Molecular Weight 442.34 g/mol [3][4][5]
CAS Number 1807521-00-1[3][4][5]
Appearance Colorless to light yellow liquid[3][4]
Solubility Soluble in DMSO (≥ 100 mg/mL)[3][6]
SMILES O=C(OC(C)(C)C)CCOCCOCCOCCOCCNC(CBr)=O[3]
Purity (HPLC) >97%

Storage and Stability: For long-term storage, this compound should be kept as a pure form at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 6 months.[3][4]

Mechanism of Action in PROTACs

The functionality of this compound as a PROTAC linker is predicated on its two reactive ends. The bromoacetamide group is an electrophilic moiety that can readily react with nucleophilic residues, such as the thiol group of cysteine, on a target protein ligand or the protein itself. The Boc-protected amine provides a stable, yet readily cleavable, handle for conjugation to an E3 ligase ligand. This orthogonal reactivity allows for a controlled, stepwise synthesis of the final PROTAC molecule.

Once assembled, the PROTAC engages both the target protein and an E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation cluster_degradation Proteasomal Degradation POI Protein of Interest (POI) PROTAC PROTAC (containing Bromoacetamido- PEG4-C2-Boc linker) POI->PROTAC binds Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits E3_Ligase->POI Polyubiquitination Ub Ubiquitin Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

PROTAC Mechanism of Action

Experimental Protocols

The synthesis of a functional PROTAC using this compound typically involves a two-stage process: 1) deprotection of the Boc group to reveal a primary amine, and 2) conjugation of the linker to the E3 ligase and target protein ligands.

Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free amine, which is then ready for subsequent conjugation.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA) or 4M HCl in 1,4-dioxane

  • Nitrogen or Argon gas supply

  • Round-bottom flask and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • To the stirred solution, add TFA (10-20 equivalents) or a solution of 4M HCl in 1,4-dioxane (10 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure (in vacuo) to remove the solvent and excess acid.

  • The resulting crude amine salt (Bromoacetamido-PEG4-C2-NH₂) is often used directly in the next step without further purification.

Boc_Deprotection_Workflow Start This compound in anhydrous DCM Add_Acid Add TFA or 4M HCl in dioxane Start->Add_Acid Stir Stir at RT (1-2 hours) Add_Acid->Stir Monitor Monitor by LC-MS Stir->Monitor Workup Concentrate in vacuo Monitor->Workup Product Bromoacetamido-PEG4-C2-NH₂ (amine salt) Workup->Product

Boc Deprotection Workflow
PROTAC Synthesis via Amide Coupling

This representative protocol outlines the coupling of the deprotected linker to a carboxylic acid-containing E3 ligase ligand (e.g., a derivative of pomalidomide) and subsequent reaction with a target protein ligand.

Materials:

  • Bromoacetamido-PEG4-C2-NH₂ (from the previous step)

  • E3 ligase ligand with a carboxylic acid moiety

  • Target protein ligand with a nucleophilic handle (e.g., a thiol group)

  • Coupling reagents (e.g., HATU, HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

Step 1: Amide Coupling with E3 Ligase Ligand

  • Dissolve the E3 ligase ligand (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and HOBt (1.1 equivalents) to the solution and stir for 10 minutes to pre-activate the carboxylic acid.

  • Add a solution of Bromoacetamido-PEG4-C2-NH₂ (1.2 equivalents) in anhydrous DMF, followed by DIPEA (3.0 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting intermediate (E3 Ligand-Linker-Bromoacetamide) by flash column chromatography or preparative HPLC.

Step 2: Conjugation to Target Protein Ligand

  • Dissolve the purified E3 Ligand-Linker-Bromoacetamide (1.0 equivalent) and the target protein ligand (1.1 equivalents) in a suitable solvent such as DMF or DMSO.

  • Add a non-nucleophilic base like DIPEA (2.0 equivalents) to facilitate the reaction.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours. Monitor the reaction by LC-MS.

  • Once the reaction is complete, purify the final PROTAC molecule by preparative HPLC.

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Conjugation E3_Ligand E3 Ligase Ligand (-COOH) Coupling HATU, HOBt, DIPEA in DMF E3_Ligand->Coupling Deprotected_Linker Bromoacetamido-PEG4-C2-NH₂ Deprotected_Linker->Coupling Intermediate E3 Ligand-Linker-Bromoacetamide Coupling->Intermediate Conjugation DIPEA in DMF/DMSO Intermediate->Conjugation POI_Ligand Target Protein Ligand (e.g., -SH) POI_Ligand->Conjugation Final_PROTAC Final PROTAC Molecule Conjugation->Final_PROTAC

PROTAC Synthesis Workflow

Safety and Handling

Bromoacetamide-containing compounds are alkylating agents and should be handled with care.[7] They are classified as toxic if swallowed and can cause severe skin burns and eye damage.[7]

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles and a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated fume hood. A NIOSH/MSHA or European Standard EN 149 approved respirator may be required for handling larger quantities.[7]

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[7]

  • Wash hands thoroughly after handling.[7]

  • Keep the container tightly closed in a dry and well-ventilated place.[7]

In case of exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.

Conclusion

This compound is a valuable and versatile chemical tool for the construction of PROTACs. Its well-defined structure, featuring a hydrophilic PEG spacer and orthogonal reactive functionalities, facilitates the synthesis of potent and drug-like protein degraders. The detailed protocols and diagrams provided in this guide are intended to equip researchers with the necessary information to effectively utilize this linker in their drug discovery and chemical biology endeavors. As the field of targeted protein degradation continues to expand, the strategic application of well-designed linkers like this compound will remain a cornerstone of innovation.

References

The Strategic Role of the PEG4 Spacer in Bromoacetamido-PEG4-C2-Boc: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, Bromoacetamido-PEG4-C2-Boc, is a critical component in the design and synthesis of advanced bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its modular design, featuring a thiol-reactive bromoacetamide warhead, a protective Boc group, and a central tetra-polyethylene glycol (PEG4) spacer, offers a versatile platform for linking bioactive molecules to proteins or antibodies. This guide delves into the pivotal role of the PEG4 spacer, providing a technical overview of its impact on the physicochemical properties, synthesis, and biological activity of the resulting conjugates.

Core Function of the this compound Linker

This compound serves as a molecular bridge, connecting a targeting moiety (like an antibody or a small molecule ligand) to a payload (such as a cytotoxic drug or an E3 ligase ligand). The bromoacetamide group selectively reacts with thiol groups, commonly found in cysteine residues of proteins, to form a stable thioether bond.[1] The Boc (tert-butyloxycarbonyl) protecting group on the amine allows for controlled, stepwise conjugation strategies. At the heart of this linker is the PEG4 spacer, a chain of four repeating ethylene glycol units.

The Multifaceted Role of the PEG4 Spacer

The inclusion of a PEG4 spacer in the this compound linker is a deliberate design choice that imparts several beneficial properties to the final bioconjugate. These advantages are crucial for the efficacy and developability of complex therapeutic molecules like ADCs and PROTACs.

Enhancing Solubility and Reducing Aggregation

A primary challenge in the development of ADCs and PROTACs is the often-hydrophobic nature of the payload molecules.[2] Conjugating these molecules to antibodies or protein ligands can lead to decreased solubility and an increased propensity for aggregation.[3][4] Aggregation can negatively impact manufacturing, stability, and in vivo performance, potentially leading to immunogenicity and altered pharmacokinetic profiles.[3][4]

The PEG4 spacer, being hydrophilic, effectively counteracts the hydrophobicity of the payload.[5][6] Its flexible, water-soluble nature helps to shield the hydrophobic regions of the conjugate, thereby improving its overall aqueous solubility and reducing the likelihood of aggregation.[3][7] This is particularly critical when aiming for a high drug-to-antibody ratio (DAR) in ADCs, as a higher payload loading increases the overall hydrophobicity of the conjugate.[4] The improved solubility also facilitates the use of aqueous buffers during conjugation and purification processes, avoiding the need for organic co-solvents that can denature the protein component.[6]

Improving Pharmacokinetics

The pharmacokinetic profile of a bioconjugate is a critical determinant of its therapeutic efficacy. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the in vivo performance of therapeutics.[8][9] The PEG4 spacer in this compound contributes to this effect by:

  • Prolonging Circulation Half-Life: The hydrophilic PEG chain can create a hydration shell around the conjugate, effectively increasing its hydrodynamic radius.[10] This can reduce renal clearance and shield the conjugate from proteolytic degradation, leading to a longer circulation half-life.[10][11]

  • Reducing Immunogenicity: By masking potential epitopes on the conjugate, the PEG spacer can reduce its recognition by the immune system, thereby lowering the risk of an immunogenic response.[11]

  • Modulating Tissue Distribution: The physicochemical properties imparted by the PEG spacer can influence the biodistribution of the conjugate, potentially leading to more favorable accumulation in target tissues and reduced off-target toxicity.[12]

Providing Optimal Spacing and Flexibility

The length and flexibility of the linker are crucial for the biological activity of PROTACs and ADCs. The PEG4 spacer provides a defined and optimal distance between the two conjugated entities.

  • In PROTACs: The linker must be long and flexible enough to allow the simultaneous binding of the target protein and the E3 ligase, facilitating the formation of a productive ternary complex for ubiquitination and subsequent degradation.[13]

  • In ADCs: The spacer ensures that the cytotoxic payload is sufficiently distanced from the antibody to avoid interfering with antigen binding. It also allows for efficient processing and release of the payload within the target cell.

Quantitative Data on the Impact of PEG Spacers

PropertyNon-PEGylated LinkerPEGylated Linker (e.g., PEG4, PEG8)Reference(s)
Solubility Lower aqueous solubility, may require organic co-solvents for conjugation.Increased aqueous solubility, enabling reactions in aqueous buffers.[6][6]
Aggregation Higher propensity for aggregation, especially at high DARs.Significantly reduced aggregation, even at high DARs.[14][15][14][15]
Pharmacokinetics (Clearance) Faster clearance rates.Slower clearance rates, with a plateau often observed with PEG8 and longer chains.[12][12]
In Vivo Tolerability Lower maximum tolerated dose in animal models.Improved tolerability at higher doses.[12][12]

Experimental Protocols

The following sections provide a generalized, yet detailed, methodology for the key experiments involving a bromoacetamide-PEG linker like this compound.

Protocol 1: Conjugation of this compound to a Thiol-Containing Protein

This protocol describes the conjugation of the bromoacetamide group to a cysteine residue on a protein, such as an antibody.

Materials:

  • Thiol-containing protein (e.g., monoclonal antibody) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5).

  • This compound.

  • Dimethyl sulfoxide (DMSO).

  • Reducing agent (e.g., TCEP or DTT) if antibody disulfides need to be reduced.

  • Quenching reagent (e.g., L-cysteine).

  • Purification system (e.g., size-exclusion chromatography or dialysis).

Procedure:

  • Antibody Preparation (if necessary): If conjugating to interchain cysteines, partially reduce the antibody by adding a controlled molar excess of a reducing agent like TCEP. Incubate at 37°C for 30-60 minutes. Remove the reducing agent using a desalting column.

  • Linker Preparation: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the antibody solution. The final concentration of DMSO should be kept low (typically <10%) to avoid protein denaturation.

  • Incubation: Gently mix the reaction and incubate at 4°C or room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

  • Quenching: Add an excess of a quenching reagent like L-cysteine to react with any unreacted bromoacetamide groups. Incubate for 30 minutes.

  • Purification: Purify the resulting conjugate using size-exclusion chromatography to remove unreacted linker, quenching reagent, and any aggregates. Alternatively, dialysis can be used.

  • Characterization: Characterize the purified conjugate to determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry. Confirm the integrity and purity of the conjugate by SDS-PAGE and size-exclusion chromatography.

Protocol 2: Deprotection of the Boc Group and Second Conjugation

This protocol outlines the removal of the Boc protecting group to reveal a primary amine for a subsequent conjugation step.

Materials:

  • Boc-protected conjugate from Protocol 1.

  • Trifluoroacetic acid (TFA).

  • Dichloromethane (DCM) or other suitable organic solvent.

  • Neutralizing agent (e.g., diisopropylethylamine - DIPEA).

  • Purification system (e.g., HPLC).

Procedure:

  • Deprotection: Dissolve the Boc-protected conjugate in a solution of TFA in DCM (e.g., 20-50% TFA).

  • Incubation: Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction by LC-MS to confirm the complete removal of the Boc group.

  • Solvent Removal: Evaporate the solvent and TFA under reduced pressure.

  • Neutralization and Second Conjugation: The resulting amine can be neutralized with a base like DIPEA and used directly in a subsequent conjugation reaction, for example, with an NHS-ester activated molecule.

  • Purification: Purify the final bioconjugate using an appropriate method such as HPLC.

Mandatory Visualizations

Signaling Pathway: PROTAC-Mediated Degradation of BTK

The following diagram illustrates the mechanism of action of a PROTAC that utilizes a PEG4-containing linker to target Bruton's tyrosine kinase (BTK) for degradation via the ubiquitin-proteasome system.[13][16]

PROTAC_BTK_Degradation cluster_0 PROTAC-Mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation BTK BTK (Target Protein) PROTAC BTK-PROTAC-E3 Ligase Ligand (with PEG4 Spacer) BTK->PROTAC Binds to E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase Recruits Ubiquitin Ubiquitin Ub_BTK Polyubiquitinated BTK Ubiquitin->Ub_BTK Transferred to BTK Proteasome 26S Proteasome Ub_BTK->Proteasome Recognized by Degraded_BTK Degraded BTK (Peptides) Proteasome->Degraded_BTK Degrades

Caption: PROTAC-mediated degradation of BTK via the ubiquitin-proteasome pathway.

Experimental Workflow: ADC Synthesis and Characterization

This diagram outlines a typical workflow for the synthesis and characterization of an Antibody-Drug Conjugate (ADC) using a linker like this compound.

ADC_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start: Monoclonal Antibody reduction Partial Reduction (e.g., TCEP) start->reduction conjugation Conjugation with Bromoacetamido-PEG4-Linker-Payload reduction->conjugation quenching Quenching (e.g., L-cysteine) conjugation->quenching purification Purification (e.g., SEC) quenching->purification adc Purified ADC purification->adc dar DAR Determination (HIC, MS) adc->dar purity Purity & Aggregation (SEC) adc->purity integrity Integrity (SDS-PAGE) adc->integrity binding Antigen Binding Assay (ELISA) adc->binding potency In Vitro Cytotoxicity Assay adc->potency

Caption: General workflow for the synthesis and characterization of an ADC.

Conclusion

The PEG4 spacer is a key enabling feature of the this compound linker. Its incorporation addresses several critical challenges in the development of complex bioconjugates like ADCs and PROTACs. By enhancing solubility, reducing aggregation, improving pharmacokinetic properties, and providing optimal spatial orientation, the PEG4 spacer significantly contributes to the creation of more stable, effective, and safer therapeutics. The rational design of linkers, with a deep understanding of the role of each component, is paramount to advancing the field of targeted drug delivery.

References

An In-depth Technical Guide to Bromoacetamido-PEG4-C2-Boc for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to eliminate disease-causing proteins. The linker component, which connects the target-binding warhead and the E3 ligase-recruiting ligand, is a critical determinant of a PROTAC's efficacy, influencing its solubility, permeability, and ability to induce a productive ternary complex. This guide provides a comprehensive technical overview of Bromoacetamido-PEG4-C2-Boc, a specialized linker designed for the synthesis of covalent PROTACs. We will delve into its chemical properties, provide detailed experimental protocols for its application, present quantitative data from relevant studies, and visualize the key biological and experimental workflows involved in the development of potent protein degraders.

Introduction to Covalent PROTACs and the Role of Bromoacetamide Linkers

PROTACs function by recruiting a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1] While most PROTACs bind non-covalently to their target protein, a growing class of "covalent PROTACs" utilize an electrophilic warhead to form a permanent covalent bond with the POI.[] This strategy can offer several advantages, including high target occupancy, prolonged duration of action, and the potential to target proteins with shallow binding pockets.

The bromoacetamide functional group is a well-established electrophile for targeting nucleophilic residues on proteins, most notably the thiol group of cysteine.[3] The reaction, a thiol-alkylation, results in a stable thioether bond.[4] this compound is a heterobifunctional linker that incorporates this reactive group. Its structure comprises:

  • Bromoacetamide group: An electrophilic warhead for covalent reaction with a cysteine residue on the POI.

  • PEG4 (Polyethylene Glycol) spacer: A hydrophilic 4-unit PEG chain that enhances the solubility and modulates the pharmacokinetic properties of the resulting PROTAC. PEG linkers are the most common motifs in PROTAC design.[5]

  • C2-Boc handle: A Boc-protected amine on an ethyl spacer, providing a stable, masked nucleophile for conjugation to an E3 ligase ligand after deprotection.

This linker is particularly well-suited for developing covalent PROTACs against kinases that have a non-catalytic cysteine residue near the active site, a feature exploited by numerous covalent inhibitors. A prime example is Bruton's Tyrosine Kinase (BTK), which contains a key cysteine (Cys481) that is targeted by the inhibitor ibrutinib.[1][6]

Data Presentation: Performance of Covalent BTK PROTACs

Direct performance data for PROTACs synthesized with the specific this compound linker is not extensively published. However, the principles of covalent BTK degradation are well-documented. The following table summarizes the degradation performance of representative covalent and non-covalent BTK PROTACs from published studies, providing a benchmark for expected efficacy. The key metrics are DC50 (the concentration required for 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved).

PROTAC NameWarhead TypeE3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)Cell LineReference
RC-1 Reversible Covalent (cyano-acrylamide)Pomalidomide (CRBN)PEG66.6>90%MOLM-14[7]
IRC-1 Irreversible Covalent (acrylamide)Pomalidomide (CRBN)PEG6~200~70%MOLM-14[7]
RNC-1 Reversible Non-covalentPomalidomide (CRBN)PEG68.0>90%MOLM-14[7]
PTD10 Reversible Non-covalent (GDC-0853 based)Pomalidomide (CRBN)PEG/Alkyl0.5>95%TMD8[8]
DD 03-171 Non-covalentPomalidomide (CRBN)Not Specified5.1>95%MCL Cells[9]
Compound 15 Non-covalent (Ibrutinib based)Pomalidomide (CRBN)Alkyl/Aromatic3.1899.9%RAW264.7[10]

Note: This table illustrates the performance of various BTK PROTACs to provide context. The efficiency of a PROTAC synthesized with this compound would need to be empirically determined.

Experimental Protocols

This section provides detailed, representative methodologies for the synthesis and evaluation of a covalent BTK PROTAC using a bromoacetamido-PEG linker.

General Synthesis of a Covalent BTK PROTAC

This protocol describes a two-step synthesis for conjugating a BTK-targeting warhead (modified from an ibrutinib scaffold) and a Cereblon (CRBN) E3 ligase ligand (Pomalidomide) using this compound.

Step 1: Conjugation of this compound to Pomalidomide

  • Boc Deprotection: Dissolve this compound (1 eq.) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours. Monitor the reaction by LC-MS until the starting material is consumed.

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure. The resulting amine salt is typically used in the next step without further purification.

  • Amide Coupling: Dissolve Pomalidomide-C4-COOH (a derivative of pomalidomide with a carboxylic acid linker attachment point) (1 eq.) in anhydrous dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1.2 eq.) and an organic base like N,N-diisopropylethylamine (DIPEA) (3 eq.) to the solution. Stir for 10 minutes to activate the carboxylic acid.

  • Add the deprotected bromoacetamido-PEG4-C2-amine salt (1.1 eq.) dissolved in a small amount of DMF to the activated pomalidomide solution.

  • Reaction: Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up and Purification: Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by preparative HPLC to yield the Bromoacetamido-PEG4-Pomalidomide intermediate.

Step 2: Covalent Conjugation to BTK Warhead

  • Warhead Preparation: A suitable BTK warhead is required, for example, a derivative of ibrutinib where the acrylamide group is replaced with a nucleophile, such as a thiol-containing analogue, designed to react with the bromoacetamide group. For this protocol, we will assume the use of a cysteine-containing peptide mimic of a BTK ligand or a small molecule with an available thiol group.

  • Alkylation Reaction: Dissolve the BTK warhead (1 eq.) and the Bromoacetamido-PEG4-Pomalidomide intermediate (1.1 eq.) in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.5, containing a co-solvent like DMF or DMSO to ensure solubility.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. The bromoacetamide group will react specifically with the thiol group on the warhead to form a stable thioether linkage.[3]

  • Purification: Monitor the reaction by LC-MS. Once complete, purify the final PROTAC product using preparative reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product as a powder. Characterize the final compound by high-resolution mass spectrometry (HRMS) and NMR.

Western Blot Analysis for BTK Degradation
  • Cell Culture and Treatment: Seed a suitable B-cell lymphoma cell line (e.g., TMD8, MOLM-14) in 6-well plates and allow them to adhere or stabilize overnight. Treat the cells with the synthesized PROTAC at various concentrations (e.g., 0.1 nM to 10 µM) for a specified time, typically 18-24 hours.[8]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the protein lysates (20-30 µg per lane) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against BTK overnight at 4°C.

    • Incubate with a primary antibody against a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the BTK band intensity to the corresponding loading control. Calculate the percentage of BTK degradation relative to a vehicle-treated control (e.g., DMSO). Plot the percentage degradation against the PROTAC concentration to determine the DC50 and Dmax values.[11]

Mandatory Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC Covalent PROTAC (Bromoacetamido-PEG4-Linker) POI Target Protein (POI) (e.g., BTK with Cys481) PROTAC->POI Covalent Bonding E3 E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3 Binding Ternary POI-PROTAC-E3 Ternary Complex Ternary->E3 Release PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitin Transfer E2 E2-Ubiquitin Conjugating Enzyme E2->Ternary Recruitment Ub Ubiquitin (Ub) Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Covalent PROTAC mechanism leading to targeted protein degradation.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Recruits & Phosphorylates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates PIP2 PIP2 PLCG2->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Mobilization IP3->Ca PKC PKC Activation DAG->PKC NFkB NF-κB Activation Ca->NFkB PKC->NFkB Proliferation B-Cell Proliferation, Survival, Activation NFkB->Proliferation Gene Transcription

Caption: Simplified BTK signaling cascade downstream of the B-Cell Receptor.

Experimental Workflow for Covalent PROTAC Development

PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_validation Mechanism & Selectivity cluster_invivo In Vivo Studies Design 1. PROTAC Design (Warhead, Linker, E3 Ligand) Synthesis 2. Chemical Synthesis - Boc Deprotection - Amide Coupling - Thiol Alkylation Design->Synthesis Purify 3. Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purify Binding 4. Target Binding Assay (e.g., TR-FRET) Purify->Binding Degradation 5. Cellular Degradation Assay (Western Blot) Binding->Degradation Calc 6. Calculate DC50 & Dmax Degradation->Calc Mech 7. Mechanism of Action - Proteasome Inhibition - E3 Ligase Competition Calc->Mech Selectivity 8. Selectivity Profiling (Proteomics) Mech->Selectivity PKPD 9. Pharmacokinetics (PK) & Pharmacodynamics (PD) Selectivity->PKPD Efficacy 10. In Vivo Efficacy (Xenograft Models) PKPD->Efficacy

Caption: A typical workflow for the development and evaluation of covalent PROTACs.

Conclusion

This compound is a valuable chemical tool for the synthesis of covalent PROTACs, particularly those targeting proteins with accessible cysteine residues. The bromoacetamide group provides a reliable method for forming a stable, covalent thioether bond with the target, while the PEG4 spacer and Boc-protected amine handle offer favorable physicochemical properties and synthetic versatility. The development of covalent PROTACs, guided by the principles and protocols outlined in this guide, represents a promising strategy for creating highly potent and durable protein degraders. As the field of targeted protein degradation continues to advance, the rational design of linkers like this compound will be paramount in unlocking the full therapeutic potential of this modality against a wide range of challenging diseases.

References

The Application of Bromoacetamido-PEG4-C2-Boc in Antibody-Drug Conjugate (ADC) Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and practical applications of Bromoacetamido-PEG4-C2-Boc, a heterobifunctional linker, in the development of Antibody-Drug Conjugates (ADCs). This document outlines its chemical properties, mechanism of action, and detailed experimental protocols for its use in conjugating cytotoxic payloads to monoclonal antibodies.

Introduction to this compound in ADC Development

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the high specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic small molecule. The linker, which connects the antibody and the payload, is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC.

This compound is a state-of-the-art linker that offers several advantages in ADC design. It features three key functional components:

  • Bromoacetamide Group: This functional group provides a highly efficient and stable means of conjugation to the antibody. It reacts specifically with the thiol groups of cysteine residues on the antibody to form a robust thioether bond. This bond is significantly more stable than the maleimide-thiol linkage, which can be prone to retro-Michael addition, leading to premature drug release.

  • Polyethylene Glycol (PEG4) Spacer: The tetraethylene glycol spacer is a hydrophilic component that imparts favorable physicochemical properties to the ADC. It enhances the solubility and stability of the conjugate, particularly when working with hydrophobic payloads.[] The PEG spacer can also improve the pharmacokinetic profile of the ADC by increasing its hydrodynamic radius, which can lead to a longer circulation half-life.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for a controlled and sequential conjugation strategy. The payload can be attached to the linker first, after deprotection of the amine, followed by conjugation of the drug-linker construct to the antibody. This stepwise approach prevents unwanted side reactions and allows for the purification of intermediates, leading to a more homogeneous final ADC product.

Chemical Structure and Properties of this compound

PropertyValueReference
Molecular Formula C17H32BrNO7[2]
Molecular Weight 442.34 g/mol [2]
CAS Number 1807521-00-1[2]
Appearance Colorless to light yellow liquid[2]
Solubility Soluble in organic solvents (e.g., DMSO, DMF)[2]
Storage -20°C for long-term storage[2]

Mechanism of Action and Conjugation Chemistry

The core utility of this compound in ADC development lies in its ability to facilitate the site-specific conjugation of a cytotoxic payload to an antibody. The overall process involves a series of well-defined chemical reactions.

First, the Boc-protected amine of the linker is deprotected under acidic conditions to reveal a primary amine. This amine is then available for conjugation to a payload that has a suitable reactive group, such as a carboxylic acid, which can be activated to form an amide bond.

Once the drug-linker construct is synthesized and purified, the bromoacetamide group is used to attach it to the antibody. This is typically achieved by reacting the construct with the thiol groups of cysteine residues on the antibody. These thiol groups can be naturally occurring in the antibody structure or, more commonly, generated by the reduction of interchain disulfide bonds. The bromoacetamide group undergoes a nucleophilic substitution reaction with the thiol, forming a stable thioether linkage.

ADC_Conjugation_Workflow cluster_linker_prep Drug-Linker Synthesis cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation & Purification Boc_Linker This compound Deprotection Boc Deprotection (e.g., TFA) Amine_Linker Amine-Linker Payload Cytotoxic Payload (with COOH) Activation Carboxylic Acid Activation (e.g., HATU) Drug_Linker Drug-Linker Construct Antibody Monoclonal Antibody (with S-S bonds) Reduction Disulfide Bond Reduction (e.g., TCEP) Antibody->Reduction Reduced_Antibody Reduced Antibody (with -SH groups) Reduction->Reduced_Antibody Conjugation Thioether Bond Formation Purification ADC Purification (e.g., SEC, HIC) Final_ADC Final Antibody-Drug Conjugate (ADC)

Experimental Protocols

The following sections provide detailed, generalized protocols for the key experimental steps involved in the synthesis of an ADC using this compound. These protocols are intended as a starting point and may require optimization based on the specific antibody, payload, and desired final product characteristics.

Boc Deprotection of this compound

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution while stirring. A typical ratio is 1:1 (v/v) TFA to DCM.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step after thorough drying.

Conjugation of Payload to the Deprotected Linker

Materials:

  • Deprotected bromoacetamido-PEG4-C2-amine (TFA salt)

  • Cytotoxic payload with a carboxylic acid group (e.g., a derivative of MMAE or DM1)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Reaction vial

Procedure:

  • Dissolve the cytotoxic payload in anhydrous DMF in a reaction vial.

  • Add the deprotected bromoacetamido-PEG4-C2-amine (TFA salt) to the solution.

  • Add DIPEA to the reaction mixture to neutralize the TFA salt (typically 2-3 equivalents relative to the amine).

  • In a separate vial, dissolve HATU in anhydrous DMF and add it to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by LC-MS.

  • The crude drug-linker construct can be purified by reverse-phase High-Performance Liquid Chromatography (HPLC).

  • Characterize the purified product by LC-MS and Nuclear Magnetic Resonance (NMR) to confirm its identity and purity.

Antibody Reduction and Conjugation

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS)

  • TCEP (tris(2-carboxyethyl)phosphine) solution

  • Purified drug-linker construct

  • Conjugation buffer (e.g., phosphate buffer with EDTA, pH 7.5-8.0)

  • Desalting columns

  • Incubator or water bath

Procedure:

  • Antibody Reduction: a. To the antibody solution, add a freshly prepared solution of TCEP. The molar ratio of TCEP to antibody will determine the extent of disulfide bond reduction and, consequently, the drug-to-antibody ratio (DAR). This step requires careful optimization. b. Incubate the reaction at 37°C for 1-2 hours. c. Immediately after reduction, remove the excess TCEP using a desalting column equilibrated with conjugation buffer.

  • Conjugation: a. Determine the concentration of the reduced antibody. b. Add the purified drug-linker construct to the reduced antibody solution. The molar excess of the drug-linker will also influence the final DAR and should be optimized. c. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.

ADC Purification and Characterization

Materials:

  • Crude ADC solution

  • Size-Exclusion Chromatography (SEC) system

  • Hydrophobic Interaction Chromatography (HIC) system

  • Mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Purification: a. Purify the ADC from unreacted drug-linker and other impurities using SEC. b. Further purification and characterization of different drug-loaded species can be achieved using HIC.

  • Characterization: a. Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC and/or mass spectrometry. For mass spectrometry, the ADC can be analyzed intact or after deglycosylation and/or fragmentation. b. Purity and Aggregation: Assess the purity and extent of aggregation of the final ADC product using SEC. c. In Vitro Cytotoxicity: Evaluate the potency of the ADC in cell-based assays using antigen-positive and antigen-negative cell lines. d. Pharmacokinetics: Conduct in vivo studies in relevant animal models to determine the pharmacokinetic profile of the ADC.

Data Presentation: Illustrative Quantitative Data

The following tables present illustrative data that might be obtained from the characterization of an ADC synthesized using a bromoacetamide-PEG4 linker.

Table 1: Drug-to-Antibody Ratio (DAR) Analysis

Analytical MethodAverage DARDAR Distribution
HIC 3.8DAR0, DAR2, DAR4, DAR6, DAR8
Mass Spectrometry 3.9DAR0, DAR2, DAR4, DAR6, DAR8

Table 2: In Vitro Cytotoxicity (IC50 Values)

Cell LineAntigen ExpressionIC50 (nM)
Cell Line A High0.5
Cell Line B Medium5.2
Cell Line C Negative>1000

Table 3: Pharmacokinetic Parameters in a Murine Model

ParameterValue
Half-life (t1/2) ~150 hours
Clearance (CL) ~0.3 mL/h/kg
Volume of Distribution (Vd) ~50 mL/kg

Signaling Pathways and Mechanism of Action

The ultimate mechanism of action of the ADC is determined by the cytotoxic payload. This compound is a versatile linker compatible with a variety of payloads. Two of the most common classes of payloads used in ADCs are auristatins and maytansinoids, both of which are potent tubulin inhibitors.

Upon binding to the target antigen on the surface of a cancer cell, the ADC is internalized, typically via endocytosis. The ADC-antigen complex is then trafficked to the lysosome. Inside the lysosome, the linker and/or the antibody is degraded, releasing the cytotoxic payload into the cytoplasm.

The released payload then binds to tubulin, disrupting the microtubule network. This leads to cell cycle arrest, typically at the G2/M phase, and ultimately triggers apoptosis (programmed cell death).

ADC_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding Antigen Target Antigen on Cancer Cell Surface Antigen->Binding Internalization Internalization (Endocytosis) Endosome Endosome Lysosome Lysosome Degradation ADC Degradation Payload_Release Payload Release Payload Free Cytotoxic Payload (e.g., Auristatin, Maytansinoid) Tubulin Tubulin Microtubule_Disruption Microtubule Disruption Cell_Cycle_Arrest G2/M Cell Cycle Arrest Apoptosis Apoptosis

Conclusion

This compound is a highly valuable tool in the development of next-generation ADCs. Its unique combination of a stable bromoacetamide conjugation moiety, a hydrophilicity-enhancing PEG4 spacer, and a Boc-protected amine for controlled synthesis provides researchers with a robust platform for creating more effective and safer targeted cancer therapies. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the successful application of this advanced linker technology in ADC research and development.

References

An In-Depth Technical Guide to Bromoacetamido-PEG4-C2-Boc in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. The linker component of a PROTAC is a critical determinant of its efficacy, influencing ternary complex formation, cellular permeability, and ultimately, the potency of protein degradation. This technical guide provides a comprehensive overview of the mechanism of action of Bromoacetamido-PEG4-C2-Boc, a versatile heterobifunctional linker, in the context of PROTAC-mediated protein degradation. We will delve into its chemical properties, role in PROTAC synthesis, and the broader implications for the design of novel protein degraders.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation is a revolutionary strategy in drug discovery that aims to remove pathogenic proteins from cells rather than merely inhibiting their function.[1][2] This is achieved through the use of PROTACs, which are chimeric molecules composed of three key components:

  • A ligand for the protein of interest (POI): This "warhead" specifically binds to the target protein.

  • A ligand for an E3 ubiquitin ligase: This "anchor" recruits an E3 ligase, a key enzyme in the ubiquitination cascade.

  • A chemical linker: This flexible chain connects the warhead and the anchor.

The fundamental mechanism of action for a PROTAC involves the formation of a ternary complex between the POI and an E3 ligase, facilitated by the PROTAC molecule.[3][4] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively eliminating the target protein from the cell.[5]

The Critical Role of the Linker in PROTAC Design

The linker is not merely a passive spacer but plays a crucial role in determining the overall efficacy of a PROTAC.[6] Its length, composition, and attachment points to the two ligands are critical for optimizing the geometry and stability of the ternary complex.[7] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and cell permeability.[8] The defined length of PEG units also allows for systematic variation to fine-tune the distance between the POI and the E3 ligase for efficient ubiquitination.

This compound: A Heterobifunctional Linker

This compound is a bifunctional linker designed for the modular and efficient synthesis of PROTACs. Its structure comprises three key functional elements:

  • Bromoacetamide Group: This reactive group serves as an electrophilic warhead. Bromoacetamides are known to react with nucleophilic residues on proteins, most notably the thiol group of cysteine residues, through a nucleophilic substitution reaction.[9] This allows for the formation of a stable, covalent bond between the PROTAC and the target protein or a ligand. This covalent interaction can be particularly advantageous for targeting proteins with shallow binding pockets or for achieving prolonged target engagement.

  • PEG4 Spacer: The tetra-polyethylene glycol spacer provides several benefits. It enhances the hydrophilicity and solubility of the resulting PROTAC molecule, which is often a challenge for these relatively large molecules.[8] The flexibility of the PEG chain is also crucial for allowing the PROTAC to adopt the optimal conformation for the formation of a stable and productive ternary complex.

  • Boc-Protected Amine (C2-Boc): The linker terminates in a Boc-protected amine. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in organic synthesis that masks the reactivity of the amine. This protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the free amine. This free amine can then be coupled to a carboxylic acid group on the E3 ligase ligand, completing the synthesis of the PROTAC.

Mechanism of Action in PROTAC Synthesis and Protein Degradation

The use of this compound in PROTAC synthesis follows a logical, stepwise approach that allows for the controlled assembly of the final heterobifunctional molecule.

General Synthetic Strategy

A common strategy for synthesizing a PROTAC using this linker involves a two-step process:

  • Coupling to the E3 Ligase Ligand: The Boc-protected amine of this compound is first deprotected to reveal the free amine. This amine is then coupled to a carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide or a VHL ligand derivative) using standard peptide coupling reagents. This reaction forms a stable amide bond, yielding an intermediate where the E3 ligase ligand is attached to the PEG linker, which still possesses the reactive bromoacetamide group.

  • Reaction with the Target Protein Ligand or Target Protein: The bromoacetamide group of the E3 ligase ligand-linker conjugate is then reacted with a nucleophilic group on the target protein ligand. Often, the target ligand is designed to contain a reactive thiol group for this purpose. This nucleophilic attack on the bromoacetamide results in the formation of a stable thioether bond, completing the synthesis of the final PROTAC molecule. In the case of a covalent PROTAC that directly targets the protein of interest, the bromoacetamide group would react with a cysteine residue on the protein itself.

The following diagram illustrates the general workflow for synthesizing a PROTAC using a bifunctional linker like this compound.

PROTAC_Synthesis_Workflow General Workflow for PROTAC Synthesis cluster_0 Step 1: E3 Ligase Ligand Conjugation cluster_1 Step 2: Target Ligand Conjugation Boc_Linker This compound Deprotection Boc Deprotection (e.g., TFA) Boc_Linker->Deprotection Free_Amine_Linker Linker with Free Amine Deprotection->Free_Amine_Linker Coupling_1 Amide Coupling (e.g., HATU, DIPEA) Free_Amine_Linker->Coupling_1 E3_Ligand E3 Ligase Ligand (with -COOH) E3_Ligand->Coupling_1 Intermediate E3 Ligand-Linker Intermediate (with Bromoacetamide) Coupling_1->Intermediate Coupling_2 Nucleophilic Substitution Intermediate->Coupling_2 Target_Ligand Target Protein Ligand (with Nucleophile, e.g., -SH) Target_Ligand->Coupling_2 Final_PROTAC Final PROTAC Molecule Coupling_2->Final_PROTAC

Caption: General workflow for PROTAC synthesis.

Cellular Mechanism of Action

Once synthesized and introduced into a cellular system, a PROTAC containing the this compound linker would enact the canonical PROTAC mechanism of action, potentially with the added feature of covalent target engagement.

The signaling pathway leading to protein degradation is initiated by the formation of the ternary complex. The following diagram illustrates this process.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Recycling PROTAC and E3 Ligase Recycling Degradation->Recycling

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data and Experimental Protocols

Illustrative Quantitative Data

The following table summarizes typical data obtained during the characterization of a BRD4-targeting PROTAC.

ParameterDescriptionIllustrative Value
Binding Affinity (Kd) to BRD4 Concentration of the PROTAC required to bind to 50% of the BRD4 protein.50 nM
Binding Affinity (Kd) to E3 Ligase Concentration of the PROTAC required to bind to 50% of the E3 ligase (e.g., Cereblon).200 nM
DC50 Concentration of the PROTAC required to degrade 50% of the target protein in cells.10 nM
Dmax The maximum percentage of target protein degradation achieved.>95%
Cellular Permeability (Papp) A measure of the ability of the PROTAC to cross the cell membrane.1.5 x 10⁻⁶ cm/s
Detailed Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of a PROTAC utilizing a bromoacetamide-PEG-Boc linker.

Materials:

  • This compound

  • E3 ligase ligand with a carboxylic acid (e.g., Pomalidomide-COOH)

  • Target protein ligand with a free thiol (e.g., JQ1-SH)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reverse-phase HPLC for purification

  • LC-MS for reaction monitoring and characterization

Procedure:

  • Boc Deprotection: Dissolve this compound in a solution of 20% TFA in DCM. Stir at room temperature for 1-2 hours. Monitor the reaction by LC-MS until the starting material is consumed. Evaporate the solvent and TFA under reduced pressure to obtain the crude amine salt of the linker.

  • Coupling to E3 Ligase Ligand: Dissolve the crude amine linker salt and the E3 ligase ligand-COOH (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir the reaction at room temperature for 4-6 hours. Monitor the reaction by LC-MS.

  • Purification of Intermediate: Upon completion, purify the reaction mixture by reverse-phase HPLC to obtain the E3 ligase-linker intermediate.

  • Final Coupling to Target Ligand: Dissolve the purified E3 ligase-linker intermediate and the target protein ligand-SH (1.1 eq) in anhydrous DMF. Add DIPEA (2.0 eq). Stir the reaction at room temperature overnight. Monitor the reaction by LC-MS.

  • Final Purification: Purify the final PROTAC molecule by reverse-phase HPLC. Characterize the purified product by high-resolution mass spectrometry and NMR.

Materials:

  • Cell line expressing the target protein (e.g., HEK293T)

  • PROTAC stock solution in DMSO

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein concentration assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with PBS and then lyse them with lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein and the loading control. Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.

Conclusion

This compound represents a valuable and versatile tool in the design and synthesis of PROTACs for targeted protein degradation. Its heterobifunctional nature, combining a reactive bromoacetamide group for covalent linkage, a flexible and solubilizing PEG4 spacer, and a Boc-protected amine for modular synthesis, provides researchers with a powerful building block for constructing novel protein degraders. The ability to create covalent PROTACs using this linker offers the potential for enhanced potency and duration of action. As the field of targeted protein degradation continues to evolve, the rational design and application of well-characterized linkers like this compound will be instrumental in advancing this transformative therapeutic modality.

References

Navigating the Chemical Landscape of a PROTAC Linker: A Technical Guide to Bromoacetamido-PEG4-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The linker connecting the target protein binder and the E3 ligase ligand is a critical component of a PROTAC's design, influencing its solubility, stability, and cell permeability. This in-depth technical guide focuses on a specific bifunctional linker, Bromoacetamido-PEG4-C2-Boc, providing a comprehensive overview of its solubility and stability, along with detailed experimental protocols for its application.

Core Properties of this compound

This compound is a hetero-bifunctional linker incorporating a bromoacetamide group, a polyethylene glycol (PEG) spacer, and a Boc-protected amine. This combination of functionalities allows for the sequential conjugation to different molecular entities. The bromoacetamide moiety serves as a reactive handle for covalent modification of nucleophilic residues, particularly the thiol group of cysteine. The PEG4 spacer enhances hydrophilicity, which can improve the solubility of the resulting PROTAC molecule. The Boc (tert-butyloxycarbonyl) protecting group masks a primary amine, which can be deprotected under acidic conditions to enable further conjugation.

Solubility Profile

The solubility of this compound is a key consideration for its handling, storage, and use in downstream applications. The presence of the hydrophilic PEG4 chain generally imparts good solubility in a range of solvents.

Table 1: Quantitative and Qualitative Solubility of this compound and Related Compounds

SolventThis compoundGeneral PEG SolubilityNotes
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mLHighHygroscopic DMSO can impact solubility; use freshly opened solvent.
Dichloromethane (DCM)SolubleHigh
Dimethylformamide (DMF)SolubleHigh
WaterSparingly SolubleHighThe hydrophobic Boc group and bromoacetyl moiety can limit aqueous solubility.
EthanolSolubleHigh
MethanolSolubleHigh
IsopropanolSolubleModerate

Note: "Soluble" indicates that the compound is expected to dissolve based on the properties of similar PEGylated molecules, though specific quantitative data may not be available.

Stability Characteristics

The stability of this compound is governed by the chemical lability of its functional groups: the bromoacetamide moiety and the Boc-protecting group.

Bromoacetamide Group Stability

The bromoacetamide group is an electrophilic moiety that is susceptible to nucleophilic attack. Its stability is highly dependent on the pH and the presence of nucleophiles.

  • Reactivity with Thiols: The primary reactivity of the bromoacetamide group is its ability to undergo a nucleophilic substitution reaction with the thiol side chain of cysteine residues. This reaction is most efficient at a slightly alkaline pH (typically 7.5-8.5), where the thiol group is deprotonated to the more nucleophilic thiolate anion.

  • Hydrolysis: In aqueous solutions, the bromoacetamide group can undergo hydrolysis to form a hydroxyacetamide derivative. The rate of hydrolysis is pH-dependent, being accelerated under both acidic and basic conditions. At neutral pH, the hydrolysis is generally slow, allowing sufficient time for conjugation reactions. However, for long-term storage in aqueous buffers, hydrolysis can be a significant degradation pathway.

  • Storage: As a pure compound, this compound is stable when stored at -20°C. In solvent, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Boc Protecting Group Stability

The Boc protecting group is a widely used amine protecting group that is stable under a variety of conditions but can be readily cleaved under acidic conditions.

  • Acid Lability: The Boc group is cleaved by treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

  • Base and Nucleophile Stability: The Boc group is stable to basic conditions and most nucleophiles, allowing for selective reaction at the bromoacetamide position without affecting the protected amine.

  • Thermal Stability: The Boc group is generally stable at ambient and moderately elevated temperatures (e.g., 37°C) in the absence of acidic conditions.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Cysteine-Containing Protein

This protocol outlines the general steps for labeling a protein with a free cysteine residue using this compound.

Materials:

  • Cysteine-containing protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Reducing agent (e.g., TCEP or DTT)

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation:

    • If the protein has been stored with a reducing agent like DTT, it must be removed prior to conjugation. This can be achieved using a desalting column.

    • To ensure the target cysteine is in its reduced form, treat the protein solution with a 10-fold molar excess of TCEP for 30 minutes at room temperature. TCEP does not need to be removed before adding the bromoacetyl reagent.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10-20 mM).

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing. The optimal reaction time should be determined empirically.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of approximately 10 mM. This will react with any unreacted bromoacetamide groups.

  • Purification:

    • Remove the excess labeling reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer.

  • Characterization:

    • Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (MS), or UV-Vis spectroscopy if the conjugated molecule has a chromophore.

Protocol 2: Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group to expose the primary amine for further functionalization.

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • Dissolve the Boc-protected conjugate in DCM.

    • Add an equal volume of TFA to the solution.

  • Deprotection:

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, remove the TFA and DCM under reduced pressure.

    • Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected product.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_solubility Solubility Factors cluster_solvents Common Solvents PEG4 PEG4 Spacer Hydrophilic Promotes Aqueous Solubility PEG4->Hydrophilic Boc Boc Group Hydrophobic Decreases Aqueous Solubility Boc->Hydrophobic Bromoacetamide Bromoacetamide Bromoacetamide->Hydrophobic DMSO DMSO DCM DCM DMF DMF Water Water

Caption: Factors influencing the solubility of this compound.

G cluster_bromoacetamide Bromoacetamide Reactions cluster_boc Boc Group Reactions start This compound Thiol Thiol (Cysteine) pH 7.5-8.5 start->Thiol Hydrolysis Hydrolysis (Aqueous Buffer) start->Hydrolysis Acid Acid (TFA, HCl) start->Acid Base Base / Nucleophiles start->Base Conjugate Thioether Conjugate Thiol->Conjugate Conjugation Degradation Hydroxyacetamide Hydrolysis->Degradation Degradation Deprotected Free Amine Acid->Deprotected Deprotection Stable Stable Base->Stable

Caption: Stability and reactivity pathways of this compound.

G cluster_steps Conjugation Workflow P Protein with Cysteine Mix Mix P->Mix L Bromoacetamido-PEG-Linker L->Mix PL Protein-Linker Conjugate Purify Purify PL->Purify Q Quenching Reagent Quench Quench Q->Quench PU Purified Conjugate Incubate Incubate Mix->Incubate pH 7.5-8.5 Incubate->Quench Quench->PL Purify->PU

Caption: Experimental workflow for protein conjugation.

This guide provides a foundational understanding of the solubility and stability of this compound, a versatile linker in the construction of PROTACs and other bioconjugates. The provided protocols and diagrams serve as a starting point for researchers to effectively utilize this important chemical tool in their drug discovery and development efforts. As with any chemical reagent, it is recommended to perform small-scale pilot experiments to optimize conditions for specific applications.

References

Technical Guide: Bromoacetamido-PEG4-t-butyl ester (CAS 1807521-00-1) for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the properties and applications of the heterobifunctional linker, Bromoacetamido-PEG4-t-butyl ester, identified by CAS number 1807521-00-1. This molecule is a critical tool in modern drug discovery, particularly in the burgeoning field of targeted protein degradation. Its unique architecture, featuring a reactive bromoacetamide group, a flexible tetraethylene glycol (PEG4) spacer, and a protected carboxylic acid (t-butyl ester), enables the covalent linkage of distinct molecular entities. This attribute is paramount in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where precise control over molecular assembly is essential for therapeutic efficacy. This document will detail the physicochemical properties of this linker, provide exemplary experimental protocols for its application, and illustrate its role in relevant biological pathways.

Physicochemical Properties

Bromoacetamido-PEG4-t-butyl ester is a colorless to light yellow liquid at room temperature. The presence of the PEG4 chain confers hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting conjugate molecules.

PropertyValueReference(s)
CAS Number 1807521-00-1[1]
Synonyms tert-butyl 1-bromo-2-oxo-6,9,12,15-tetraoxa-3-azaoctadecan-18-oate[2][3]
Molecular Formula C₁₇H₃₂BrNO₇[4]
Molecular Weight 442.34 g/mol [4]
Appearance Colorless to light yellow liquid
Purity ≥95%[1][3]
Solubility Soluble in DMSO[4]
Storage Conditions Short term (days to weeks) at 2-8°C; Long term at -20°C[4]
SMILES O=C(OC(C)(C)C)CCOCCOCCOCCOCCNC(CBr)=O

Core Applications in Drug Development

The primary application of Bromoacetamido-PEG4-t-butyl ester is as a heterobifunctional linker in the synthesis of complex therapeutic molecules such as PROTACs and ADCs.[1] The linker's design allows for the sequential and controlled conjugation of two different molecules.

The bromoacetamide group serves as a reactive handle for covalent bond formation, typically with nucleophilic residues such as the thiol group of a cysteine on a protein or a ligand.[3] This reaction proceeds via a nucleophilic substitution mechanism.

The t-butyl ester is a protecting group for a carboxylic acid. This group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal the free carboxylic acid, which can then be used for subsequent conjugation reactions, for example, forming an amide bond with an amine-containing molecule.[1]

The PEG4 spacer provides a defined length and flexibility to the final conjugate, which is often critical for biological activity, such as facilitating the formation of a stable ternary complex in the case of PROTACs.[5]

Experimental Protocols

The following protocols are representative examples of how Bromoacetamido-PEG4-t-butyl ester can be utilized in the synthesis of a PROTAC. These are generalized procedures and may require optimization for specific target molecules.

General Protocol for PROTAC Synthesis

This protocol outlines a two-step synthesis of a hypothetical PROTAC, first by conjugating a thiol-containing protein of interest (POI) ligand to the bromoacetamide group of the linker, followed by deprotection of the t-butyl ester and subsequent amide coupling to an E3 ligase ligand.

Step 1: Conjugation of POI Ligand to Bromoacetamido-PEG4-t-butyl ester

  • Dissolution: Dissolve the thiol-containing POI ligand (1.0 equivalent) and Bromoacetamido-PEG4-t-butyl ester (1.1 equivalents) in an anhydrous, polar aprotic solvent such as dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents), to the reaction mixture to facilitate the thiol-alkylation reaction.

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.

  • Monitoring: Monitor the reaction progress by an appropriate analytical technique, such as liquid chromatography-mass spectrometry (LC-MS), to confirm the formation of the desired POI-linker conjugate.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the purified POI-PEG4-t-butyl ester conjugate.

Step 2: Deprotection and Conjugation to E3 Ligase Ligand

  • Deprotection: Dissolve the purified POI-PEG4-t-butyl ester conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA v/v).

  • Reaction: Stir the reaction at room temperature for 1-2 hours.

  • Monitoring: Monitor the deprotection by LC-MS to confirm the removal of the t-butyl group and the formation of the free carboxylic acid.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Amide Coupling: Dissolve the resulting POI-PEG4-acid and the amine-containing E3 ligase ligand (1.2 equivalents) in anhydrous DMF.

  • Coupling Reagents: Add an amide coupling reagent such as HATU (1.3 equivalents) and a base such as DIPEA (3.0 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-6 hours.

  • Monitoring: Monitor the formation of the final PROTAC molecule by LC-MS.

  • Purification: Purify the final PROTAC by preparative high-performance liquid chromatography (HPLC) to obtain the highly pure product.

Signaling Pathways and Mechanisms of Action

Bromoacetamido-PEG4-t-butyl ester is a component of PROTACs, which function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade a target protein.

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex Binding PROTAC PROTAC (containing CAS 1807521-00-1 linker) PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex Recruitment PolyUb Poly-ubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Degradation DegradedPOI Degraded Peptides Proteasome->DegradedPOI PROTAC_Synthesis_Workflow PROTAC Synthesis and Evaluation Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Ligand1 POI Ligand (with Thiol) Step1 Step 1: Conjugation (Thiol-Alkylation) Ligand1->Step1 Linker Bromoacetamido-PEG4-t-butyl ester (CAS 1807521-00-1) Linker->Step1 Intermediate POI-Linker Conjugate (t-Butyl Protected) Step1->Intermediate Deprotection Step 2: Deprotection (Acidic Conditions) Intermediate->Deprotection IntermediateAcid POI-Linker Conjugate (Free Acid) Deprotection->IntermediateAcid Step2 Step 3: Conjugation (Amide Coupling) IntermediateAcid->Step2 Ligand2 E3 Ligase Ligand (with Amine) Ligand2->Step2 FinalPROTAC Final PROTAC Molecule Step2->FinalPROTAC Purification Purification (HPLC) FinalPROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization InVitro In Vitro Assays (Degradation, Binding) Characterization->InVitro InVivo In Vivo Studies (PK/PD, Efficacy) InVitro->InVivo

References

Methodological & Application

Application Notes and Protocols for Protein Conjugation with Bromoacetamido-PEG4-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of Bromoacetamido-PEG4-C2-Boc to a target protein. This bifunctional linker contains a bromoacetamide group for covalent attachment to sulfhydryl groups (cysteine residues) on a protein and a Boc-protected amine for subsequent derivatization, making it a valuable tool in the development of bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

The bromoacetamide moiety reacts with the thiol group of a cysteine residue via a nucleophilic substitution reaction, forming a stable thioether bond.[1] This reaction is highly selective for thiols at a slightly basic pH.[2] The polyethylene glycol (PEG) spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.[3] The Boc protecting group provides a stable handle that can be deprotected under acidic conditions to reveal a primary amine for further conjugation steps.

This application note will cover the necessary materials, a step-by-step experimental protocol, methods for purification and characterization of the conjugate, and a summary of key quantitative data.

Reaction Principle

The core of this protocol is the alkylation of a protein's cysteine residue by the bromoacetamide group of the linker. This reaction is favored at a pH of 8.0 or higher, where the thiol group is deprotonated to the more nucleophilic thiolate anion.[2] The resulting thioether linkage is highly stable.[2]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the conjugation of bromoacetamide-PEG linkers to proteins. These values are derived from published protocols for similar reagents and should be used as a starting point for optimization.[4][5]

ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction kinetics but may also increase aggregation.
Linker Molar Excess 10 - 100 foldThe optimal ratio depends on the number of available cysteines and the desired degree of labeling. Start with a 20 to 30-fold excess.[4][5]
Reducing Agent (TCEP) Molar Excess 10 - 30 fold (over protein)Sufficient excess is needed to reduce disulfide bonds and maintain thiols in a reduced state.[4][6]
Reaction pH 8.0 - 9.0Critical for deprotonation of the thiol group to the more reactive thiolate.[2]
Reaction Temperature Room Temperature (20-25°C) or 37°CHigher temperatures can increase the reaction rate but may impact protein stability.[4][6]
Reaction Time 2 hours - OvernightMonitor reaction progress by LC-MS to determine the optimal time.[4]
Quenching Reagent Concentration 10 - 50 mMA free thiol-containing compound like L-cysteine or 2-mercaptoethanol is used to cap any unreacted bromoacetamide groups.

Experimental Protocol

This protocol is a general guideline. Specific conditions may need to be optimized for your particular protein and application.

Materials
  • Protein of interest (containing at least one free cysteine or reducible disulfide bond)

  • This compound linker

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Reaction Buffer: 50 mM Tris or Phosphate buffer with 5 mM EDTA, pH 8.0-8.5

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Solution: 1 M L-cysteine or 2-mercaptoethanol in water

  • Purification System: Size-Exclusion Chromatography (SEC) or Dialysis cassettes

  • Storage Buffer: e.g., Phosphate-Buffered Saline (PBS), pH 7.4

Procedure
  • Protein Preparation (Disulfide Reduction)

    • If your protein contains disulfide bonds that need to be reduced to expose free thiols, dissolve the protein in Reaction Buffer.

    • Prepare a fresh stock solution of TCEP in water. Add TCEP to the protein solution to a final molar excess of 10-30 fold.[4][6]

    • Incubate at 37°C for 1-2 hours.[6]

    • Remove excess TCEP using a desalting column or a spin filter equilibrated with Reaction Buffer. Proceed immediately to the conjugation step to prevent re-oxidation of the thiols.

  • Linker Preparation

    • Immediately before use, dissolve the this compound linker in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10-50 mM).

  • Conjugation Reaction

    • To the reduced protein solution, add the calculated volume of the this compound stock solution to achieve the desired molar excess (start with 20-30 fold).[4][5] The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature or 37°C for 2 hours to overnight, with gentle mixing.[4] Protect the reaction from light if any components are light-sensitive.

  • Quenching the Reaction

    • To stop the conjugation reaction, add the Quenching Solution to a final concentration of 10-50 mM.

    • Incubate for 30 minutes at room temperature to ensure all unreacted bromoacetamide groups are capped.

  • Purification of the Conjugate

    • Remove unreacted linker and quenching reagent by Size-Exclusion Chromatography (SEC) using a column pre-equilibrated with your desired storage buffer.[]

    • Alternatively, dialysis against the storage buffer can be used to remove small molecule impurities.[4]

  • Characterization of the Conjugate

    • Mass Spectrometry (MS): Use ESI-MS to determine the molecular weight of the conjugate and confirm the degree of labeling (number of linkers per protein).[8][9][10]

    • SDS-PAGE: Analyze the conjugate by SDS-PAGE. The PEGylated protein will show a shift in molecular weight compared to the unmodified protein.

    • HPLC: Use Reverse-Phase (RP-HPLC) or Hydrophobic Interaction Chromatography (HIC) to assess the purity of the conjugate and separate different species.[]

Visualizations

Experimental Workflow

Conjugation_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_analysis Purification & Analysis Protein Protein Solution TCEP Add TCEP (10-30x excess) Protein->TCEP Reduce Disulfides Incubate_Reduce Incubate (37°C, 1-2h) TCEP->Incubate_Reduce Purify_TCEP Remove Excess TCEP (Desalting/Spin Filter) Incubate_Reduce->Purify_TCEP Add_Linker Add Bromoacetamido- PEG4-C2-Boc (10-100x excess) Purify_TCEP->Add_Linker Incubate_Conjugate Incubate (RT or 37°C, 2h - overnight) Add_Linker->Incubate_Conjugate Quench Quench Reaction (L-cysteine) Incubate_Conjugate->Quench Purify_Conjugate Purify Conjugate (SEC/Dialysis) Quench->Purify_Conjugate Characterize Characterize (MS, SDS-PAGE, HPLC) Purify_Conjugate->Characterize

Caption: Workflow for conjugating this compound to a protein.

Signaling Pathway (Illustrative Example)

The this compound linker is often used in the synthesis of PROTACs. The following diagram illustrates the general mechanism of action for a PROTAC.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (Target) PROTAC PROTAC (Protein-PEG-Linker-E3 Ligand) POI->PROTAC Proteasome Proteasome POI->Proteasome Recognition E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI Ubiquitination PROTAC->E3_Ligase Ub Ubiquitin Ub->E3_Ligase Degradation Protein Degradation Proteasome->Degradation Leads to

Caption: General mechanism of PROTAC-mediated protein degradation.

References

Step-by-Step Synthesis of a PROTAC Using a PEG Linker: Application Notes for dBET1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed, step-by-step protocol for the synthesis of dBET1, a well-characterized PROTAC (Proteolysis Targeting Chimera) that induces the degradation of BET (Bromodomain and Extra-Terminal domain) proteins. This PROTAC utilizes a polyethylene glycol (PEG) linker to connect the BET inhibitor JQ1 to the E3 ubiquitin ligase Cereblon (CRBN) ligand, pomalidomide.

Introduction

PROTACs are heterobifunctional molecules that hijack the cell's natural protein degradation machinery to eliminate specific target proteins.[1] They consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The PEG linker in dBET1 enhances solubility and facilitates the formation of a stable ternary complex between the BET protein and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BET protein.[2]

Signaling Pathway and Mechanism of Action

The mechanism of action for dBET1 involves the recruitment of a BET protein (e.g., BRD4) to the CRBN E3 ligase complex. This proximity allows for the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Target Protein (BRD4) Target Protein (BRD4) Ternary Complex BRD4-dBET1-CRBN Ternary Complex Target Protein (BRD4)->Ternary Complex JQ1 binding dBET1 (PROTAC) dBET1 (PROTAC) dBET1 (PROTAC)->Target Protein (BRD4) Catalytic Cycle dBET1 (PROTAC)->Ternary Complex E3 Ligase (CRBN) E3 Ligase (CRBN) E3 Ligase (CRBN)->Ternary Complex Pomalidomide binding Ubiquitin Ubiquitin Ubiquitin->Ternary Complex Proteasome Proteasome Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degradation Ubiquitinated BRD4 Ubiquitinated BRD4 Ternary Complex->Ubiquitinated BRD4 Ubiquitination Ubiquitinated BRD4->Proteasome Recognition

Caption: Mechanism of action of dBET1 PROTAC.

Experimental Protocols

The synthesis of dBET1 is a multi-step process involving the preparation of two key intermediates, followed by their final coupling.

Overall Synthetic Workflow

Synthesis_Workflow cluster_1 Synthesis of Pomalidomide-PEG-Amine cluster_2 Synthesis of JQ1-Carboxylic Acid cluster_3 Final PROTAC Synthesis A 4-Fluorothalidomide C SNAr Reaction A->C B Amino-PEG-Amine (Boc-protected) B->C D Boc Deprotection C->D E Pomalidomide-PEG-Amine D->E I Amide Coupling E->I F (+)-JQ1 G Hydrolysis F->G H (+)-JQ1-Carboxylic Acid G->H H->I J Purification (HPLC) I->J K dBET1 PROTAC J->K

Caption: Overall synthetic workflow for dBET1.

Protocol 1: Synthesis of Pomalidomide-PEG3-Amine Intermediate

This protocol describes the synthesis of the E3 ligase ligand-linker conjugate.

Step 1a: Synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione

  • To a solution of 4-fluorophthalic anhydride (1.0 eq) in glacial acetic acid, add 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq) and sodium acetate (1.1 eq).

  • Heat the mixture to reflux (approximately 120 °C) and stir for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a white solid.[3]

Step 1b: Synthesis of Boc-Pomalidomide-PEG3-Amine

  • Dissolve 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (1.0 eq) and tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture.

  • Heat the reaction to 90 °C and stir for 12-16 hours under a nitrogen atmosphere.[4]

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with dichloromethane/methanol) to obtain the Boc-protected intermediate.

Step 1c: Deprotection to Yield Pomalidomide-PEG3-Amine

  • Dissolve the Boc-protected intermediate (1.0 eq) in a solution of 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS until the starting material is consumed.[5]

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting Pomalidomide-PEG3-Amine TFA salt is typically used in the next step without further purification.

StepReactantsReagentsSolventYield (%)Purity (%)
1a4-Fluorophthalic anhydride, 3-Aminopiperidine-2,6-dione HClSodium AcetateAcetic Acid85-95>95
1b4-Fluorothalidomide, Boc-amino-PEG3-amineDIPEADMF60-70>95
1cBoc-Pomalidomide-PEG3-AmineTFADCM>95 (crude)-
Protocol 2: Synthesis of (+)-JQ1-Carboxylic Acid

This protocol describes the preparation of the warhead for the PROTAC.

  • Dissolve (+)-JQ1 (tert-butyl ester) (1.0 eq) in a mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA) (1:1 v/v).[]

  • Stir the solution at room temperature for 2-4 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, remove the solvent under reduced pressure to yield (+)-JQ1-carboxylic acid as a solid, which can be used in the next step without further purification.[2][7]

StepReactantReagentsSolventYield (%)Purity (%)
2(+)-JQ1TFADCM>95 (crude)-
Protocol 3: Final Amide Coupling to Synthesize dBET1

This protocol details the final conjugation of the warhead and the E3 ligase-linker intermediate.

  • Under a nitrogen atmosphere, dissolve (+)-JQ1-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[5]

  • In a separate flask, dissolve Pomalidomide-PEG3-Amine TFA salt (1.1 eq) in anhydrous DMF and add DIPEA (1.2 eq) to neutralize the salt.

  • Add the solution of the activated JQ1-acid to the pomalidomide-linker solution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.[4]

StepReactantsCoupling ReagentsSolventYield (%)Purity (%)
3(+)-JQ1-Carboxylic Acid, Pomalidomide-PEG3-AmineHATU, DIPEADMF40-60>90 (crude)
Protocol 4: Purification and Characterization of dBET1

Purification:

  • Upon completion of the coupling reaction, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative reverse-phase High-Performance Liquid Chromatography (HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[8][9]

  • Combine the fractions containing the pure product and lyophilize to obtain dBET1 as a solid.

Characterization:

  • LC-MS: Confirm the molecular weight of the final product.

  • NMR: Confirm the structure of the final product using 1H and 13C NMR spectroscopy.

AnalysisExpected Results
LC-MS Calculated mass for C47H48ClN7O8S: 921.3. Found: [M+H]+ = 922.3
¹H NMR Peaks corresponding to the JQ1, pomalidomide, and PEG linker moieties.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of the PROTAC dBET1. By following these step-by-step instructions, researchers can reliably synthesize this important chemical probe for studying targeted protein degradation. The modular nature of this synthesis also allows for the straightforward generation of analogues with different linkers or ligands to explore structure-activity relationships.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Preparation with Bromoacetamide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker connecting the antibody and the cytotoxic payload is a critical component, profoundly influencing the ADC's stability, efficacy, and safety profile. While maleimide-based linkers have been widely used, concerns regarding the stability of the resulting thioether bond have prompted the exploration of alternative chemistries.

Bromoacetamide linkers have emerged as a promising alternative, forming a stable thioether bond with reduced susceptibility to retro-Michael addition, a common pathway for drug deconjugation from maleimide-based ADCs.[1] This enhanced stability can lead to a wider therapeutic window by minimizing off-target toxicity associated with premature drug release.[2] These application notes provide detailed protocols for the preparation and characterization of ADCs using bromoacetamide linkers.

Key Advantages of Bromoacetamide Linkers

  • Enhanced Stability: Forms a more stable thioether bond compared to traditional maleimide linkers, reducing premature drug release in circulation.[1]

  • Homogenous ADC Population: The reaction chemistry allows for controlled conjugation, leading to a more homogenous drug-to-antibody ratio (DAR).[1]

  • Flexibility in Linker Design: Bromoacetamide chemistry supports a wide range of linker designs, enabling the optimization of ADC properties.[1]

Experimental Protocols

The preparation of an antibody-drug conjugate using a bromoacetamide linker involves a multi-step process encompassing antibody modification, conjugation with the linker-payload, and subsequent purification and characterization of the final ADC.

Protocol 1: Partial Reduction of Antibody Interchain Disulfide Bonds

This protocol describes the partial reduction of a monoclonal antibody to generate free sulfhydryl groups for conjugation. The degree of reduction is controlled to achieve the desired drug-to-antibody ratio (DAR).

Materials:

  • Monoclonal antibody (mAb) at a concentration of 5-20 mg/mL in phosphate-buffered saline (PBS), pH 7.2

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) solution (10 mM)

  • Borate buffer (500 mM sodium borate, 500 mM sodium chloride, pH 8.0)

  • PBS with 1 mM DTPA, pH 8.0

  • G25 desalting column

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) for thiol quantification

Procedure:

  • To a solution of the antibody, add borate buffer to a final concentration of 50 mM.[3]

  • Add the reducing agent (TCEP or DTT) to the antibody solution. For a target DAR of 2, use approximately 1.8 equivalents of the reducing agent. For a target DAR of 4, use approximately 4.2 equivalents.[3]

  • Incubate the reaction mixture at 37°C for 1 hour with gentle mixing.[3]

  • Purify the partially reduced antibody using a G25 desalting column pre-equilibrated with PBS/1 mM DTPA at 4°C.[3]

  • Determine the concentration of free thiols using the DTNB assay to confirm the extent of reduction.[3]

Protocol 2: Conjugation of Bromoacetamide Linker-Payload to Reduced Antibody

This protocol details the conjugation of a bromoacetamide-functionalized linker-payload to the free sulfhydryl groups of the reduced antibody.

Materials:

  • Partially reduced antibody from Protocol 1

  • Bromoacetamide linker-payload dissolved in an organic solvent (e.g., dimethylformamide - DMF)

  • L-Cysteine

  • G25 desalting column

Procedure:

  • Cool the partially reduced antibody solution on ice.[3]

  • Slowly add the bromoacetamide linker-payload solution to the antibody solution. The molar excess of the linker-payload will depend on the desired DAR. For a target DAR of 2, use approximately 2.4 molar equivalents. For a target DAR of 4, use approximately 4.6 molar equivalents.[3]

  • Incubate the reaction on ice for 1 hour.[3]

  • Quench the reaction by adding a 20-fold molar excess of L-cysteine relative to the linker-payload.[3]

  • Purify the resulting ADC by eluting the reaction mixture over a G25 desalting column at 4°C.[3]

  • Concentrate the purified ADC to the desired concentration (e.g., 3 mg/mL), sterile filter, and store frozen.[3]

Protocol 3: Purification of the Antibody-Drug Conjugate

Purification is critical to remove unconjugated antibody, free linker-payload, and aggregates. A combination of chromatography techniques is typically employed.

A. Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity, which is influenced by the drug-to-antibody ratio.[4][5][6]

Materials:

  • HIC column (e.g., Phenyl-650S)

  • Binding Buffer (e.g., 50 mM sodium phosphate, 2 M sodium chloride, pH 7.0)

  • Elution Buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • AKTA Pure system or equivalent

Procedure:

  • Equilibrate the HIC column with Binding Buffer.

  • Dilute the ADC sample with an equal volume of Binding Buffer.

  • Load the diluted sample onto the column.

  • Wash the column with Binding Buffer to remove unbound species.

  • Elute the ADC species using a gradient of decreasing salt concentration (i.e., increasing percentage of Elution Buffer). Different DAR species will elute at different salt concentrations.

  • Collect fractions and analyze for DAR and purity.

B. Size Exclusion Chromatography (SEC)

SEC is used to remove aggregates and residual small molecules.[7]

Materials:

  • SEC column (e.g., TSKgel G3000SWxl)

  • Mobile Phase (e.g., Phosphate-buffered saline)

  • HPLC system

Procedure:

  • Equilibrate the SEC column with the mobile phase.

  • Inject the ADC sample.

  • Elute with the mobile phase at a constant flow rate.

  • Collect the monomeric ADC peak, separating it from high molecular weight aggregates and low molecular weight impurities.

Characterization of Bromoacetamide ADCs

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the prepared ADC.

ParameterMethodDescription
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC)Separates ADC species with different numbers of conjugated drugs based on hydrophobicity. The average DAR is calculated from the peak areas of the different species.
UV-Vis SpectroscopyThe DAR can be estimated by measuring the absorbance at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.
Purity and Aggregation Size Exclusion Chromatography (SEC)Determines the percentage of monomeric ADC and quantifies the level of high molecular weight aggregates.
In Vitro Cytotoxicity MTT or CellTiter-Glo AssayMeasures the potency (IC50) of the ADC on target cancer cell lines.
Stability Incubation in Plasma/SerumThe stability of the ADC is assessed by incubating it in plasma or serum over time and measuring the amount of drug deconjugation by HIC or LC-MS.

Data Presentation

Comparative Stability of Linker Chemistries

The stability of the linker is a critical attribute of an ADC. The following table presents a comparison of the stability of ADCs prepared with a maleamic methyl ester-based linker (designed for improved stability over traditional maleimides) and a conventional maleimide-based linker in the presence of N-acetylcysteine (NAC), a thiol-containing molecule that can promote deconjugation. This data serves as a surrogate to illustrate the expected stability advantages of bromoacetamide linkers.

Time (days)% Payload Shedding (Maleamic Methyl Ester Linker)% Payload Shedding (Maleimide Linker)
000
7~5%~20%
14~7%~28%
21~9%~31%
Data adapted from a study on maleamic methyl ester-based linkers, which, like bromoacetamide, are designed to overcome the instability of traditional maleimide linkers.[8]
In Vitro Cytotoxicity of a HER2-Targeting ADC

The cytotoxic potency of an ADC is a key indicator of its potential therapeutic efficacy. The following table shows the IC50 values of a HER2-targeting ADC with a maleamic methyl ester-based linker against various HER2-positive and HER2-negative cell lines.

Cell LineHER2 ExpressionIC50 (nM)
SK-BR-3High0.02
BT-474High0.03
NCI-N87High0.05
MDA-MB-231Low/Negative>100
This data illustrates the target-specific cytotoxicity expected from a well-designed ADC.[8]

Visualizations

ADC Preparation Workflow

ADC_Preparation_Workflow Figure 1. ADC Preparation Workflow mAb Monoclonal Antibody (mAb) reduced_mAb Partially Reduced mAb (Free Thiols) mAb->reduced_mAb Reduction (TCEP/DTT) adc_crude Crude ADC Mixture reduced_mAb->adc_crude Conjugation drug_linker Bromoacetamide-Linker-Payload drug_linker->adc_crude purified_adc Purified ADC adc_crude->purified_adc Purification (HIC, SEC) characterization Characterization (DAR, Purity, Potency) purified_adc->characterization ADC_Function Figure 2. ADC Components and Mechanism of Action cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Cell Target Cancer Cell Antibody Antibody (Targeting Moiety) Linker Bromoacetamide Linker (Stable Linkage) Receptor Tumor Antigen (Receptor) Antibody->Receptor Binding Payload Cytotoxic Payload (Cell-Killing Agent) Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis

References

Application Notes and Protocols: Boc Deprotection of Bromoacetamido-PEG4-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in the construction of complex molecules such as PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs).[1][2] Bromoacetamido-PEG4-C2-Boc is a valuable bifunctional linker containing a bromoacetamide moiety for conjugation to thiol-containing biomolecules and a Boc-protected amine for further functionalization.[1][3] The selective and efficient removal of the Boc group is a critical step to unmask the primary amine for subsequent conjugation or modification.

These application notes provide detailed protocols and quantitative data for the acidic deprotection of this compound, primarily focusing on methods utilizing trifluoroacetic acid (TFA) and hydrochloric acid (HCl).

Chemical Structure

Figure 1: Chemical structure of this compound.

boc Boc-HN peg4 -(PEG)4- boc->peg4 c2 -(CH2)2- peg4->c2 bromoacetamido C(O)CH2Br c2->bromoacetamido

Caption: Structure of this compound.

Quantitative Data Summary

The following tables summarize typical reaction conditions for the Boc deprotection of amine-containing PEG linkers. While specific yields for this compound may vary, these parameters provide a robust starting point for optimization.

Table 1: General Reaction Conditions for Boc Deprotection with Trifluoroacetic Acid (TFA) [4]

ParameterValueReference
TFA Concentration20-50% in Dichloromethane (DCM)[5][6]
Temperature0°C to Room Temperature (20-25°C)[4][5]
Reaction Time30 minutes - 2 hours[4][5]
Equivalents of TFAUsed as a solvent mixture[4]

Table 2: General Reaction Conditions for Boc Deprotection with Hydrochloric Acid (HCl)

ParameterValueReference
HCl Concentration4M in 1,4-Dioxane[7][8]
TemperatureRoom Temperature (20-25°C)[7]
Reaction Time30 minutes - 16 hours[7][8]

Boc Deprotection Mechanism

The deprotection of the Boc group proceeds via an acid-catalyzed elimination mechanism. The key steps are protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then readily decarboxylates to yield the free amine.[9][10]

BocDeprotectionMechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbamic Acid cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Amine Salt Formation Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Amine->Protonated_Boc + H+ Proton H+ Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid - C(CH3)3+ tBu_cation C(CH3)3+ Free_Amine R-NH2 Carbamic_Acid->Free_Amine - CO2 CO2 CO2 Amine_Salt R-NH3+ X- Free_Amine->Amine_Salt + H+X- Acid_Anion X-

Caption: Boc deprotection mechanism under acidic conditions.

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[5]

This protocol is a standard and widely used method for Boc deprotection.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[5]

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[5] The resulting product is the TFA salt of the deprotected amine.

  • Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[5]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane[7][8]

This method provides an alternative to TFA and often results in the hydrochloride salt of the amine, which can sometimes be easier to handle and crystallize.[11]

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane solution

  • 1,4-Dioxane, anhydrous (if dilution is needed)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve this compound in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.

  • Add the 4M HCl in 1,4-dioxane solution. The final concentration of the substrate should be around 0.1-0.5 M.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 30 minutes to several hours.[7][12]

  • Once the reaction is complete, remove the solvent and excess HCl under reduced pressure using a rotary evaporator. The resulting product is the hydrochloride salt of the deprotected amine.

  • Neutralization (Optional): Follow the same procedure as in Protocol 1, using an appropriate organic solvent and saturated sodium bicarbonate solution to obtain the free amine.

Experimental Workflow

The following diagram illustrates a typical workflow for the Boc deprotection, work-up, and analysis of this compound.

ExperimentalWorkflow Start Start: this compound Dissolution Dissolve in Anhydrous Solvent (e.g., DCM or Dioxane) Start->Dissolution Acid_Addition Add Deprotection Reagent (TFA or 4M HCl/Dioxane) Dissolution->Acid_Addition Reaction Stir at 0°C to RT Acid_Addition->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Workup Reaction Work-up Monitoring->Workup Reaction Complete Evaporation Solvent Evaporation (Rotary Evaporator) Workup->Evaporation Neutralization Neutralization (Optional) (aq. NaHCO3 wash) Evaporation->Neutralization Drying Dry Organic Layer (Na2SO4 or MgSO4) Neutralization->Drying Final_Product Final Product: Deprotected Amine Salt or Free Amine Drying->Final_Product Analysis Characterization (NMR, MS) Final_Product->Analysis

Caption: General experimental workflow for Boc deprotection.

Troubleshooting

IssuePossible CauseSuggested SolutionReference
Incomplete DeprotectionInsufficient acid strength or concentration, short reaction time, or low temperature.Increase the concentration of the acid (e.g., from 20% to 50% TFA). Extend the reaction time. Consider switching to a stronger acid system like 4M HCl in dioxane.[5]
Formation of Side ProductsThe tert-butyl cation intermediate can alkylate nucleophilic sites on the substrate or product.Add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v) to the reaction mixture to trap the tert-butyl cation.[5][13]
Oily Product (TFA Salt)TFA salts of amines are often oils and can be difficult to handle.Convert the TFA salt to the HCl salt, which is more likely to be a solid. Alternatively, proceed with the neutralization step to obtain the free amine.[11]

Conclusion

The acidic deprotection of this compound is a straightforward and high-yielding transformation that is crucial for its application in bioconjugation and drug development. Both TFA in DCM and 4M HCl in dioxane are effective methods for removing the Boc protecting group. The choice of reagent and conditions can be tailored based on the specific requirements of the subsequent synthetic steps and the desired final product form (amine salt or free amine). Careful monitoring and appropriate work-up procedures are essential for obtaining the deprotected linker in high purity.

References

Application Notes & Protocols: Bromoacetamide-Thiol Coupling for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The coupling of bromoacetamides with thiols is a robust and widely utilized bioconjugation technique. This reaction, proceeding through an SN2 (bimolecular nucleophilic substitution) mechanism, forms a highly stable and irreversible thioether bond.[][2] The primary target for this reaction in biomolecules is the sulfhydryl group of cysteine residues.[2][3] The high stability of the resulting thioether linkage offers a significant advantage over other methods, such as the maleimide-thiol Michael addition, which can be reversible.[] This makes bromoacetamide-based chemistry particularly valuable for applications requiring long-term stability, such as the development of antibody-drug conjugates (ADCs), fluorescent protein labeling, and proteomic studies.[][4]

Core Principles and Reaction Conditions

The reaction rate is critically dependent on the deprotonation of the thiol group (-SH) to the more nucleophilic thiolate anion (-S⁻).[5][6] This equilibrium is governed by the pKa of the thiol (typically ~8.5 for cysteine) and the pH of the reaction buffer.[6] Consequently, pH is the most crucial parameter to control for achieving efficient and specific conjugation.

While highly selective for cysteines, side reactions with other nucleophilic amino acid residues like histidine, lysine, and methionine can occur, particularly at high pH or with a large excess of the bromoacetamide reagent.[3][6] Iodoacetamide derivatives are generally more reactive than their bromoacetamide counterparts.[3][7]

Summary of Reaction Conditions

The following table summarizes the key parameters for successful bromoacetamide-thiol coupling reactions.

ParameterRecommended RangeNotesCitations
pH 7.5 - 9.0The optimal range of 8.0-9.0 ensures a sufficient concentration of the reactive thiolate anion for efficient reaction.[6] Higher pH levels can decrease specificity.[6][8][6][7][8][9]
Temperature Room Temperature (20-25°C) to 37°CReactions are commonly performed at room temperature or 37°C.[2][10] Higher temperatures may impact protein stability.[2][10]
Reaction Time 1 - 4 hours (or overnight)The required time depends on reactant concentrations, pH, and temperature. Optimization for each specific system is recommended.[2][7][11]
Molar Ratio (Reagent:Thiol) 10:1 to 20:1A 10- to 20-fold molar excess of the bromoacetamide reagent over the thiol-containing protein is typically used to drive the reaction to completion.[2][11][12]
Buffer System Phosphate, HEPES, TrisUse non-nucleophilic buffers at a concentration of 50-100 mM to avoid interference with the reaction.[11][12][11][12]
Solvent Aqueous Buffer (<5% v/v DMSO or DMF)Bromoacetamide reagents are often dissolved in a minimal amount of an anhydrous organic solvent before being added to the aqueous protein solution.[2][7][2][7]

Visualized Mechanisms and Workflows

Reaction Mechanism

The diagram below illustrates the SN2 mechanism where the nucleophilic thiolate anion attacks the electrophilic carbon of the bromoacetamide, displacing the bromide ion to form a stable thioether bond.

Caption: SN2 reaction mechanism of bromoacetamide-thiol coupling.

Experimental Workflow

This flowchart outlines the standard procedure for labeling a thiol-containing protein with a bromoacetamide probe.

G A 1. Protein Preparation (Optional: Reduce Disulfides with TCEP/DTT) B 2. Buffer Exchange (Remove excess reducing agent, e.g., DTT) A->B If DTT is used D 4. Labeling Reaction (Add reagent to protein solution, incubate) A->D If TCEP is used or no reduction needed B->D C 3. Prepare Bromoacetamide Reagent (Dissolve in anhydrous DMSO/DMF) C->D E 5. Quench Reaction (Add excess free thiol, e.g., DTT) D->E F 6. Purify Conjugate (Desalting column / Dialysis) E->F G 7. Analysis & Storage (LC-MS, SDS-PAGE) F->G

Caption: General experimental workflow for protein labeling.

Detailed Experimental Protocols

This section provides a general, step-by-step protocol for conjugating a bromoacetamide-functionalized probe to a protein.

Protocol 1: Covalent Labeling of a Purified Protein

Materials:

  • Purified, thiol-containing protein (1-10 mg/mL)

  • Bromoacetamide-functionalized probe

  • Reaction Buffer: 50 mM Phosphate buffer or HEPES, pH 8.0, deoxygenated.

  • Reducing Agent (Optional): 1 M Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

  • Quenching Solution: 1 M DTT or 2-Mercaptoethanol.

  • Solvent: Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Desalting column (e.g., Sephadex G-25) or dialysis equipment.

Procedure:

  • Protein Preparation (Optional Reduction):

    • If the protein contains disulfide bonds that need to be reduced to free the cysteine thiols, add a reducing agent. For TCEP, add to a final concentration of 5-10 mM and incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before labeling.[12]

    • If using DTT, add to a final concentration of 10-20 mM and incubate for 1 hour at 37°C. Crucially, excess DTT must be removed before adding the bromoacetamide reagent.[7][11] Proceed immediately to Step 2.

  • Buffer Exchange (If DTT was used):

    • Remove the excess DTT by passing the protein solution through a desalting column pre-equilibrated with deoxygenated Reaction Buffer (pH 8.0).[7]

    • Collect the protein fractions and adjust the concentration to 1-10 µM.

  • Reagent Preparation:

    • Immediately before use, prepare a 10-100 mM stock solution of the bromoacetamide probe in anhydrous DMSO or DMF.[2][7] Protect the solution from light.

  • Labeling Reaction:

    • In a microcentrifuge tube, add the bromoacetamide stock solution to the protein solution to achieve a final 10- to 20-fold molar excess of the probe over the protein.[2][12]

    • Add the reagent dropwise while gently vortexing. Ensure the final concentration of the organic solvent (DMSO/DMF) remains below 5% (v/v) to prevent protein denaturation.[2]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[2][7] Protect the reaction mixture from light, especially if using a fluorescent probe.

  • Quenching the Reaction:

    • To stop the reaction and consume any unreacted bromoacetamide probe, add a quenching reagent such as DTT or 2-mercaptoethanol to a final concentration of 10-100 mM.[2][7]

    • Incubate for at least 30 minutes at room temperature.[7]

  • Purification of the Labeled Protein:

    • Remove the unreacted probe and quenching reagent by passing the reaction mixture over a desalting column pre-equilibrated with a desired storage buffer (e.g., PBS).[7]

    • Alternatively, perform dialysis against the storage buffer.

    • Collect the purified protein-conjugate fractions.

  • Analysis and Storage:

    • Confirm successful conjugation and determine the labeling stoichiometry using LC-MS analysis, which will show an increase in mass corresponding to the attached probe.[2]

    • If a fluorescent probe was used, labeling can be visualized by SDS-PAGE with fluorescence imaging.

    • Store the purified conjugate according to the protein's requirements, typically at -20°C or -80°C.

References

Application Note: Analytical Techniques for the Characterization of Bromoacetamido-PEG4-C2-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetamido-PEG4-C2-Boc is a heterobifunctional linker commonly utilized in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This linker features a bromoacetamido group for covalent modification of thiol residues, a polyethylene glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, and a Boc-protected amine for subsequent conjugation.[3][4] Accurate and comprehensive characterization of this linker is critical to ensure the quality, efficacy, and safety of the final therapeutic agent. This document provides detailed protocols for the analytical characterization of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Weight 442.34 g/mol [1]
Molecular Formula C17H32BrNO7[1]
Appearance Colorless to light yellow liquid[1]
Purity (Typical) ≥99%[1]

Analytical Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.

G cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Structural Elucidation cluster_3 Data Interpretation & Reporting Prep Dissolve Conjugate in Appropriate Solvent HPLC HPLC Analysis for Purity Prep->HPLC MS Mass Spectrometry for Identity Prep->MS NMR NMR Spectroscopy for Structure Prep->NMR Report Compile Data and Generate Report HPLC->Report MS->Report NMR->Report

Caption: Analytical workflow for conjugate characterization.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and integrity of the this compound conjugate. ¹H NMR is used to identify and quantify the protons associated with the bromoacetamide, PEG linker, and Boc protecting group.[5][6]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the conjugate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).[6]

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the number of scans to 16 or 32 for adequate signal-to-noise.

    • Use a standard pulse program.

    • The characteristic chemical shifts (δ) are expected in the following regions:

      • Boc group: A sharp singlet around 1.44 ppm (9H).

      • PEG chain: A series of multiplets between 3.5 and 3.7 ppm.

      • Bromoacetyl group: A singlet around 3.9-4.1 ppm (2H).

      • Protons adjacent to the amide and carbamate functionalities will also be present.

  • Data Analysis: Integrate the peaks to confirm the relative proton counts for each functional group. The PEG backbone protons often provide a distinct signal that can be used for quantitative analysis.[7]

Expected ¹H NMR Data:

Functional GroupChemical Shift (ppm, CDCl₃)MultiplicityIntegration
Boc (-C(CH₃)₃)~1.44s9H
-CH₂- (PEG)~3.64m16H
-CH₂-Br~3.88s2H
-NH-C(O)-~7.0 (broad)s1H
Mass Spectrometry (MS)

Objective: To verify the molecular weight of the this compound conjugate.[8]

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the conjugate in a suitable solvent such as methanol or acetonitrile. Further dilute to an appropriate concentration for analysis (e.g., 1-10 µg/mL).

  • Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer, which is well-suited for polar molecules like PEG conjugates.[5]

  • MS Acquisition:

    • Infuse the sample directly or via an HPLC system.

    • Acquire the spectrum in positive ion mode.

    • Scan a mass range that includes the expected molecular weight (e.g., m/z 100-1000).

  • Data Analysis: Look for the molecular ion peak [M+H]⁺ or other adducts such as [M+Na]⁺. High-resolution mass spectrometry (HRMS) can be used for elemental composition confirmation.[9] A common fragmentation pattern for Boc-protected amines is the loss of the Boc group (a neutral loss of 56 or 100 Da).[10]

Expected Mass Spectrometry Data:

IonCalculated m/zObserved m/z
[M+H]⁺443.15~443.2
[M+Na]⁺465.13~465.1
High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the this compound conjugate and to identify any potential impurities.[11][12]

Protocol:

  • Sample Preparation: Dissolve the conjugate in the mobile phase starting condition (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: An HPLC or UHPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 20 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm or 220 nm. PEGs do not have a strong chromophore, so detection can be challenging. An Evaporative Light Scattering Detector (ELSD) can also be used.[]

  • Data Analysis: Integrate the peak area of the main component and any impurities to calculate the percentage purity. The retention time is a characteristic property under specific conditions.

Expected HPLC Data:

ParameterTypical Value
Purity >95%
Retention Time Dependent on specific method

Structure of this compound

The chemical structure of the conjugate is depicted below.

G cluster_0 mol Br-CH2-C(=O)-NH-(CH2)2-O-(CH2-CH2-O)3-CH2-CH2-O-C(=O)-O-C(CH3)3

Caption: Chemical structure of the conjugate.

Conclusion

The combination of NMR, MS, and HPLC provides a robust analytical toolkit for the comprehensive characterization of this compound conjugates. These techniques allow for the unambiguous confirmation of the chemical structure, verification of the molecular weight, and determination of purity, which are essential for quality control in the development of targeted therapeutics. The protocols outlined in this document serve as a guide for researchers to ensure the reliability and reproducibility of their findings.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of PROTACs Containing PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to hijack the body's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This dual binding action results in the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][4]

The linker component is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the geometric stability of the ternary complex.[2] Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their hydrophilicity, which can improve the often-poor solubility of these large molecules.[1][5] PEG linkers are biocompatible and offer versatile options for chemical modification, allowing for the fine-tuning of a PROTAC's pharmacokinetic properties.[1][6]

However, the unique structural characteristics of PROTACs—high molecular weight (typically around 1,000 Da), structural flexibility, and complex physicochemical properties—present significant challenges for analytical characterization, particularly by High-Performance Liquid Chromatography (HPLC).[7][8] This application note provides a detailed protocol for the reversed-phase HPLC analysis of PROTACs containing PEG linkers, addresses common analytical challenges, and outlines advanced chromatographic strategies.

PROTAC Mechanism of Action

The primary function of a PROTAC is to induce the degradation of a target protein. This is achieved through a catalytic cycle involving the formation of a key ternary complex.

PROTAC_Mechanism PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ligase E3->Ternary Binds Ternary->PROTAC Releases PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Challenges and Solutions in HPLC Analysis of PROTACs

The analysis of PROTACs is complicated by their inherent properties. Understanding these challenges is key to developing robust HPLC methods.

Challenges_Solutions cluster_challenges Analytical Challenges cluster_solutions HPLC Solutions & Strategies C1 High Molecular Weight & Hydrophobicity S1 Reversed-Phase (C18, C8) with strong organic mobile phase C1->S1 S6 Advanced Techniques: Mixed-Mode or 2D-LC C1->S6 C2 Poor Peak Shape (Tailing/Splitting) S2 Additives (TFA, Formic Acid) Optimized Temperature UPLC/UHPLC Systems C2->S2 C2->S6 C3 Low UV Absorbance S3 Mass Spectrometry (MS) Detection C3->S3 C4 On-Column Degradation or In-source Fragmentation (MS) S4 Optimized MS Parameters (Low Ionizing Energy) C4->S4 C5 Non-Specific Binding S5 Use of biocompatible or inert surfaces (e.g., MaxPeak) C5->S5

Caption: Common challenges in PROTAC analysis and their HPLC solutions.

Key challenges include:

  • High Hydrophobicity: Due to their large, complex structures, PROTACs are often highly hydrophobic, leading to strong retention on reversed-phase columns and requiring high organic solvent concentrations for elution.

  • Poor Peak Shape: Multiple chiral centers and the flexible nature of PEG linkers can lead to peak splitting or broadening.[7] Furthermore, interactions with active sites on the silica stationary phase can cause peak tailing.

  • Metabolic Instability: The linker structure can be fragile and susceptible to cleavage, both metabolically and during analysis (e.g., in-source fragmentation in MS).[7]

  • Non-Specific Binding: PROTACs can adsorb to surfaces in the HPLC system, such as metal frits and tubing, leading to poor recovery, peak shape, and reproducibility.[9][10]

Experimental Protocols

Standard Reversed-Phase (RP-HPLC) Protocol

This protocol provides a starting point for the analysis of a typical PROTAC with a PEG linker. Optimization will likely be required based on the specific properties of the molecule.

A. Instrumentation & Materials

  • HPLC or UPLC System with a binary or quaternary pump, autosampler, and column oven.

  • UV-Vis or Photodiode Array (PDA) Detector.

  • Mass Spectrometer (highly recommended for identification and peak purity).

  • Reversed-phase C18 or C8 column (e.g., Waters ACQUITY Premier, Agilent Zorbax, Phenomenex Jupiter). A particle size of ≤1.8 µm is recommended for UPLC systems.

  • Mobile Phase A: 0.1% Formic Acid (or 0.05% Trifluoroacetic Acid) in Water.

  • Mobile Phase B: 0.1% Formic Acid (or 0.05% Trifluoroacetic Acid) in Acetonitrile.

  • Sample Diluent: 50:50 Acetonitrile/Water or Dimethyl Sulfoxide (DMSO).

B. Experimental Workflow

HPLC_Workflow prep Sample Preparation (Dissolve in Diluent, ~1 mg/mL) inject Injection (1-5 µL into HPLC/UPLC System) prep->inject separate Chromatographic Separation (Gradient Elution on C18 Column) inject->separate detect Detection (UV/PDA and/or MS) separate->detect analyze Data Analysis (Integrate Peaks, Determine Purity) detect->analyze report Reporting (Summarize Results) analyze->report

Caption: General experimental workflow for HPLC analysis of PROTACs.

C. Detailed Chromatographic Conditions

The following parameters serve as a robust starting point for method development.

ParameterTypical Value / ConditionNotes
Column C18, 100 Å, 2.1 x 50 mm, 1.7 µmA C18 phase provides strong hydrophobic retention. Shorter columns with small particles (UPLC) improve speed and resolution.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a good modifier for MS compatibility. TFA can improve peak shape but may cause ion suppression in the MS source.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is the preferred organic solvent for its low viscosity and UV cutoff.
Gradient 5% to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.A broad, linear gradient is a good starting point. This may need to be adjusted to improve the resolution of the PROTAC from impurities.
Flow Rate 0.4 mL/minAdjust according to column dimensions and particle size.
Column Temperature 40 - 60 °CElevated temperatures can reduce viscosity and improve peak shape and efficiency.[11]
Injection Volume 1 - 5 µLKeep the injection volume low to prevent peak distortion, especially if the sample is dissolved in a strong solvent like DMSO.
UV Detection 254 nm or monitor multiple wavelengths254 nm is a common wavelength for aromatic compounds. A PDA detector is useful for checking peak purity across the spectrum.
MS Detection ESI Positive ModeMost PROTACs ionize well in positive mode. Monitor the [M+H]⁺ and potential multi-charged ions (e.g., [M+2H]²⁺).[7]
Advanced Chromatographic Strategies

For particularly challenging separations, more advanced techniques may be necessary.

  • Mixed-Mode Chromatography (MMC): These columns contain stationary phases with both reversed-phase and ion-exchange characteristics.[12][13] MMC can offer unique selectivity for PROTACs that possess charged moieties, helping to resolve them from closely related impurities.[14]

  • Ion-Pair Reversed-Phase HPLC: For highly charged or polar PROTACs, adding an ion-pairing reagent (e.g., alkyl sulfonates) to the mobile phase can improve retention and peak shape.[15][16] However, these reagents are often not MS-compatible and require dedicated columns.[17]

  • Two-Dimensional Liquid Chromatography (2D-LC): For highly complex samples, such as those from forced degradation studies or in-vivo metabolism analysis, 2D-LC provides a significant increase in peak capacity.[18][19] A common setup couples a strong cation exchange (SCX) or hydrophilic interaction liquid chromatography (HILIC) first dimension to a reversed-phase second dimension.[18]

Data Presentation and Interpretation

Table 1: Influence of PEG Linker Length on Physicochemical and Chromatographic Properties (Illustrative Data)

The length of the PEG linker can subtly influence the properties of the PROTAC. While specific retention time shifts depend on the overall molecule, general trends can be anticipated.

PROTACLinkerLogP (Calculated)TPSA (Ų)Expected RP-HPLC Retention TimeExpected Purity (%)
Compound A-1PEG34.81857.2 min>98%
Compound A-2PEG54.52057.0 min>98%
Compound A-3PEG84.12356.7 min>97%

Note: This table presents illustrative data. Increased PEG length generally decreases LogP and increases the Topological Polar Surface Area (TPSA), which can lead to slightly shorter retention times in reversed-phase chromatography. Actual results will vary.

Table 2: HPLC Troubleshooting Guide for PROTAC Analysis
IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions with column silanols; column overload.Use a mobile phase with a stronger acid (e.g., 0.1% TFA instead of 0.1% Formic Acid). Increase column temperature. Reduce sample load. Use a high-quality, end-capped column.
Peak Splitting/Broadening Multiple conformations in solution; chiral centers; column degradation.Increase column temperature to facilitate faster conformational interconversion. Adjust mobile phase pH or composition. Ensure the column is not voided or contaminated.
Poor Sensitivity Low UV absorptivity; sample degradation; non-specific binding.Use a more sensitive detector like a mass spectrometer.[20] Employ UPLC systems with inert surfaces (e.g., Waters MaxPeak Premier) to reduce analyte loss.[10][21] Ensure sample stability in the autosampler.
Carryover Strong adsorption of the PROTAC to the injector, column, or detector flow cell.Implement a robust needle wash protocol using a strong organic solvent. Perform blank injections after high-concentration samples. Use inert LC system components.
In-Source Fragmentation (MS) The PROTAC molecule is breaking apart in the MS ion source due to high energy.Optimize MS source parameters: reduce cone voltage/fragmentor voltage and ion source temperature.[9]

Conclusion

The HPLC analysis of PROTACs containing PEG linkers requires a systematic approach that accounts for their unique molecular properties. Reversed-phase chromatography, particularly on modern UPLC systems with C18 columns and MS detection, serves as the primary analytical tool. By anticipating challenges such as poor peak shape, high hydrophobicity, and non-specific binding, and by systematically optimizing parameters like mobile phase composition, temperature, and gradient, researchers can develop robust and reliable methods. For highly complex analytical challenges, advanced strategies like mixed-mode chromatography or 2D-LC provide powerful alternatives. The protocols and data presented here offer a comprehensive guide for scientists in the field of targeted protein degradation to effectively characterize these promising therapeutic agents.

References

Application Note: Mass Spectrometry for the Characterization of ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Antibody-drug conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small molecule drug, connected via a chemical linker.[1][2] The linker is a critical component, influencing the ADC's stability, pharmacokinetics, and the mechanism of payload release.[3] Comprehensive characterization of the linker and the overall drug-to-antibody ratio (DAR) is essential for ensuring the quality, safety, and efficacy of these complex molecules.[4] Mass spectrometry (MS) has become an indispensable tool for in-depth ADC analysis, providing high-resolution data on linker integrity, conjugation sites, and drug distribution.[5][6] This document provides detailed protocols and application notes for the characterization of ADC linkers using various MS-based workflows.

ADC Linker Technologies

The choice of linker technology dictates the payload release mechanism and significantly impacts the ADC's therapeutic index.[3] Linkers are broadly categorized as cleavable or non-cleavable.[7][8]

  • Cleavable Linkers: These are designed to be stable in circulation and release the payload upon encountering specific conditions within the target cell or tumor microenvironment.[3][8]

    • Enzyme-Sensitive: Often contain peptide sequences (e.g., valine-citrulline) that are substrates for lysosomal proteases like Cathepsin B, which are overexpressed in some tumor cells.[3]

    • pH-Sensitive: Incorporate acid-labile groups, such as hydrazones, that hydrolyze in the acidic environment of endosomes and lysosomes.[3][6]

    • Glutathione-Sensitive: Utilize disulfide bonds that are reduced by the high intracellular concentration of glutathione, releasing the payload in the cytoplasm.[3]

  • Non-Cleavable Linkers: These linkers, such as thioether-based linkers (e.g., SMCC), form a highly stable bond between the antibody and the payload.[3][7] Payload release occurs only after the ADC is internalized and the antibody is completely degraded by lysosomal proteases.[7] This generally leads to enhanced plasma stability and a reduced "bystander effect," where the released payload might affect neighboring, antigen-negative cells.[3][9]

ADC_Linker_Types cluster_0 ADC Linker Classification ADC_Linkers ADC Linkers Cleavable Cleavable Linkers ADC_Linkers->Cleavable NonCleavable Non-Cleavable Linkers ADC_Linkers->NonCleavable Enzyme Enzyme-Sensitive (e.g., Val-Cit) Cleavable->Enzyme pH pH-Sensitive (e.g., Hydrazone) Cleavable->pH Disulfide Glutathione-Sensitive (e.g., Disulfide) Cleavable->Disulfide Thioether Thioether (e.g., SMCC) NonCleavable->Thioether

Caption: Classification of common ADC linker technologies.

Mass Spectrometry Workflows for Linker Characterization

A multi-level MS approach is typically required to fully characterize an ADC.[5][6] This includes analysis at the intact, subunit, and peptide levels.

Intact Mass Analysis

Intact mass analysis provides the molecular weight of the entire ADC, offering a global view of the drug load distribution and the average DAR.[4] This can be performed under denaturing conditions for stable, lysine-conjugated ADCs or native conditions for non-covalently assembled, cysteine-conjugated ADCs.[6][10]

  • Denaturing (Reversed-Phase LC-MS): Suitable for lysine-conjugated ADCs where interchain disulfide bonds are intact.[4][11] The organic solvents and acidic pH denature the protein.

  • Native (Size-Exclusion Chromatography-MS): Crucial for cysteine-conjugated ADCs, where subunits may be held together by non-covalent interactions.[10][12] SEC is used for online buffer exchange into a volatile, MS-compatible buffer like ammonium acetate, preserving the ADC's native structure.[4][10]

Intact_MS_Workflow cluster_0 Intact Mass Analysis Workflow (Native SEC-MS) Sample ADC Sample (e.g., Cysteine-linked) SEC Size-Exclusion Chromatography (SEC) Buffer: Ammonium Acetate Sample->SEC Online Buffer Exchange MS High-Resolution Mass Spectrometry (e.g., Q-TOF, Orbitrap) SEC->MS Ionization (Native ESI) Deconvolution Deconvolution Software MS->Deconvolution Result Output: - Drug Load Distribution - Average DAR - Glycoform Profile Deconvolution->Result

Caption: Workflow for native intact mass analysis of ADCs.

Subunit Analysis

This "middle-down" approach involves digesting the ADC into large fragments (~25-50 kDa), which are easier to analyze than the intact protein. This can help localize the drug conjugation to specific domains (e.g., Fab vs. Fc).[4]

  • IdeS Digestion: The enzyme IdeS cleaves IgG specifically below the hinge region, producing F(ab')2 and Fc fragments.

  • Reduction: Subsequent reduction with an agent like DTT separates the fragments into light chain (LC), Fd' (part of the heavy chain in the Fab region), and scFc (single-chain Fc).[4]

Subunit_Analysis_Workflow cluster_1 Subunit Analysis Workflow ADC Intact ADC IdeS IdeS Digestion ADC->IdeS Reduction Reduction (DTT) IdeS->Reduction LCMS Reversed-Phase LC-MS Reduction->LCMS Analysis Data Deconvolution & Analysis LCMS->Analysis Output Output: - Drug Load on LC, Fd', Fc - Site-specific Heterogeneity Analysis->Output

Caption: Workflow for subunit-level analysis of ADCs.

Peptide Mapping

This "bottom-up" approach provides the highest resolution for identifying specific conjugation sites and characterizing linker integrity.[13] The ADC is digested into small peptides (typically with trypsin), which are then analyzed by LC-MS/MS.[14]

Challenges include the potential for poor recovery of hydrophobic drug-conjugated peptides and steric hindrance impeding complete enzymatic digestion.[14] Optimized protocols are often required.

Experimental Protocols

Protocol 1: Native Intact Mass Analysis of a Cysteine-Linked ADC

This protocol is designed for determining the drug load distribution and average DAR of ADCs where subunits are linked non-covalently.[10][12]

  • Sample Preparation:

    • If necessary, perform a buffer exchange of the ADC sample into a volatile buffer such as 50-100 mM ammonium acetate (NH4OAc), pH 7.0.[4][10]

    • Adjust the final concentration to approximately 1 mg/mL.

  • LC-MS System & Conditions:

    • LC System: A bio-inert UHPLC system.[15]

    • Column: ACQUITY UPLC Protein BEH SEC Column, 200Å, 1.7 µm, 2.1 mm x 150 mm, or equivalent.[4][10]

    • Mobile Phase: Isocratic elution with 50 mM NH4OAc.[10]

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 25°C.

    • MS Detector: A high-resolution mass spectrometer (Q-TOF or Orbitrap) capable of an extended mass range (e.g., up to m/z 8000).[16]

    • Ionization Mode: Positive ion electrospray (ESI) under native conditions (low cone voltage, minimal in-source fragmentation).[6]

  • Data Analysis:

    • Combine the mass spectra across the main chromatographic peak.

    • Use a deconvolution algorithm (e.g., ReSpect, BioPharma Finder) to convert the m/z spectrum of multiple charge states into a zero-charge mass spectrum.[16]

    • Identify the mass peaks corresponding to the antibody with 0, 2, 4, 6, and 8 conjugated drugs.

    • Calculate the average DAR by a weighted average of the peak intensities for each drug-loaded species.[15][16]

Protocol 2: Reduced Subunit Analysis of a Lysine-Linked ADC

This protocol is used to determine the distribution of drugs on the light and heavy chains.[5][17]

  • Sample Preparation (Reduction):

    • Dilute the ADC sample to 1 mg/mL in a suitable buffer (e.g., 25 mM Tris, 25 mM NaCl, pH 7.5).[11]

    • Add dithiothreitol (DTT) to a final concentration of 1.0 mM.[11]

    • Incubate at 37°C for 20-30 minutes to reduce interchain disulfide bonds.[11]

    • Dilute the reduced sample to 0.2 mg/mL with a solution compatible with RP-LC, such as 5% acetonitrile containing 0.1% trifluoroacetic acid (TFA).[11]

  • LC-MS System & Conditions:

    • LC System: UHPLC system.

    • Column: Reversed-phase column suitable for proteins (e.g., Agilent Poroshell 300SB-C8 or Phenomenex bioZen Intact XB-C8).[4][18]

    • Mobile Phase A: 0.1% Formic Acid (FA) in Water.

    • Mobile Phase B: 0.1% Formic Acid (FA) in Acetonitrile.

    • Gradient: A suitable gradient from ~20% to 60% B over 15-20 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 60-80°C to improve peak shape.[15]

    • MS Detector: High-resolution mass spectrometer (Q-TOF or Orbitrap).

  • Data Analysis:

    • Deconvolute the mass spectra for the light chain (LC) and heavy chain (HC) peaks.

    • For each chain, identify the different drug-loaded species (e.g., LC+0D, LC+1D; HC+0D, HC+1D, HC+2D, etc.).

    • Calculate the average DAR by summing the weighted averages of drug loading on the light and heavy chains, accounting for their stoichiometry (2 LCs and 2 HCs per antibody).[17]

Protocol 3: Peptide Mapping for Conjugation Site Identification

This protocol is optimized to improve the recovery of hydrophobic drug-conjugated peptides.[14]

  • Sample Preparation (Denaturation, Reduction, Alkylation & Digestion):

    • Denature the ADC sample (approx. 100 µg) in a denaturing buffer containing 2.7 M guanidine hydrochloride.[14]

    • Reduce disulfide bonds with 10 mM DTT at 56°C for 30 minutes.

    • Alkylate cysteine residues with 25 mM iodoacetamide in the dark at room temperature for 20 minutes.

    • Buffer exchange the sample into a digestion buffer (e.g., 100 mM Tris-HCl, pH 8.0) to remove denaturant and alkylating agent.

    • Add sequencing-grade trypsin at a 1:10 enzyme-to-protein ratio (w/w).[14]

    • Incubate at 37°C for 3 hours.[14]

    • Quench the digestion by adding formic acid to a final concentration of 1%.

  • LC-MS/MS System & Conditions:

    • LC System: UHPLC system.

    • Column: C18 reversed-phase column suitable for peptides (e.g., Aeris PEPTIDE XB-C18).[18]

    • Mobile Phase A: 0.1% FA in Water.

    • Mobile Phase B: 0.1% FA in Acetonitrile.

    • Gradient: A long, shallow gradient from ~2% to 45% B over 60-90 minutes.

    • MS Detector: High-resolution tandem mass spectrometer (e.g., Q-Exactive, TripleTOF).

    • Acquisition Mode: Data-Dependent Acquisition (DDA), selecting the top 5-10 most intense precursor ions for MS/MS fragmentation.

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest, Byonic) to identify peptides from the MS/MS spectra.

    • The database should contain the antibody sequence.

    • Define variable modifications corresponding to the mass of the linker-payload on potential conjugation sites (e.g., lysine or cysteine residues).

    • Manually verify the MS/MS spectra of identified drug-conjugated peptides to confirm the site of attachment.

Data Presentation and Interpretation

Quantitative data from MS analysis should be summarized in clear, structured tables for comparison and reporting.

Table 1: Intact Mass Analysis Data Summary for a Cysteine-Linked ADC

Species (Drug Load)Observed Mass (Da)Relative Abundance (%)
DAR 0148,0865.5
DAR 2150,49025.1
DAR 4152,89445.3
DAR 6155,29820.2
DAR 8157,7023.9
Average DAR 4.1

Table 2: Reduced Subunit Analysis Data for a Lysine-Linked ADC (T-DM1)

ChainSpecies (Drug Load)Observed Mass (Da)Relative Abundance (%) within Chain
Light ChainLC+0D23,45060.1
LC+1D24,40839.9
Heavy ChainHC+0D50,7805.2
HC+1D51,73815.8
HC+2D52,69630.5
HC+3D53,65428.7
HC+4D54,61215.1
HC+5D55,5704.7
Calculated Average DAR 3.5

Note: Data in tables are representative examples and will vary based on the specific ADC.

Conclusion

Mass spectrometry is a versatile and powerful platform for the detailed characterization of ADC linkers and related critical quality attributes.[5][19] A combination of intact, subunit, and peptide-level analyses provides a comprehensive understanding of drug load distribution, conjugation homogeneity, and linker stability.[6] The protocols outlined in this note serve as a foundation for researchers to develop and optimize analytical methods tailored to their specific ADC candidates, ensuring the development of safe and effective biotherapeutics.

References

Application Notes and Protocols for Quantifying the Conjugation Efficiency of Bromoacetamide Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bromoacetamide reagents are valuable tools in bioconjugation, primarily utilized for the modification of proteins and peptides at cysteine residues.[1] The reagent's bromoacetyl group reacts with the sulfhydryl (thiol) group of a cysteine via an SN2 nucleophilic substitution reaction.[1] This reaction forms a stable and essentially irreversible thioether bond, a characteristic that makes bromoacetamide chemistry highly desirable for applications requiring high stability, such as the development of Antibody-Drug Conjugates (ADCs).[][][4] Unlike maleimide-based linkages that can be prone to retro-Michael reactions and exchange with other thiols, the thioether bond from bromoacetamide conjugation offers superior stability in biological environments.[][4]

Accurate quantification of the conjugation efficiency is a critical quality attribute, as it determines the drug-to-antibody ratio (DAR) in ADCs, which directly impacts the therapeutic's potency, safety, and efficacy.[5][6] These application notes provide detailed protocols for performing bromoacetamide conjugation and for quantifying its efficiency using various analytical techniques.

Comparative Data of Thiol-Reactive Chemistries

The selection of a conjugation reagent is critical and depends on the desired stability and reaction kinetics. Bromoacetamide forms highly stable bonds, though its reaction rate is slower compared to iodoacetamide and maleimide.

Reagent ClassReactive GroupTarget ResidueLinkage FormedBond StabilityRelative Reaction RateOptimal pH
Bromoacetamide -COCH₂BrCysteine (Thiol)ThioetherHigh (Irreversible)[][4]Moderate[7]8.0 - 9.0[8]
Iodoacetamide -COCH₂ICysteine (Thiol)ThioetherHigh (Irreversible)[]High (I > Br > Cl)[8]8.0 - 9.0[8]
Maleimide Maleimide RingCysteine (Thiol)Thiosuccinimide EtherVariable (Reversible)[][9]Very High[10]6.5 - 7.5[]

Experimental Protocols

Protocol 1: General Protein Conjugation with Bromoacetamide Reagent

This protocol outlines the fundamental steps for conjugating a bromoacetamide-functionalized small molecule (payload) to a cysteine-containing protein, such as an antibody.

1. Materials and Reagents:

  • Cysteine-containing protein (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.4).

  • Bromoacetamide-functionalized payload, dissolved in an organic solvent like DMSO.

  • Reducing agent (if needed): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Reaction Buffer: Phosphate buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA) adjusted to pH 8.0-8.5.

  • Quenching Reagent: L-cysteine or 2-Mercaptoethanol.

  • Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes.

2. Procedure:

  • Step 1: Antibody Preparation (Disulfide Reduction - Optional)

    • If conjugating to interchain cysteines in an antibody, a partial reduction is necessary.[11]

    • Prepare a fresh solution of TCEP (e.g., 10 mM).

    • Add TCEP to the antibody solution at a molar ratio optimized for selective reduction (e.g., 1.5 to 5 equivalents per antibody).[12][]

    • Incubate at room temperature for 30-60 minutes.

    • Immediately remove excess TCEP using a desalting column to prevent re-oxidation and interference with the conjugation reaction.[]

  • Step 2: Conjugation Reaction

    • Adjust the pH of the reduced (or naturally thiol-containing) protein solution to 8.0-8.5 using the Reaction Buffer. The reaction rate is highly dependent on the thiolate anion concentration, which increases at alkaline pH.[8]

    • Prepare a stock solution of the bromoacetamide payload in DMSO (e.g., 10 mM).

    • Add the payload solution to the protein solution. A molar excess of 5-20 fold of the payload over available thiol groups is a typical starting point.

    • Incubate the reaction mixture for 2-4 hours at room temperature, or overnight at 4°C, with gentle mixing. Protect from light if the payload is light-sensitive.

  • Step 3: Quenching the Reaction

    • To stop the reaction, add a quenching reagent (e.g., L-cysteine) in molar excess (e.g., 10-fold over the initial bromoacetamide payload) to consume any unreacted bromoacetamide.

    • Incubate for an additional 30 minutes.

  • Step 4: Purification of the Conjugate

    • Remove unreacted payload and quenching reagent by purifying the conjugate using size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).[14]

Protocol 2: Quantification by UV-Vis Spectroscopy

This method is applicable when the conjugated payload has a unique absorbance peak distinct from the protein's absorbance at 280 nm.

1. Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength of the payload (Amax).

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the payload's absorbance at 280 nm.

  • Calculate the payload concentration using its molar extinction coefficient (εPayload) at Amax.

  • The Degree of Labeling (DOL) or Drug-to-Antibody Ratio (DAR) is the molar ratio of the payload to the protein.

2. Calculation:

  • Corrected A280 = A280, measured - (Amax, measured × CF)

    • Where CF (Correction Factor) = (εPayload at 280 nm) / (εPayload at Amax).

  • Protein Concentration [M] = Corrected A280 / εProtein at 280 nm

  • Payload Concentration [M] = Amax, measured / εPayload at Amax

  • DAR = [Payload Concentration] / [Protein Concentration]

Protocol 3: Quantification by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC can separate species with different levels of conjugation based on hydrophobicity. This method is particularly useful for analyzing antibody light and heavy chains after reduction.

1. Procedure:

  • Reduce the purified conjugate sample with DTT or TCEP to separate the light and heavy chains.

  • Inject the reduced sample onto a C4 or C8 RP-HPLC column.

  • Elute using a gradient of increasing organic solvent (e.g., acetonitrile) with an ion-pairing agent (e.g., trifluoroacetic acid).

  • Monitor the elution profile using a UV detector (e.g., at 214 nm or 280 nm).

  • Peaks corresponding to unconjugated chains and chains with one or more payloads attached will be resolved.

  • Integrate the peak areas for each species.

2. Calculation:

  • The relative percentage of each conjugated species can be determined from the integrated peak areas.[15]

  • The average DAR can be calculated by the weighted average of the different species.[5]

    • Average DAR = Σ (Number of drugs per chain × % Peak Area of that chain) / 100

Protocol 4: Quantification by Mass Spectrometry (LC-MS)

LC-MS provides the most accurate and detailed information, allowing for the determination of the distribution of different drug-loaded species and the calculation of an average DAR.

1. Procedure:

  • Desalt the purified conjugate sample.

  • For intact mass analysis, dilute the sample in a suitable mobile phase and inject it into an LC-MS system (e.g., coupled with a Q-TOF).

  • For subunit analysis, first reduce the conjugate to separate light and heavy chains, then analyze by LC-MS.[5]

  • The mass spectrometer will detect peaks corresponding to the different conjugated species (e.g., Antibody + 0 drugs, Antibody + 1 drug, etc.).

  • Deconvolute the resulting mass spectrum to obtain the zero-charge masses of each species.

2. Calculation:

  • The abundance of each species is determined from the intensity of its deconvoluted mass peak.

  • The average DAR is calculated using the following formula:[5]

    • Average DAR = Σ (In × n) / Σ In

    • Where In is the intensity of the species with 'n' drugs conjugated, and 'n' is the number of drugs.

Quantitative Data Summary

Analytical MethodInformation ObtainedAdvantagesDisadvantages
UV-Vis Spectroscopy Average Degree of Labeling (DOL/DAR)[14]Rapid, simple, requires standard lab equipment.Requires a chromogenic payload; can be inaccurate if extinction coefficients are not precise or if payload affects protein absorbance.
RP-HPLC Distribution of conjugated species (on reduced chains), Purity.[15]Good resolution of different species, quantitative based on peak area.Can be denaturing; requires method development; average DAR calculation can be complex.
Mass Spectrometry (LC-MS) Precise mass of all species, distribution of conjugates, average DAR, site of conjugation (with MS/MS).[6]Highly accurate and detailed; considered the gold standard.[6]Requires specialized and expensive instrumentation; data analysis can be complex.
Acid Hydrolysis Total peptide-to-protein ratio.[16]Provides a direct chemical measure of conjugation.Destructive method; requires complete hydrolysis and subsequent amino acid analysis.[16]

Visualizations

Experimental Workflow

G cluster_prep 1. Preparation cluster_react 2. Conjugation Reaction cluster_purify 3. Purification cluster_analyze 4. Quantification Analysis A Protein Sample (e.g., Antibody) B Optional: Reduce Disulfide Bonds (TCEP) A->B C Adjust pH to 8.0-8.5 B->C D Add Bromoacetamide Reagent C->D E Incubate (2-4h RT or O/N 4°C) D->E F Quench Reaction (e.g., L-cysteine) E->F G Purify Conjugate (SEC or Dialysis) F->G H UV-Vis Spec. G->H I RP-HPLC G->I J LC-MS G->J

Caption: General workflow for bromoacetamide conjugation and subsequent analysis.

Reaction Mechanism

Caption: Reaction of a protein thiol with a bromoacetamide reagent.

Method Selection Logic

G Start Start: Quantify Conjugate Q1 Payload has unique absorbance? Start->Q1 A1_Yes Use UV-Vis for average DAR Q1->A1_Yes Yes A1_No Need distribution and purity data? Q1->A1_No No A2_Yes Use RP-HPLC A1_No->A2_Yes Yes A2_No Need highest accuracy and mass confirmation? A1_No->A2_No No A3_Yes Use LC-MS A2_No->A3_Yes Yes A3_No Consider alternative methods (e.g., hydrolysis) A2_No->A3_No No

Caption: Decision tree for selecting a suitable quantification method.

References

Application Notes and Protocols for Site-Specific Protein Modification using Bromoacetamido-PEG4-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Bromoacetamido-PEG4-C2-Boc for the site-specific modification of proteins. This reagent is a valuable tool for researchers in bioconjugation, drug development, and proteomics, enabling the precise attachment of a PEGylated linker to cysteine residues. The bromoacetamido group specifically reacts with the thiol side chain of cysteine, while the Boc-protected amine offers a latent functional group for subsequent conjugation following deprotection.

The tetraethylene glycol (PEG4) spacer enhances the solubility and pharmacokinetic properties of the modified protein, making this reagent particularly useful for the development of therapeutic proteins, antibody-drug conjugates (ADCs), and PROTACs (PROteolysis TArgeting Chimeras).[1][2][3]

Chemical Properties and Reaction Mechanism

This compound is a heterobifunctional linker. The bromoacetyl group reacts with the nucleophilic thiol of a cysteine residue via an alkylation reaction, forming a stable thioether bond.[2] This reaction is highly specific for cysteine residues under controlled pH conditions. The other end of the linker contains a tert-butyloxycarbonyl (Boc) protected amine. The Boc group is a common and robust protecting group for amines that can be readily removed under acidic conditions to reveal a primary amine, which can then be used for further conjugation.[4][5]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the site-specific modification of a protein using this compound.

Protocol 1: Cysteine-Specific Protein Conjugation

This protocol outlines the steps for the covalent attachment of this compound to a cysteine residue on a target protein.

Materials:

  • Target protein with at least one accessible cysteine residue

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching solution: 1 M L-cysteine or β-mercaptoethanol

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Desalting columns or dialysis equipment

  • Reaction tubes

Procedure:

  • Protein Preparation:

    • Dissolve the target protein in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.

    • If the target cysteine is part of a disulfide bond, reduction is necessary. Add a 10-20 fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.

    • Immediately remove the TCEP using a desalting column equilibrated with Conjugation Buffer.

  • Reagent Preparation:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. A typical concentration is 10-20 mM.

  • Conjugation Reaction:

    • Add a 5 to 20-fold molar excess of the this compound solution to the protein solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light. The optimal reaction time should be determined empirically by monitoring the reaction progress.

  • Quenching the Reaction:

    • To stop the reaction, add a 100-fold molar excess of the quenching solution (L-cysteine or β-mercaptoethanol) and incubate for 30 minutes at room temperature.

  • Purification of the Boc-Protected Conjugate:

    • Remove unreacted this compound and quenching reagent by size-exclusion chromatography (SEC) or dialysis against the desired buffer.

Protocol 2: Boc Deprotection of the PEGylated Protein

This protocol describes the removal of the Boc protecting group to expose the primary amine for further functionalization.

Materials:

  • Boc-protected PEGylated protein

  • Deprotection Solution: 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[4][5]

  • Scavenger (optional): Triisopropylsilane (TIS)

  • Neutralization Buffer: e.g., 0.1 M sodium phosphate, pH 7.5

  • Desalting columns or dialysis equipment

Procedure:

  • Lyophilization (Optional):

    • If the Boc-protected conjugate is in an aqueous buffer, lyophilize to dryness.

  • Deprotection Reaction:

    • Dissolve the lyophilized conjugate in the Deprotection Solution. If the protein is not soluble in DCM, alternative solvent systems may be required.

    • If the protein contains sensitive functional groups, add a scavenger like TIS (2.5-5% v/v) to the deprotection solution to prevent side reactions.[4]

    • Incubate the reaction for 30-60 minutes at room temperature. Monitor the deprotection by LC-MS if possible.[4]

  • Removal of TFA:

    • Remove the TFA and DCM by rotary evaporation or a stream of nitrogen.

    • To ensure complete removal of TFA, the residue can be co-evaporated with toluene (3x).[4]

  • Neutralization and Purification:

    • Resuspend the deprotected protein in a suitable buffer and immediately neutralize the pH by adding Neutralization Buffer.

    • Purify the final deprotected PEGylated protein using a desalting column or dialysis to remove any remaining salts and by-products.

Data Presentation

The following tables summarize the key parameters and expected outcomes for the experimental protocols.

Table 1: Recommended Reaction Conditions for Cysteine-Specific Conjugation

ParameterRecommended ValueRationale
pH 7.2 - 7.5Optimizes the reactivity of the thiol group while minimizing side reactions.
Temperature 4°C to 25°CRoom temperature is generally sufficient; lower temperatures can be used for sensitive proteins.
Reaction Time 2 - 4 hours (or overnight at 4°C)Should be optimized by monitoring reaction progress.
Molar Ratio (Reagent:Protein) 5:1 to 20:1A molar excess of the PEG reagent drives the reaction to completion.[6]
Protein Concentration 1 - 10 mg/mLA common concentration range for efficient conjugation.[6]

Table 2: Recommended Conditions for Boc Deprotection

ParameterRecommended ValueRationale
TFA Concentration 20 - 50% in DCMEffective for complete removal of the Boc group.[4][5]
Temperature Room Temperature (20-25°C)Sufficient for the deprotection reaction.[5]
Reaction Time 30 - 60 minutesTypically sufficient for complete deprotection.[4]

Table 3: Analytical Techniques for Characterization

TechniquePurposeExpected Outcome
SDS-PAGE Assess conjugation efficiencyA shift in the molecular weight of the protein band corresponding to the mass of the attached PEG linker.
UV-Vis Spectroscopy Determine protein concentrationMeasurement of absorbance at 280 nm.[7]
MALDI-TOF Mass Spectrometry Confirm molecular weight of the conjugateAn increase in mass corresponding to the molecular weight of the attached this compound (442.34 Da).[7]
LC-MS Monitor reaction progress and confirm final productSeparation of conjugated and unconjugated protein, and confirmation of the mass of the final product.[8][9]
TNBS Assay Quantify the degree of PEGylation (if targeting lysines)A decrease in the number of free amines after conjugation.[7]

Visualizations

Experimental Workflow

G cluster_prep Protein Preparation cluster_conj Conjugation cluster_deprot Boc Deprotection A Target Protein Solution B Reduce Disulfide Bonds (optional, with TCEP) A->B C Remove Reducing Agent B->C D Add this compound C->D E Incubate (2-4h, RT) D->E F Quench Reaction E->F G Purify Boc-Protected Conjugate F->G H Treat with TFA/DCM G->H I Remove TFA H->I J Neutralize and Purify I->J K K J->K Final PEGylated Protein

Caption: Workflow for site-specific protein modification.

Reaction Scheme

reaction_scheme cluster_reactants Reactants cluster_products Products Protein_Cys Protein-SH (Cysteine Residue) Conjugate Protein-S-CH2-CO-NH-PEG4-C2-NH-Boc Protein_Cys->Conjugate + Reagent (Alkylation) Reagent Br-CH2-CO-NH-PEG4-C2-NH-Boc Deprotected Protein-S-CH2-CO-NH-PEG4-C2-NH2 Conjugate->Deprotected + TFA (Boc Deprotection)

Caption: Reaction pathway for protein modification.

Logical Relationship of Components

G cluster_bromo Bromoacetamido Group cluster_peg PEG4 Spacer cluster_boc Boc-Protected Amine Reagent This compound Bromo Cysteine-Specific Reaction Reagent->Bromo PEG Improves Solubility & Pharmacokinetics Reagent->PEG Boc Latent Functional Group Reagent->Boc Thioether Stable Thioether Bond Bromo->Thioether Amine Primary Amine for Further Conjugation Boc->Amine Acidic Deprotection

Caption: Functional components of the reagent.

References

Troubleshooting & Optimization

troubleshooting incomplete bromoacetamide conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and answers to frequently asked questions for researchers encountering issues with incomplete bromoacetamide conjugation reactions.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Q1: Why is my conjugation yield extremely low or non-existent?

A low or failed conjugation reaction is the most common issue. The problem typically originates from the state of the target thiol group, the reagent, or the reaction conditions.

Possible Causes & Solutions

  • Thiol Oxidation: Cysteine residues are easily oxidized to form disulfide bonds (-S-S-), which are unreactive towards bromoacetamide. Before starting the conjugation, it is critical to reduce all disulfide bonds.

    • Solution: Pre-treat your protein with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol). TCEP is often preferred due to its stability and effectiveness.[1][2]

  • Incorrect pH: The reaction mechanism relies on the nucleophilic attack of a deprotonated thiol (a thiolate anion, -S⁻). If the pH is too low (e.g., < 7.5), the concentration of the reactive thiolate is insufficient for the reaction to proceed efficiently.[3][4]

    • Solution: Ensure your reaction buffer is within the optimal pH range of 8.0-9.0. This range promotes thiolate formation while minimizing off-target reactions.[3]

  • Inaccessible Cysteine Residues: The target cysteine may be buried within the protein's three-dimensional structure, making it inaccessible to the bromoacetamide reagent.[1]

    • Solution: Consider performing the reaction under mild denaturing conditions (e.g., using 1-2 M urea or guanidinium HCl) to expose the cysteine residue. Ensure these conditions do not irreversibly damage your protein.

  • Reagent Degradation: Bromoacetamide reagents, particularly when in solution, can be sensitive to light and degrade over time.[1]

    • Solution: Prepare fresh reagent solutions before each experiment and store stock solutions protected from light.

  • Low Protein Concentration: Conjugation is a bimolecular reaction; therefore, the rate is dependent on the concentration of the reactants.

    • Solution: If possible, increase the concentration of your protein. A starting concentration of at least 0.5-1.0 mg/mL is recommended.[5]

A logical workflow for troubleshooting low conjugation yield is presented below.

G cluster_checks Initial Checks cluster_solutions Solutions cluster_advanced Advanced Troubleshooting start Problem: Low or No Conjugation check_ph Is pH 8.0 - 9.0? start->check_ph check_reduction Was a fresh reducing agent (TCEP) used? check_ph->check_reduction Yes adjust_ph Adjust buffer to pH 8.0-9.0 check_ph->adjust_ph No check_reagent Is bromoacetamide reagent fresh? check_reduction->check_reagent Yes reduce_protein Perform reduction step (e.g., 30 min with TCEP) check_reduction->reduce_protein No new_reagent Prepare fresh reagent and protect from light check_reagent->new_reagent No check_accessibility Is Cysteine residue structurally accessible? check_reagent->check_accessibility Yes success Re-run Reaction adjust_ph->success reduce_protein->success new_reagent->success add_denaturant Add mild denaturant (e.g., 1M Urea) check_accessibility->add_denaturant No check_accessibility->success Yes add_denaturant->success

Caption: Troubleshooting workflow for low or no conjugation yield.

Q2: How can I prevent non-specific labeling of other amino acids?

Bromoacetamide is highly reactive towards thiols, but it can react with other nucleophilic amino acid side chains under certain conditions, leading to a heterogeneous product.

Possible Causes & Solutions

  • pH is Too High: At pH values significantly above 9.0, the side chains of other amino acids (such as lysine and histidine) become deprotonated and more nucleophilic, increasing their reactivity towards bromoacetamide.[3]

    • Solution: Lower the reaction pH to the 8.0-8.5 range. This maintains a high concentration of the reactive thiolate while minimizing the reactivity of other residues.[3]

  • Excessive Reagent: Using a large molar excess of the bromoacetamide reagent can drive the reaction towards modifying less reactive, non-target sites.[3]

    • Solution: Reduce the molar excess of the bromoacetamide reagent. Start with a 5- to 10-fold molar excess over the concentration of cysteine residues and optimize from there.[6]

  • Prolonged Incubation Time: Leaving the reaction to proceed for too long can also increase the likelihood of off-target modifications.

    • Solution: Optimize the incubation time. For many proteins, a 1-2 hour incubation at room temperature is sufficient for complete labeling of the target thiol.[6] Monitor the reaction progress over time to determine the optimal endpoint.

Frequently Asked Questions (FAQs)

Q: What is the general experimental workflow for bromoacetamide conjugation?

A: The process involves preparing the protein, performing the reaction, and purifying the final conjugate.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_cleanup 3. Cleanup A Buffer Exchange (pH 8.0-9.0) B Protein Reduction (e.g., TCEP) A->B C Add Bromoacetamide (5-10x molar excess) B->C D Incubate (1-2 hr, RT, dark) C->D E Quench Reaction (e.g., DTT, L-Cys) D->E F Purify Conjugate (e.g., Desalting) E->F

Caption: Standard experimental workflow for bromoacetamide conjugation.

Q: What are the recommended reaction conditions?

A: Optimal conditions can vary between proteins, but the following table provides a validated starting point based on established protocols.

ParameterRecommended ConditionRationale
pH 8.0 - 9.0Ensures sufficient concentration of the reactive thiolate anion while maintaining specificity for cysteine.[3]
Temperature Room Temperature (20-25°C)Provides a good balance between reaction rate and protein stability.
Molar Excess of Reagent 5- to 10-fold excess over thiolsDrives the reaction to completion without promoting significant non-specific labeling.[6]
Incubation Time 1 - 2 hoursTypically sufficient for complete reaction; should be optimized for each specific protein.[6]
Light Conditions In the darkHaloacetamide reagents can be light-sensitive; performing the reaction in the dark prevents potential degradation.[1]

Q: How do I stop (quench) the conjugation reaction?

A: To stop the reaction, add a small molecule with a free thiol to consume any unreacted bromoacetamide. Common quenching reagents include Dithiothreitol (DTT), L-cysteine, or β-mercaptoethanol.[6] A final concentration of 10-20 mM is typically sufficient.

Q: How stable is the thioether bond formed by the reaction?

A: The thioether bond formed between the cysteine and the bromoacetamide is highly stable and considered essentially irreversible under physiological conditions. This is a key advantage over other thiol-reactive chemistries, such as maleimides, which can undergo a reverse Michael addition reaction, leading to loss of the conjugate over time.[][8]

Detailed Experimental Protocols

Protocol 1: General Protein Conjugation with Bromoacetamide

This protocol provides a general method for labeling a protein containing accessible cysteine residues.

Materials:

  • Reaction Buffer: 50 mM Tris-HCl, 2 mM EDTA, pH 8.0

  • Protein: 1-10 mg/mL solution in a suitable buffer

  • Reducing Agent: 100 mM Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Bromoacetamide Reagent: 10 mM stock solution in DMSO or DMF

  • Quenching Reagent: 1 M Dithiothreitol (DTT) or L-cysteine

  • Purification: Desalting column or dialysis cassette

Methodology:

  • Protein Preparation: Dissolve or exchange the protein into the Reaction Buffer to a final concentration of 1-10 mg/mL.[6]

  • Reduction of Disulfides: Add TCEP to the protein solution to a final concentration of 2 mM. Incubate for 30 minutes at room temperature to reduce disulfide bonds.[6]

  • Labeling Reaction: Add the bromoacetamide stock solution to the reduced protein to achieve a 10-fold molar excess relative to the concentration of cysteine residues.[6]

  • Incubation: Gently mix and incubate the reaction for 2 hours at room temperature, protected from light.[6]

  • Quenching: Stop the reaction by adding the Quenching Reagent to a final concentration of 10-20 mM to consume any unreacted bromoacetamide.[6]

  • Purification: Remove excess, unreacted reagent and quenching reagent by passing the solution through a desalting column or by dialysis against a suitable storage buffer.

References

optimizing linker length in PROTAC design for improved efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC® (Proteolysis Targeting Chimera) design and development. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing PROTAC linker length for improved efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a PROTAC molecule?

A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two elements.[1][2] The primary function of the linker is to spatially orient the target protein and the E3 ligase to form a productive ternary complex (POI-PROTAC-E3 Ligase).[1][3] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[1] The length and composition of the linker are critical parameters that directly influence the efficacy of the PROTAC.[1][4]

Q2: How does linker length impact the formation of the ternary complex and subsequent protein degradation?

The linker length is a crucial determinant of PROTAC efficacy.[2][5] An optimal linker length is necessary to form a stable and productive ternary complex.[1]

  • Too short: A linker that is too short can lead to steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][6] This failure to form a ternary complex will result in no protein degradation.

  • Too long: Conversely, a linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable ternary complex and reduced degradation.[1][6]

Therefore, optimizing the linker length is a critical step in the development of a potent PROTAC.[1]

Q3: Beyond length, how does the chemical composition of the linker influence PROTAC performance?

The chemical composition of the linker significantly affects a PROTAC's overall performance by influencing its physicochemical properties such as solubility, cell permeability, and metabolic stability.[4][6]

  • Hydrophilicity: Incorporating hydrophilic moieties like polyethylene glycol (PEG) can improve a PROTAC's solubility.[3][]

  • Rigidity: More rigid linker structures, such as those containing cycloalkanes or triazoles, can enhance conformational stability and may improve the stability of the ternary complex.

  • Flexibility: Flexible linkers, like alkyl chains, can allow for more dynamic interactions but may be more susceptible to metabolic degradation.[]

The choice of linker chemistry must be carefully considered and optimized for each specific PROTAC system.[4]

Q4: What is the "hook effect" in PROTACs, and how can linker optimization help mitigate it?

The "hook effect" is a phenomenon observed with PROTACs where the degradation of the target protein decreases at high PROTAC concentrations.[1][8] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[1] A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second. This stabilizes the ternary complex and can help mitigate the severity of the hook effect.[1][9]

Troubleshooting Guide

Problem 1: My PROTAC shows low or no degradation of the target protein.

Possible Cause Suggested Solution
Suboptimal Linker Length The linker may be too short, causing steric clash, or too long, leading to an unstable ternary complex.[1][6] Synthesize a library of PROTACs with varying linker lengths (e.g., by adding or removing PEG or alkyl units) and screen for degradation activity.[]
Poor Physicochemical Properties The PROTAC may have poor solubility or cell permeability due to the linker's properties.[6] Modify the linker to improve properties like solubility by incorporating PEG chains or other hydrophilic groups.[3][]
Formation of a Non-productive Ternary Complex A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein.[1] Perform an in-cell or in vitro ubiquitination assay to confirm if the target protein is being ubiquitinated. If not, this indicates an issue with the geometry of the ternary complex, necessitating a linker redesign.

Problem 2: I am observing a significant "hook effect" with my PROTAC.

Possible Cause Suggested Solution
Formation of Unproductive Binary Complexes At high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase.[1] This is an inherent property of the PROTAC mechanism, but its severity can be modulated.
Suboptimal Linker Design The linker may not be promoting positive cooperativity in ternary complex formation.[1] Redesign the linker to be more rigid or to have a different composition, which may favor the formation of a more stable ternary complex.[]

Quantitative Data on Linker Length Optimization

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[4] The following tables summarize quantitative data from published studies, illustrating the impact of linker modifications on degradation efficacy.

Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC 11 9>1000<30
PROTAC 12 12~500~60
PROTAC 13 16~100>80
PROTAC 14 19~750~50
PROTAC 15 21>1000<40

Data suggests that for ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.[5][11]

Table 2: Effect of Linker Length on p38α Degradation

PROTAC CompoundLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Compound A PEG12>1000<20
Compound B Alkyl1550>90
Compound C Alkyl1775>85
Compound D PEG20>1000<30

For p38α degradation, a linker length of 15-17 atoms was identified as the most effective.[1]

Experimental Protocols

Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed protocols for key experiments.

Western Blot Analysis for Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels.[1]

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Visualization: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the kinetics of binary and ternary complex formation.[1]

  • Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.

  • Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.

  • Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Recruits Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_1 Linker Optimization Workflow Start Start: Define POI and E3 Ligase Design Design & Synthesize PROTAC Library (Varying Linker Length/Composition) Start->Design Screening Primary Screening: Western Blot for Degradation (DC50, Dmax) Design->Screening Analysis Data Analysis: Identify Optimal Linker Length Screening->Analysis Validation Secondary Assays: - SPR for Ternary Complex - Ubiquitination Assays Analysis->Validation Hook Evaluate Hook Effect Validation->Hook End Optimized PROTAC Hook->End

Caption: A typical experimental workflow for optimizing PROTAC linker length.

References

Technical Support Center: Boc Deprotection of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges related to the tert-Butyloxycarbonyl (Boc) deprotection of Polyethylene Glycol (PEG)ylated compounds. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and detailed protocols for this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc deprotection reaction incomplete?

Incomplete Boc deprotection is a common issue that can be attributed to several factors:

  • Insufficient Acid Strength or Concentration : The Boc group is cleaved by acidolysis, and if the acid is too weak or its concentration too low, the reaction may not go to completion. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1][2] Increasing the acid concentration, for instance, from 20% to 50% TFA in a solvent like dichloromethane (DCM), can often resolve this.[1]

  • Inadequate Reaction Time or Temperature : Deprotection is a kinetic process; short reaction times or low temperatures might be insufficient for complete cleavage.[1] While many reactions proceed at room temperature, some substrates may need longer times or gentle heating.[1]

  • Steric Hindrance : The bulky nature of the PEG chain, particularly for high molecular weight PEGs, can physically block the acid from reaching the Boc-protected amine, which slows down the reaction rate.[1]

  • Poor Solubility/Solvent Choice : The solvent must effectively dissolve both the PEGylated compound and the acid. DCM is a common choice for TFA-mediated deprotections.[1][3] In solid-phase synthesis, poor resin swelling in the chosen solvent can limit reagent access and lead to incomplete deprotection.[4]

Q2: What are the common side products and how can I prevent them?

The most common side reaction is the alkylation of nucleophilic residues by the tert-butyl cation (t-Bu+) generated during the cleavage.[5]

  • Cause : The t-butyl cation is an electrophile that can react with electron-rich functional groups on the substrate, such as thiols (cysteine), indoles (tryptophan), and phenols (tyrosine).[5]

  • Prevention : To prevent these side reactions, "scavengers" are added to the reaction mixture. These are molecules that react with and neutralize the t-butyl cation. A common scavenger is triisopropylsilane (TIS).[1][3]

Q3: How does the PEG chain length affect the deprotection reaction?

The length of the PEG chain can have a significant impact on the reaction:

  • Steric Hindrance : Longer PEG chains can increase steric hindrance, making it more difficult for the acid to access the Boc group and potentially requiring harsher conditions or longer reaction times.[1]

  • Solubility : The solubility of the compound is influenced by the PEG chain length, which may necessitate adjustments to the solvent system to ensure the reaction mixture remains homogeneous.[6]

  • Physical Properties : Longer PEG chains can alter the physical properties of the compound, which may affect its handling and purification after deprotection.[7][8]

Q4: How can I monitor the progress of the deprotection reaction?

Regularly monitoring the reaction is crucial to determine the optimal reaction time and avoid over-exposure to harsh acidic conditions.

  • Thin-Layer Chromatography (TLC) : A quick and easy method to visualize the disappearance of the starting material (Boc-protected) and the appearance of the product (free amine).[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Provides more detailed information, allowing for the quantification of starting material, product, and any side products, confirming the identity of each species by its mass.[1][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Can be used to monitor the disappearance of the characteristic Boc proton signal (a singlet around 1.4 ppm).[9]

Q5: Are there milder alternatives to 100% TFA for deprotection, especially if my compound has other acid-sensitive groups?

Yes, several milder conditions can be employed, which is particularly important when other acid-labile groups, such as esters, are present.[10]

  • Diluted TFA : A solution of 20-55% TFA in DCM is often sufficient and can be less harsh than pure TFA.[1][4] One study found that 55% TFA in DCM resulted in higher purity peptides compared to 100% TFA.[4]

  • 4M HCl in 1,4-Dioxane : This is another common and effective reagent system for Boc deprotection.[1] It has been shown to successfully deprotect a Boc-amino group without cleaving an ester bond, although the reaction may be slower (e.g., 6 hours).[10]

  • Thermal Deprotection : For thermally stable compounds, heating under vacuum can remove the Boc group without any acid.[10]

Troubleshooting Guide

Problem 1: Incomplete or Very Slow Reaction
Potential CauseRecommended Solution
Insufficient Acid Strength/Concentration Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or switch to a stronger acid system like 4M HCl in dioxane.[1]
Inadequate Time or Temperature Extend the reaction time and continue to monitor by TLC or LC-MS.[1] If the reaction is still slow, consider gentle heating, but be cautious of potential side reactions.[1]
Steric Hindrance from PEG Chain For high molecular weight PEG compounds, longer reaction times or slightly elevated temperatures may be necessary to overcome steric hindrance.[1]
Poor Solubility / Resin Swelling Ensure the solvent fully dissolves the substrate. For solid-phase synthesis, choose a solvent that promotes good resin swelling, such as a mixture of TFA and DCM, to improve reagent accessibility.[1][4]
Problem 2: Formation of Side Products (Alkylation)
Potential CauseRecommended Solution
t-Butyl Cation Reactivity The generated t-butyl cation is alkylating nucleophilic sites on your molecule (e.g., tryptophan, cysteine).[5]
Absence of Scavengers Add scavengers to the reaction mixture to trap the t-butyl cation. Common scavengers include triisopropylsilane (TIS, 2.5-5% v/v) or water.[1][3]
Problem 3: Degradation of Other Acid-Sensitive Groups (e.g., Esters, Trityl groups)
Potential CauseRecommended Solution
Harsh Acidic Conditions The deprotection conditions are too strong and are cleaving other protecting groups or functional groups.[10]
Reagent Choice Switch to a milder deprotection reagent. For example, 4M HCl in dioxane is often gentler on ester bonds than TFA.[10] Alternatively, use a lower concentration of TFA. A user reported that 100% TFA led to a 10-20% loss of ester bonds, while HCl in EtOAc was successful.[10]
Problem 4: Difficulty in Product Isolation and Purification
Potential CauseRecommended Solution
Residual Acid Residual TFA can be difficult to remove and can keep the product as a TFA salt.
Work-up Procedure After concentrating the reaction mixture, perform several co-evaporations with a solvent like toluene to azeotropically remove residual TFA.[1][3] For neutralization, dissolve the residue in an organic solvent and wash with a basic aqueous solution like saturated sodium bicarbonate.[1][3]
Product Properties The deprotected PEGylated amine may be difficult to handle. Precipitation by adding a non-polar solvent like diethyl ether can sometimes be an effective method of isolation.[1]

Quantitative Data Summary

Table 1: Comparison of Common Acidic Conditions for Boc Deprotection
ReagentConcentrationSolventTypical TimeTemperature (°C)Notes
Trifluoroacetic Acid (TFA)20-50% (v/v)[1][2][3]Dichloromethane (DCM)[1][2][3]30-120 min[1][2][3]0 to RTMost common method. Scavengers like TIS are recommended.[3]
Trifluoroacetic Acid (TFA)55% (v/v)[4]Dichloromethane (DCM)[4]30 min[4]RTShown to yield higher purity peptides than 100% TFA in some cases due to better resin swelling.[4]
Hydrochloric Acid (HCl)4M[1]1,4-Dioxane[1]1-6 hours[10]RTA good alternative to TFA, can be milder for substrates with other acid-sensitive groups.[10]

Experimental Protocols

General Protocol for TFA-Mediated Boc Deprotection

This protocol outlines a standard procedure for removing a Boc protecting group from a PEGylated compound in solution.

Materials:

  • Boc-protected PEGylated compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Toluene

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolution : Dissolve the Boc-protected PEG compound in anhydrous DCM (to a concentration of ~0.1-0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Cooling : Cool the solution to 0°C using an ice bath.[1][3]

  • Addition of Reagents : Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[1][3] If the substrate is sensitive to alkylation, add TIS (2.5-5% v/v) as a scavenger.[1][3]

  • Reaction : Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[3]

  • Monitoring : Monitor the reaction progress by TLC or LC-MS every 30-60 minutes until the starting material is completely consumed (typically 1-2 hours).[1][3]

  • Work-up (Acid Removal) : Upon completion, concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the bulk of the DCM and excess TFA.[1][3] Add toluene and concentrate again; repeat this co-evaporation step two more times to help remove residual TFA.[1][3]

  • Work-up (Neutralization) :

    • The resulting TFA salt of the amine can often be used directly in the next step.

    • To obtain the neutral free amine, dissolve the residue in an organic solvent (e.g., DCM or ethyl acetate) and wash it carefully with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[1][3]

    • Wash with brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final deprotected product.[1][3]

Visualizations

Troubleshooting Workflow

G start Boc Deprotection Reaction Performed check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Problem: Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes cause1 Potential Cause: Insufficient Acid/Time incomplete->cause1 cause2 Potential Cause: Steric Hindrance / Solubility incomplete->cause2 solution1 Solution: - Increase TFA concentration - Extend reaction time - Consider gentle heating cause1->solution1 solution2 Solution: - Use optimal solvent - Increase reaction time cause2->solution2 workup Proceed to Work-up & Purification complete->workup G BocPEG R-NH-Boc (PEGylated Compound) Amine R-NH3+ (Deprotected Amine Salt) BocPEG->Amine + H+ tBu t-Butyl Cation (t-Bu+) BocPEG->tBu + H+ TFA H+ (from TFA) SideProduct Alkylated Side Product (R'-tBu) tBu->SideProduct Alkylation Scavenger Scavenger (e.g., TIS) tBu->Scavenger Trapping Nucleophile Nucleophile (e.g., Trp, Cys) Nucleophile->SideProduct Neutralized Neutralized Cation Scavenger->Neutralized

References

Technical Support Center: Preventing Aggregation of Antibody-Drug Conjugates (ADCs) with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for preventing the aggregation of Antibody-Drug Conjugates (ADCs), with a specific focus on the role of Polyethylene Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What is ADC aggregation and why is it a critical issue?

A1: ADC aggregation is the process where individual ADC molecules cluster together to form higher-order structures, ranging from soluble dimers to large, insoluble precipitates.[1][2] This is a critical quality attribute (CQA) to control because aggregation can negatively impact the ADC's stability, efficacy, and safety.[2] Specifically, aggregates can lead to loss of biological activity, decreased solubility, and an increased risk of immunogenicity in patients.[3][4]

Q2: What are the primary causes of ADC aggregation?

A2: Aggregation stems from the conformational and colloidal instability of the ADC molecule.[1][2] Several factors contribute to this instability:

  • Increased Hydrophobicity: The conjugation of potent, often hydrophobic small-molecule payloads and linkers to the antibody surface is a primary driver.[5][6][7] These hydrophobic patches on different ADC molecules tend to interact to minimize their exposure to the aqueous environment, initiating the aggregation process.[5][8]

  • High Drug-to-Antibody Ratio (DAR): A higher DAR often correlates with increased hydrophobicity and a greater propensity for aggregation.[1][8] ADCs with very high DARs (e.g., ~9-10) have been shown to have faster clearance rates and lower efficacy.[9]

  • Conjugation Process: The chemical conditions used for conjugation (e.g., pH, presence of organic solvents) may not be optimal for antibody stability, potentially causing partial unfolding and exposing aggregation-prone regions.[5][10]

  • Formulation & Storage Conditions: Suboptimal formulation conditions such as unfavorable pH or low ionic strength can promote aggregation.[5][11][12] Additionally, physical stresses like temperature fluctuations (thermal stress), repeated freeze-thaw cycles, and shaking can destabilize the ADC and induce aggregation.[1][8]

Q3: How do PEG linkers help prevent ADC aggregation?

A3: PEG (Polyethylene Glycol) linkers are hydrophilic spacers incorporated into the ADC design to counteract the aggregation-promoting effects of hydrophobic payloads.[13][14] They function in several ways:

  • Increased Hydrophilicity: PEG chains are water-soluble and create a "hydration shell" around the hydrophobic payload.[15] This masks the payload's hydrophobicity, reducing the intermolecular interactions that lead to aggregation.[13][15]

  • Improved Solubility: By increasing the overall hydrophilicity of the conjugate, PEG linkers enhance the solubility of the ADC, which is crucial for formulation and achieving higher, more stable DARs.[13][14][15]

  • Steric Hindrance: The flexible PEG chains create a physical barrier or "spatial shielding" effect on the ADC surface, which can prevent ADC molecules from getting close enough to interact and aggregate.[15][16]

Q4: Does the structure of the PEG linker matter?

A4: Yes, the length, structure, and homogeneity of the PEG linker are important design parameters.

  • Chain Length: Increasing the PEG chain length (e.g., using PEG8, PEG12, or PEG24) generally increases hydrophilicity and can improve stability.[13][15]

  • Structure: Branched or multi-arm PEG linkers can be more effective than linear PEGs at shielding hydrophobic drugs, enabling higher DARs without inducing aggregation.[14]

  • Homogeneity: Using monodisperse PEGs (single molecular weight entities) is crucial for producing consistent and well-defined ADCs with predictable pharmacokinetic profiles.[15]

Troubleshooting Guide: High ADC Aggregation Observed

This guide provides a systematic approach to troubleshooting unexpected aggregation in your ADC preparation.

Diagram: Troubleshooting Workflow for ADC Aggregation

ADC_Aggregation_Troubleshooting start High Aggregation Detected (e.g., by SEC) check_components Step 1: Evaluate Raw Materials start->check_components check_process Step 2: Review Conjugation Process start->check_process check_formulation Step 3: Assess Formulation & Storage start->check_formulation antibody_agg Cause: Pre-existing aggregates in mAb stock? check_components->antibody_agg Check mAb linker_payload_hydro Cause: High hydrophobicity of linker-payload? check_components->linker_payload_hydro Check Linker solvent_issue Cause: Organic solvent concentration too high? check_process->solvent_issue dar_issue Cause: DAR too high? check_process->dar_issue temp_issue Cause: Reaction temperature too high? check_process->temp_issue ph_issue Cause: Suboptimal pH or ionic strength? check_formulation->ph_issue excipient_issue Cause: Lack of stabilizing excipients? check_formulation->excipient_issue storage_issue Cause: Improper storage (freeze-thaw, temp)? check_formulation->storage_issue solution_filter_mab Solution: Filter or purify mAb stock before use. antibody_agg->solution_filter_mab solution_hydro_linker Solution: Increase PEG chain length or use branched PEG. linker_payload_hydro->solution_hydro_linker solution_solvent Solution: Minimize co-solvent. Add linker-payload slowly. solvent_issue->solution_solvent solution_dar Solution: Optimize and target a lower average DAR. dar_issue->solution_dar solution_temp Solution: Perform conjugation at a lower temperature (e.g., 4°C). temp_issue->solution_temp solution_ph Solution: Screen different buffers, pH, and salt concentrations. ph_issue->solution_ph solution_excipient Solution: Add stabilizers like polysorbates, sugars, or amino acids. excipient_issue->solution_excipient solution_storage Solution: Store at 2-8°C. Use cryoprotectants if freezing. storage_issue->solution_storage

Caption: A decision tree for troubleshooting high ADC aggregation.

Problem: My ADC shows significant aggregation after the conjugation reaction.

Possible Cause 1: High Hydrophobicity of the Linker-Payload Even with a PEG linker, a highly potent and hydrophobic payload can drive aggregation, especially at a high drug-to-antibody ratio (DAR).[8]

  • Solution:

    • Increase PEG Linker Hydrophilicity: If possible, switch to a linker with a longer PEG chain (e.g., from PEG4 to PEG8 or PEG12) or a branched PEG structure to better shield the payload.[14][15]

    • Optimize DAR: The goal is to balance efficacy and stability.[1] A higher DAR is not always better. Aim for a lower average DAR (e.g., 2 to 4) which is often more stable than very high DAR ADCs.[9]

Possible Cause 2: Stress from Conjugation Conditions The conjugation process itself can be a source of stress. The use of organic co-solvents to dissolve the hydrophobic linker-payload can disrupt the antibody's structure, while unfavorable pH can lead to instability.[1][5]

  • Solution:

    • Minimize Organic Solvents: Use the minimum amount of co-solvent required and add the linker-payload solution to the antibody solution slowly with gentle mixing.[8]

    • Control Temperature: Perform the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down protein unfolding and aggregation processes.[8]

    • Immobilize the Antibody: A highly effective method is to immobilize the antibody on a solid support (e.g., affinity resin) during conjugation. This keeps the antibody molecules physically separate, preventing them from aggregating during the chemically stressful steps.[1][5]

Problem: My purified ADC is monomeric, but aggregates during formulation or storage.

Possible Cause 1: Suboptimal Buffer Conditions The formulation's pH and ionic strength are critical for ADC stability. An ADC is often least soluble and most prone to aggregation at its isoelectric point (pI).[5]

  • Solution:

    • pH Optimization: Formulate the ADC at a pH away from its pI. Most antibodies are formulated at a moderately low pH (e.g., pH 5-6) for better colloidal stability.[17]

    • Ionic Strength Adjustment: Increasing the ionic strength (e.g., by adding NaCl) can enhance conformational stability and reduce aggregation rates by screening electrostatic interactions.[11][12] Conduct a screening study to find the optimal salt concentration.

Possible Cause 2: Lack of Stabilizing Excipients Excipients play a crucial role in preventing aggregation during storage and stress conditions.[18][19]

  • Solution:

    • Add Surfactants: Non-ionic surfactants like Polysorbate 20 or Polysorbate 80 are highly effective at preventing protein surface adsorption and aggregation.[1]

    • Use Cryo/Lyoprotectants: If the ADC will be frozen or lyophilized, the inclusion of cryoprotectants (e.g., sugars like sucrose or trehalose, polyols like mannitol) is essential to protect against stresses during freezing and drying.[20][21][22]

Possible Cause 3: Physical Stress Repeated freeze-thaw cycles and exposure to high temperatures are well-known causes of protein aggregation.[1][8]

  • Solution:

    • Avoid Freeze-Thaw Cycles: Aliquot the ADC into single-use volumes to avoid repeated freezing and thawing.[8]

    • Controlled Storage: Store liquid ADC formulations at the recommended temperature, typically 2-8°C, and protect them from light.[1][8]

Quantitative Data & Analysis

Table 1: Effect of DAR and Temperature Stress on Aggregation

This table shows representative data from a Size Exclusion Chromatography (SEC) analysis comparing two ADCs with different payloads and a naked antibody control after storage at 4°C and under accelerated thermal stress at 40°C for 48 hours.

SampleDARStorage Condition% Monomer% High Molecular Weight (HMW) Species
Trastuzumab (Naked mAb)04°C, 48h>99%<1%
Trastuzumab (Naked mAb)040°C, 48h>99%<1%
Trastuzumab-MMAE ADC84°C, 48h~95%~5%
Trastuzumab-MMAE ADC840°C, 48h<5%>95%
Trastuzumab-MMAU ADC84°C, 48h>99%<1%
Trastuzumab-MMAU ADC840°C, 48h~98%~2%

Data synthesized from trends described in reference[23]. The MMAU payload is designed to be more hydrophilic than MMAE, significantly reducing the ADC's propensity to aggregate even at a high DAR.

Table 2: Impact of Formulation Excipients on Freeze-Thaw Stability

This table illustrates the protective effect of different excipients on an ADC formulation subjected to multiple freeze-thaw (F/T) cycles. Aggregation is measured by the increase in HMW species.

Formulation Buffer (pH 6.0)F/T Cycles% HMW Species (by SEC)
Histidine Buffer (Control)01.2%
Histidine Buffer (Control)35.8%
Histidine Buffer (Control)59.5%
+ 5% Sucrose (Cryoprotectant)52.1%
+ 0.02% Polysorbate 80 (Surfactant)54.9%
+ 5% Sucrose + 0.02% Polysorbate 8051.5%

This representative data demonstrates that cryoprotectants like sucrose are highly effective at preventing aggregation during freeze-thaw stress. Surfactants can also help, and a combination is often most effective.

Key Experimental Protocols

Protocol 1: Quantifying ADC Aggregates by Size Exclusion Chromatography (SEC)

SEC is the standard method for separating and quantifying ADC monomers from aggregates (HMW species) and fragments (low molecular weight species).[3][24]

Diagram: Experimental Workflow for SEC Analysis

SEC_Workflow prep 1. Sample Preparation - Dilute ADC to ~1 mg/mL - Prepare mAb control instrument 2. Instrument Setup - HPLC/UPLC System - SEC Column - UV Detector (280nm) prep->instrument run 3. Chromatographic Run - Inject Sample - Isocratic Elution instrument->run analysis 4. Data Analysis - Integrate Peaks - Calculate % Monomer, % HMW, % LMW run->analysis

References

stability issues with bromoacetamide linkage in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of bromoacetamide linkages in biological assays. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of a bromoacetamide linkage with a protein?

A1: Bromoacetamide reagents react with the thiol group (-SH) of cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction. The deprotonated thiol (thiolate anion), which is more prevalent at a slightly alkaline pH (7.5-8.5), acts as a nucleophile, attacking the carbon atom bonded to the bromine. This results in the displacement of the bromide ion and the formation of a stable thioether bond, creating an S-carbamidomethyl-cysteine derivative.[1] This modification adds a mass of +57.02 Da to the cysteine residue.[1]

Q2: How does the reactivity of bromoacetamide compare to iodoacetamide?

A2: Bromoacetamides and iodoacetamides exhibit comparable reactivity towards cysteine residues.[2][3] Both are effective alkylating agents used to prevent the reformation of disulfide bonds in proteomics workflows or to develop targeted covalent inhibitors.[1] The choice between them often depends on factors like desired specificity and handling characteristics.

Q3: What are the known off-target reactions for bromoacetamide?

A3: While generally specific for cysteine, bromoacetamides can exhibit off-target reactivity, especially at higher pH or concentrations.[2] These side reactions can occur with other nucleophilic amino acid residues such as methionine, lysine, and histidine.[2][3] However, bromoacetamides are often reported to be more specific to cysteine residues compared to iodoacetamides, leading to more homogenous products.[2]

Q4: Is the bromoacetamide-cysteine linkage considered stable?

A4: The thioether bond formed between bromoacetamide and a cysteine residue is generally considered stable and effectively irreversible under typical biological assay conditions.[1] However, its stability can be influenced by several factors, including pH, temperature, and the local microenvironment within the protein structure. Extreme conditions can lead to linkage cleavage.

Q5: Can the bromoacetamide linkage be cleaved?

A5: While the thioether bond is robust, it is not entirely immune to cleavage. Conditions such as very high or low pH, prolonged incubation at elevated temperatures, or the presence of certain strong nucleophiles or reducing agents could potentially lead to the hydrolysis or cleavage of the linkage. Specific cleavage protocols often involve harsh chemical treatments, such as using anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which are typically used in solid-phase peptide synthesis to cleave peptides from resins and are not compatible with biological assays.[4]

Troubleshooting Guide

Problem 1: Low or No Labeling Efficiency

Possible Cause Recommended Solution
Incorrect pH The reaction is most efficient at a pH between 7.5 and 8.5, where the cysteine thiol is deprotonated to the more nucleophilic thiolate.[2] Ensure your buffer is within this range.
Reagent Degradation Bromoacetamide solutions should be prepared fresh. Over time, the reagent can hydrolyze, reducing its reactivity.
Inaccessible Cysteine Residues The target cysteine may be buried within the protein's tertiary structure or involved in a disulfide bond. Try adding a mild denaturant (e.g., urea, guanidinium HCl) or a reducing agent like DTT or TCEP prior to labeling. Note that the reducing agent must be removed before adding the bromoacetamide to prevent it from reacting with the reagent.[5]
Competition from Other Nucleophiles High concentrations of other nucleophiles in the buffer (e.g., Tris, glutathione) can compete with the cysteine thiol for the bromoacetamide reagent. Consider buffer exchange into a non-nucleophilic buffer like HEPES or phosphate.

Problem 2: Loss of Signal or Activity Over Time

Possible Cause Recommended Solution
Linkage Instability/Hydrolysis Although generally stable, the linkage may slowly hydrolyze under your specific assay conditions (e.g., prolonged incubation at 37°C, non-optimal pH). This can lead to a gradual loss of a fluorescent label or the dissociation of a PROTAC molecule.
Protein Degradation The loss of signal may be due to the degradation of the protein itself by proteases in the sample, rather than the cleavage of the bromoacetamide linkage. Add protease inhibitors to your assay buffer.
Photobleaching (for fluorescent labels) If you are using a fluorescently-tagged bromoacetamide, excessive exposure to light can cause photobleaching. Minimize light exposure and use anti-fade reagents if possible.

Problem 3: Non-Specific Labeling or Off-Target Effects

Possible Cause Recommended Solution
High Reagent Concentration Using a large excess of the bromoacetamide reagent increases the likelihood of reactions with less nucleophilic residues like methionine, lysine, and histidine.[2][3] Titrate the reagent to determine the lowest effective concentration.
High pH Alkaline conditions (pH > 8.5) increase the nucleophilicity of other residues, promoting off-target reactions.[2] Maintain the pH within the optimal 7.5-8.5 range.
Prolonged Reaction Time Extended incubation times can lead to the accumulation of off-target modifications. Optimize the reaction time to achieve sufficient cysteine labeling while minimizing side reactions.

Data Summary

Table 1: Comparative Performance of Haloacetamide Reagents

FeatureBromoacetamideIodoacetamide
Primary Target Cysteine Residues[3]Cysteine Residues[3]
Reaction Mechanism SN2 Nucleophilic Substitution[1]SN2 Nucleophilic Substitution[1]
Relative Reactivity Comparable to iodoacetamide[2][3]High[2][3]
Known Off-Target Residues Methionine, Lysine, Histidine[2][3]Methionine, Lysine, Histidine, N-terminus[2][3]
Reported Specificity Generally considered more residue-specific than iodoacetamide[2]Good, but with more documented off-target reactions[2]
Handling Generally easier to handle during synthesis than iodo-derivatives[2]Can be light-sensitive and should be prepared fresh[2]

Visual Guides and Workflows

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Stability Assessment & Analysis p1 1. Prepare Protein Sample p2 2. Reduce Disulfides (optional, e.g., DTT) p1->p2 p3 3. Remove Reducing Agent (e.g., desalting column) p2->p3 r1 4. Add Bromoacetamide Reagent (in appropriate buffer, pH 7.5-8.5) p3->r1 r2 5. Incubate (optimized time/temp) r1->r2 r3 6. Quench Reaction (e.g., excess thiol) r2->r3 a1 7. Incubate under Test Conditions (e.g., different pH, temp, time points) r3->a1 a2 8. Analyze Samples a1->a2 a3 Mass Spectrometry (LC-MS/MS) (Intact mass or peptide mapping) a2->a3 a4 Activity/Binding Assay a2->a4 troubleshooting_flowchart decision decision issue issue solution solution start Start Troubleshooting decision1 Low Labeling Efficiency? start->decision1 Issue? decision2 Signal Loss Over Time? decision1->decision2 No issue1 Check Reaction Conditions decision1->issue1 Yes solution2_1 Assess Linkage Stability via LC-MS Add Protease Inhibitors decision2->solution2_1 Yes end Consult Further Documentation decision2->end No decision1_1 decision1_1 issue1->decision1_1 pH 7.5-8.5? decision1_2 Reagent Fresh? decision1_1->decision1_2 Yes solution1_1 Adjust Buffer pH decision1_1->solution1_1 No decision1_3 Cysteine Accessible? decision1_2->decision1_3 Yes solution1_2 Prepare Fresh Reagent decision1_2->solution1_2 No decision1_3->decision2 Yes solution1_3 Add Denaturant/Reducer (and remove before labeling) decision1_3->solution1_3 No

References

Technical Support Center: Optimizing PROTAC Synthesis with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) featuring polyethylene glycol (PEG) linkers, with a focus on improving reaction yields and purification efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the final coupling step of a PEGylated PROTAC synthesis?

Low yields are frequently due to incomplete coupling reactions or inefficient purification. For amide bond formation, suboptimal activation of the carboxylic acid or steric hindrance can be problematic. In the case of copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," the freshness of the copper(I) catalyst and the absence of oxygen are critical for high efficiency.[1]

Q2: How does the length of the PEG linker influence the synthesis yield?

The length of the PEG linker can indirectly affect the overall yield. While longer PEG linkers can enhance the solubility of the PROTAC, potentially simplifying purification, they can also increase the molecule's flexibility, which may complicate handling and recovery during chromatographic separation. Conversely, very short linkers might lead to steric hindrance between the protein of interest (POI) ligand and the E3 ligase ligand, resulting in incomplete reactions and lower yields.[1] The optimal linker length must be determined empirically for each specific PROTAC system.

Q3: My PEGylated PROTAC is difficult to purify using standard silica gel chromatography. What are the alternatives?

Due to their increased polarity, PROTACs with PEG linkers often show poor separation and recovery on normal-phase silica gel.[2] The standard and most effective method for purifying these molecules is reverse-phase high-performance liquid chromatography (RP-HPLC).[2][] Using a C18 or C4 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) or formic acid typically provides excellent resolution.[4][5][6][7]

Q4: What are common side reactions to be aware of when using PEG linkers with reactive functional groups?

If the PEG linker has a terminal thiol group, the most prevalent side reaction is the oxidation of the thiol to a disulfide, which forms an unreactive dimer and reduces the yield.[2] This can be mitigated by using a protecting group on the thiol (e.g., a trityl group) or by maintaining strictly inert conditions during the reaction.[2] If the linker has both an amine and a carboxylic acid, self-polymerization is a possibility, though it can be minimized by controlling reaction conditions, such as the slow addition of the coupling reagent.[1]

Troubleshooting Guides

Problem 1: Low Yield in Amide Coupling Reactions

This guide provides a systematic approach to troubleshooting low yields in amide bond formation when synthesizing PROTACs with PEG linkers.

Potential Cause Recommended Action
Inefficient Carboxylic Acid Activation Optimize Coupling Reagents: Screen various coupling reagents such as HATU, HBTU, or COMU. HATU is often the preferred choice for challenging couplings due to its high reactivity and lower risk of epimerization.[2][8] Increase Reagent Equivalents: Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and the amine or carboxylic acid that is not the limiting reagent.[1]
Suboptimal Reaction Conditions Extend Reaction Time: Monitor the reaction by LC-MS and allow it to proceed until the starting material is consumed, which can range from a few hours to overnight.[1] Elevate Temperature: Gently heating the reaction to 40-50 °C can sometimes improve conversion, but it's crucial to monitor for potential side reactions.[1] Optimize Solvent: While DMF is commonly used, N-Methyl-2-pyrrolidone (NMP) has been shown to enhance conversion rates for difficult amide couplings in PROTAC synthesis.[2]
Inhibition by Amine Salt Neutralize with Base: If the amine component is a salt (e.g., TFA or HCl salt), add 2-3 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to liberate the free amine before adding the coupling reagent.[2]
Problem 2: Inefficient Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient method for PROTAC synthesis, often providing high yields. However, certain factors can impede its success.

Potential Cause Recommended Action
Inactive Copper(I) Catalyst Use Fresh Reagents: The copper(I) source can be oxidized to the inactive copper(II) state by atmospheric oxygen. Use a freshly prepared copper(I) source or a robust catalyst system, such as CuSO₄ with a reducing agent like sodium ascorbate.[1]
Oxygen Interference Degas the Reaction Mixture: Oxygen can poison the copper(I) catalyst. It is essential to degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Poor Solubility of Reactants Optimize Solvent System: While t-BuOH/H₂O or DMF are common solvents, screening other solvent systems may improve the solubility of the reactants and increase the reaction rate.[1]

Quantitative Data on PROTAC Synthesis and Efficacy

The following tables summarize quantitative data from various studies to illustrate the impact of linkers on PROTAC synthesis and biological activity.

Table 1: Yields of PROTAC Synthesis Coupling Reactions

Coupling ReactionPROTAC TargetLinker TypeReported Yield
Amide Coupling (T3P)VHL LigandVarious14-41%
CuAAC ("Click Chemistry")BRD40-4 PEG UnitsUp to 90%[9]

Table 2: Comparative Efficacy of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

LinkerDC₅₀ (nM)Dₘₐₓ (%)Cell Permeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG355853.515
PEG420952.825
PEG515>982.235
PEG630921.920

Data is a synthesized representation from various sources for illustrative purposes.[10][11]

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol describes a general method for coupling a carboxylic acid-functionalized component to an amine-functionalized component of a PROTAC using HATU.

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid-containing component (1.0 equivalent) in anhydrous DMF or NMP.

  • Add the amine-containing component (1.1 equivalents).

  • Add DIPEA (3.0 equivalents) to the mixture and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve HATU (1.2 equivalents) in a minimal amount of anhydrous DMF or NMP.

  • Add the HATU solution dropwise to the reaction mixture, maintaining the temperature at 0 °C with an ice bath.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase preparative HPLC.

Protocol 2: General Procedure for CuAAC "Click" Reaction

This protocol outlines a typical procedure for the final coupling step in a PROTAC synthesis using a copper-catalyzed click reaction.

  • Dissolve the alkyne-functionalized component (1.0 equivalent) and the azide-functionalized component (1.0 equivalent) in a suitable solvent mixture (e.g., a 1:1 mixture of t-BuOH and H₂O).

  • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (1.0 equivalent) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water.

  • Add the sodium ascorbate solution to the main reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final PROTAC by reverse-phase preparative HPLC.

Visualizations

The following diagrams illustrate key concepts and workflows in PROTAC synthesis and mechanism of action.

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis POI_Ligand POI Ligand (with reactive handle) Intermediate Ligand-Linker Intermediate POI_Ligand->Intermediate Coupling Reaction 1 (e.g., Amide Coupling) E3_Ligand E3 Ligase Ligand (with reactive handle) Final_PROTAC Final PROTAC E3_Ligand->Final_PROTAC PEG_Linker Bifunctional PEG Linker PEG_Linker->Intermediate Intermediate->Final_PROTAC Coupling Reaction 2 (e.g., Click Chemistry) Purification Purification (RP-HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

A generalized workflow for the synthesis of PROTACs using PEG linkers.

Troubleshooting_Low_Yields Start Low Yield in Coupling Reaction Check_Reagents Check Reagent Quality (Fresh coupling reagents, anhydrous solvents) Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Temperature, Time, Concentration) Start->Optimize_Conditions Screen_Reagents Screen Coupling Reagents (HATU, HBTU, COMU) Start->Screen_Reagents Purification_Issues Investigate Purification (Switch to RP-HPLC, optimize gradient) Start->Purification_Issues Side_Reactions Check for Side Reactions (LC-MS analysis of crude mixture) Start->Side_Reactions

A decision tree for troubleshooting low yields in PROTAC synthesis.

BRD4_Degradation_Pathway BRD4_PROTAC BRD4 PROTAC Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) BRD4_PROTAC->Ternary_Complex BRD4 BRD4 Protein BRD4->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Poly_Ub_BRD4 Poly-ubiquitinated BRD4 Ubiquitination->Poly_Ub_BRD4 Proteasome 26S Proteasome Poly_Ub_BRD4->Proteasome Degradation Degradation Proteasome->Degradation Downstream Inhibition of Downstream Signaling (e.g., c-MYC) Degradation->Downstream

PROTAC-mediated degradation pathway of the BRD4 protein.

References

impact of PEG linker length on PROTAC cell permeability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the PROTAC Permeability Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address challenges related to the impact of Polyethylene Glycol (PEG) linker length on the cell permeability of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered during PROTAC development, with a focus on PEG linker length and its influence on cell permeability.

Q1: My PROTAC shows potent biochemical activity but poor cellular efficacy. Could permeability be the issue?

A: Yes, this is a very common scenario in PROTAC development. Potent activity in cell-free biochemical assays (e.g., target binding, ternary complex formation) that does not translate to the desired effect in cellular assays (e.g., target degradation) often points to poor cell permeability.[1] PROTACs are large molecules, frequently exceeding the typical "Rule of 5" guidelines for orally available drugs, which can make it difficult for them to cross the cell membrane.[1][2][3] To confirm if permeability is the limiting factor, it is essential to measure it directly using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 cell-based assay.[1][4][5]

Q2: How does PEG linker length generally affect PROTAC cell permeability?

A: The relationship between PEG linker length and cell permeability is a trade-off.[6]

  • Shorter PEG Linkers: Generally, shorter linkers are favored as they help to minimize the overall molecular weight (MW) and topological polar surface area (TPSA) of the PROTAC, two key physicochemical properties that negatively impact passive diffusion across the cell membrane.[1][7]

  • Longer PEG Linkers: While increasing the number of PEG units can improve aqueous solubility, it also increases MW and TPSA, which can hinder cell permeability.[6][8] However, the flexibility of PEG linkers can sometimes be advantageous. They can allow the PROTAC to adopt folded conformations that shield polar parts of the molecule, which may improve its ability to cross the lipid bilayer of the cell membrane.[3][9][10]

Ultimately, the optimal PEG linker length for cell permeability must be determined empirically for each specific PROTAC system, as it depends on the properties of the target warhead and the E3 ligase ligand.

Q3: What are the signs of poor cell permeability in my PROTAC experiments?

A: Several experimental observations can suggest poor cell permeability:

  • High DC50 in Cells vs. Biochemical IC50: A large discrepancy between the concentration required for target binding in a biochemical assay and the concentration needed for target degradation in a cellular assay.

  • Lack of Target Degradation: Despite confirming target engagement in cell lysates, there is minimal or no degradation of the target protein in whole cells.

  • Inconsistent Results: High variability in target degradation levels between replicate experiments, which could be due to inefficient and inconsistent cellular uptake.

  • "Hook Effect" at Lower Than Expected Concentrations: While the hook effect is a known phenomenon for PROTACs, observing it at very low concentrations might suggest that only a small fraction of the administered PROTAC is entering the cell.[6]

Q4: My PROTAC with a longer PEG linker shows lower activity. Is this definitively due to poor permeability?

A: Not necessarily. While poor permeability is a strong possibility, a longer PEG linker can also affect other critical aspects of PROTAC function:

  • Ternary Complex Formation: The linker's length and flexibility are crucial for enabling the target protein and E3 ligase to come together in a productive orientation for ubiquitination.[6][11] A linker that is too long might lead to an unstable or non-productive ternary complex, reducing degradation efficiency.

  • Increased Flexibility: Excessive flexibility from a long linker can lead to an entropic penalty when forming the ordered ternary complex, making the process less favorable.[6]

To dissect these possibilities, you should assess cell permeability directly and, if possible, use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the stability of the ternary complex.

Q5: What are some strategies to improve the cell permeability of a PROTAC with a PEG linker?

A: If you suspect poor permeability, consider these strategies:

  • Systematically Vary Linker Length: Synthesize and test a series of PROTACs with systematically varied PEG linker lengths (e.g., from 2 to 12 PEG units) to identify an optimal length for your system.[6]

  • Introduce Rigidity: Incorporating rigid moieties like piperidine or piperazine into the linker can sometimes improve permeability by reducing conformational flexibility and shielding polar groups.[3][7][12]

  • The "Chameleon Effect": Design the PROTAC to facilitate the formation of intramolecular hydrogen bonds (IMHBs). This allows the molecule to adopt a more compact, less polar conformation in the nonpolar environment of the cell membrane, effectively hiding its polar features and improving passive diffusion.[13]

  • Reduce Hydrogen Bond Donors (HBDs): Systematically cap or replace HBDs on the linker or solvent-exposed parts of the ligands, where possible without affecting target binding, to reduce overall polarity.[1]

Quantitative Data Summary

The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase being utilized. The following tables provide a summary of findings from various studies to illustrate the impact of PEG linker length on PROTAC permeability and efficacy.

Table 1: Impact of PEG Linker Length on Physicochemical Properties and Permeability

PROTAC SeriesLinker CompositionMolecular Weight (Da)TPSA (Ų)Permeability (Papp, 10⁻⁶ cm/s)Reference
BRD4 Degrader 2 PEG Units~950~180Intermediate[9]
BRD4 Degrader 4 PEG Units~1038~200High[9]
BRD4 Degrader Alkyl Chain~920~160Low[9]
H-PGDS Degrader 0 PEG Units (Linkerless)~743-High[7]
H-PGDS Degrader 3 PEG Units~875-Medium[7]
H-PGDS Degrader 5 PEG Units~963-Low[7]

Note: TPSA (Topological Polar Surface Area) and Permeability values are illustrative and can vary based on the specific PROTAC structure and assay conditions.

Table 2: Optimal PEG Linker Length for Degradation of Various Targets

Target ProteinE3 LigaseOptimal PEG Linker (n units)Reference
BRD4 CRBN4 and 5[6]
BTK CRBN≥ 4[6]
ERα VHL~8 (16-atom length)[6]
TBK1 VHL>6 (peaking at ~10)[6]

Experimental Protocols

To quantitatively assess the cell permeability of your PROTACs, the following experimental protocols are recommended.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method for evaluating the passive permeability of compounds across an artificial lipid membrane, mimicking the lipid bilayer of a cell.[1][4][5]

Methodology:

  • Preparation of Donor Plate:

    • Dissolve the PROTAC in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Dilute the stock solution in a buffer (e.g., PBS at pH 7.4) to the final desired concentration. Keep the final DMSO concentration low (<1%).[1]

    • Add the PROTAC solution to the wells of a 96-well donor plate.[1]

  • Preparation of Acceptor Plate:

    • Coat the filter of a 96-well acceptor plate with a solution of a lipid (e.g., 2% phosphatidylcholine) in an organic solvent (e.g., dodecane).[1]

    • Allow the solvent to evaporate, which leaves a lipid layer forming the artificial membrane.[1]

    • Add buffer to the wells of the acceptor plate.

  • Assay Incubation:

    • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich" where the lipid membrane separates the two chambers.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[1]

  • Quantification:

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a sensitive analytical method, such as LC-MS/MS.[1]

  • Calculation of Apparent Permeability Coefficient (Papp):

    • The Papp is calculated using a specific formula that takes into account the volumes of the wells, the area of the membrane, the incubation time, and the concentrations of the PROTAC in the donor and acceptor wells.[1]

Protocol 2: Caco-2 Cell Permeability Assay

The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells, which differentiate to form tight junctions and mimic the intestinal epithelium. This assay can assess both passive permeability and the effects of active transport.[1][5][14]

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow them to differentiate and form a confluent monolayer.

  • Monolayer Integrity Test:

    • Before the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by testing the permeability of a low-permeability fluorescent marker like Lucifer yellow.[1]

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the PROTAC solution in transport buffer to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 1-2 hours).

    • At the end of the incubation, take samples from both the apical and basolateral chambers.

  • Permeability Assay (Basolateral to Apical - B to A):

    • To assess active efflux, perform the assay in the reverse direction by adding the PROTAC to the basolateral chamber and sampling from the apical chamber.

  • Quantification:

    • Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.[1]

  • Calculation of Papp and Efflux Ratio:

    • Calculate the Papp for both the A to B and B to A directions.

    • The efflux ratio is calculated as: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests that the PROTAC is a substrate for active efflux transporters.[1]

Visualizations

The following diagrams illustrate key concepts in PROTAC function and experimental design.

PROTAC_Permeability_Factors cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PROTAC_out PROTAC Permeation Permeation Step PROTAC_out->Permeation Key Factors: - PEG Linker Length - Molecular Weight - TPSA - H-Bond Donors - 'Chameleon Effect' PROTAC_in PROTAC Permeation->PROTAC_in Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC_in->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Degradation Proteasomal Degradation Ternary_Complex->Degradation Ubiquitination

PROTAC mechanism, highlighting cell permeation factors.

Permeability_Workflow start Start: PROTACs with varied PEG linker lengths (n=2, 4, 6, 8...) pampa 1. PAMPA Assay (Assess Passive Permeability) start->pampa decision1 Is Passive Permeability Sufficient? pampa->decision1 caco2 2. Caco-2 Assay (Assess Permeability & Efflux) decision1->caco2 Yes stop_poor Stop/Redesign: Poor Permeability decision1->stop_poor No decision2 Is Efflux Ratio > 2? caco2->decision2 cellular_assay 3. Cellular Degradation Assay (e.g., Western Blot, In-Cell Western) decision2->cellular_assay No stop_efflux Consider Efflux Inhibitors or Redesign decision2->stop_efflux Yes analyze 4. Correlate Permeability (Papp) with Degradation (DC50) cellular_assay->analyze optimize Optimize Linker Based on Permeability & Efficacy Data analyze->optimize

Workflow for assessing PROTAC permeability.

References

Technical Support Center: Mitigating the Hook Effect with Optimized PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the PROTAC hook effect, with a focus on linker optimization.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTAC experiments?

A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration.[1] Instead of a typical sigmoidal dose-response curve where increasing inhibitor concentration leads to an increased effect up to a plateau, high concentrations of a PROTAC can lead to a paradoxical reduction in its degradation efficacy.[1]

Q2: What is the underlying cause of the hook effect?

A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[1][3] A PROTAC's mechanism of action relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[4] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[1] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[1]

Q3: How does the PROTAC linker influence the hook effect?

A3: The linker is a critical component that influences the formation and stability of the ternary complex.[5] An optimized linker can promote favorable protein-protein interactions between the target protein and the E3 ligase, leading to positive cooperativity.[6] This increased stability of the ternary complex can help overcome the formation of non-productive binary complexes, thus mitigating the hook effect.[7] Conversely, a suboptimal linker, whether too short, too long, or of unfavorable composition, can lead to steric hindrance or an unstable ternary complex, exacerbating the hook effect.[7]

Q4: What are the key experimental readouts to characterize the hook effect?

A4: The primary experimental readouts to characterize the hook effect are the DC50 (concentration for 50% maximal degradation) and Dmax (maximal degradation).[8] A pronounced hook effect will manifest as a significant decrease in the percentage of degradation after reaching the Dmax at higher PROTAC concentrations.[6]

Troubleshooting Guide

Problem 1: My dose-response curve shows a bell shape, with degradation decreasing at high concentrations.

  • Likely Cause: You are observing the classic "hook effect."[2]

  • Troubleshooting Steps:

    • Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, particularly focusing on the higher concentrations where the effect is observed.[1]

    • Determine Optimal Concentration: Identify the concentration that gives the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[1]

    • Assess Ternary Complex Formation: Use biophysical or cellular assays (e.g., NanoBRET, Co-Immunoprecipitation) to directly measure the formation of the ternary complex at different PROTAC concentrations.[1] This can help correlate the loss of degradation with a decrease in ternary complex formation. A bell-shaped curve in these assays is also indicative of the hook effect.[3]

    • Optimize the Linker: The length and composition of the linker are critical for optimal ternary complex formation. Systematically varying the linker can help identify a PROTAC with a reduced hook effect.[6]

Problem 2: I don't see any degradation at any of the concentrations I've tested.

  • Likely Cause: This could be due to several factors, including an inactive PROTAC, issues with the experimental setup, or the hook effect masking degradation at the tested concentrations.[1]

  • Troubleshooting Steps:

    • Test a Wider Concentration Range: It's possible your initial concentration range was too high and entirely within the hook effect region, or too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[1]

    • Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate assays (see Experimental Protocols section).[1]

    • Check Cell Line and E3 Ligase Expression: Ensure that the cell line you are using expresses both the target protein and the recruited E3 ligase at sufficient levels.[1]

    • Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal, PROTAC concentration to determine the ideal incubation time.[1]

Data Presentation: The Impact of Linker Optimization

The following tables summarize quantitative data from various studies, illustrating how linker length and composition can impact PROTAC efficacy and the hook effect.

Table 1: Effect of Linker Length on BRD4 Degradation

This table presents a synthesized comparison of BRD4-targeting PROTACs with varying PEG linker lengths.

LinkerDC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG355851.215
PEG420952.525
PEG5 15 >98 3.1 30
PEG630922.828

Data synthesized from a comparative study of BRD4-targeting PROTACs.[] A lower DC50 value indicates higher potency. Higher Dmax, Permeability, and Oral Bioavailability are generally desirable.

Table 2: Effect of Linker Length on ERα and p38α Degradation

This table illustrates that the optimal linker length is target-dependent.

Target ProteinPROTACLinker Length (atoms)DC50 (nM)Dmax (%)
ERαCompound 11212.5 ± 1.5~60%
ERαCompound 2 16 1.1 ± 0.2 ~80%
ERαCompound 3198.7 ± 1.1~50%
p38αCompound A13>1000<20%
p38αCompound B 17 120 90%
p38αCompound C21>1000<30%

Data from studies on ERα and p38α degradation.[7] For ERα, a 16-atom linker was optimal, while for p38α, a 17-atom linker was most effective.

Table 3: Comparison of Linker Composition on Degradation of TBK1

This table highlights the importance of linker composition beyond just length.

TargetLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
TBK1Alkyl/Ether< 12No degradationN/A
TBK1Alkyl/Ether 21 3 96%
TBK1Alkyl/Ether2929276%
CRBNAlkyl9Effective DegradationN/A
CRBNPEG3 unitsWeak ActivityN/A

Data from studies on TBK1 and CRBN degradation.[2] For some target-E3 ligase pairs, the hydrophilicity or flexibility of a PEG linker may be less favorable than an alkyl chain.[1]

Visualizing Key Concepts and Workflows

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation cluster_1 Ternary Complex POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Ternary POI-PROTAC-E3 E3 E3 Ligase E3->PROTAC PolyUb Poly-ubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Degradation Degraded Proteasome->Degraded

Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.

Hook_Effect cluster_low Low PROTAC Concentration cluster_high High PROTAC Concentration POI_low Target Protein PROTAC_low PROTAC POI_low->PROTAC_low Ternary_low Productive Ternary Complex E3_low E3 Ligase E3_low->PROTAC_low Degradation_low Ternary_low->Degradation_low Degradation POI_high Target Protein PROTAC_high1 PROTAC POI_high->PROTAC_high1 Binary1 Unproductive Binary Complex (POI-PROTAC) PROTAC_high2 PROTAC Binary2 Unproductive Binary Complex (E3-PROTAC) E3_high E3 Ligase E3_high->PROTAC_high2 No_Degradation Binary1->No_Degradation No Degradation Binary2->No_Degradation No Degradation Troubleshooting_Workflow Start Observe Bell-Shaped Dose-Response Curve Confirm Confirm Hook Effect with Wider Concentration Range Start->Confirm Optimal Determine Optimal Concentration (Dmax) Confirm->Optimal Assess Assess Ternary Complex Formation (e.g., NanoBRET) Optimal->Assess Optimize Optimize PROTAC Linker (Length & Composition) Assess->Optimize If correlation is poor or ternary complex is unstable Re_evaluate Re-evaluate Degradation Profile Assess->Re_evaluate If ternary complex formation is robust at optimal concentration Optimize->Re_evaluate

References

Validation & Comparative

Bromoacetamide vs. Maleimide Linkers: A Comparative Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, the precise and stable linking of molecules to proteins is paramount for the development of therapeutics like Antibody-Drug Conjugates (ADCs), diagnostic reagents, and research tools. Among the most utilized strategies is the modification of cysteine residues, owing to the unique reactivity of their thiol (-SH) groups. Bromoacetamide and maleimide linkers are two of the most prominent classes of thiol-reactive reagents. This guide provides an objective, data-driven comparison to assist researchers, scientists, and drug development professionals in selecting the optimal linker for their specific application.

Reaction Mechanisms: Alkylation vs. Michael Addition

The fundamental difference between bromoacetamide and maleimide linkers lies in their reaction mechanisms with thiol groups.

Bromoacetamide reacts with the nucleophilic thiolate anion of a cysteine residue via a bimolecular nucleophilic substitution (SN2) reaction . This process, also known as alkylation, results in the formation of a highly stable thioether bond and the displacement of a bromide ion.

Caption: Bromoacetamide alkylates cysteine thiols via an SN2 mechanism.

Maleimide linkers react with thiols through a Michael addition reaction . The thiol attacks one of the carbon atoms of the maleimide's carbon-carbon double bond, which is electron-deficient. This also results in a stable thioether bond in the form of a thiosuccinimide adduct.

Caption: Maleimide reacts with cysteine thiols via a Michael addition.

Performance Comparison

The choice between bromoacetamide and maleimide linkers significantly impacts the bioconjugation process and the final product's characteristics. The following table summarizes key performance metrics based on experimental data.

FeatureBromoacetamide LinkerMaleimide LinkerData Source
Reaction Mechanism SN2 AlkylationMichael Addition[],[2]
Optimal pH Range 8.0 - 9.06.5 - 7.5,[3]
Reaction Kinetics Slower (e.g., k₂ ~ 0.6 M⁻¹s⁻¹ for iodoacetamide)Faster (k₂ can be > 40 M⁻¹s⁻¹; 1000x faster than with amines at pH 7)[4],[2]
Specificity for Thiols High chemoselectivity at optimal pH. Can react with other nucleophiles (amines, imidazole) at higher pH.Highly specific for thiols at pH 6.5-7.5. Reactivity with amines increases at pH > 8.5.[5],[3]
Conjugate Stability Very High . Forms a stable, irreversible thioether bond.Moderate to Low . The thiosuccinimide adduct is susceptible to a retro-Michael reaction, leading to deconjugation and exchange with other thiols (e.g., albumin).[6],[7],[8],[2],[8]
Key Side Reactions Reaction with other nucleophilic residues if pH is not controlled.Hydrolysis of the maleimide ring to an unreactive maleamic acid, especially at pH > 8.5.[3] For N-terminal cysteines, the conjugate can rearrange to a thiazine structure.[9][3],[9]
Product Homogeneity Can produce more homogenous and stable conjugates, especially for ADCs.[10],[11]Susceptibility to retro-Michael reaction can lead to heterogeneity and loss of payload over time.[6],[7][10],[11],[7]

Stability: The Critical Differentiator

The most significant difference between the two linkers is the stability of the resulting conjugate.

Bromoacetamide conjugates form a thioether bond that is, for all practical purposes, irreversible under physiological conditions.[2] This stability is a major advantage in applications requiring long-term integrity of the conjugate in vivo, such as ADCs. Studies have shown that bromoacetamide-linked ADCs exhibit excellent plasma stability with no measurable systemic drug release over extended periods.[],[2]

Maleimide conjugates , while formed rapidly, are known to be reversible.[12] The thiosuccinimide linkage can undergo a retro-Michael reaction, particularly in the presence of other thiols like albumin or glutathione in the plasma.[6],[7] This can lead to the premature release of the conjugated molecule (e.g., a cytotoxic drug) and its subsequent transfer to other circulating proteins, which can cause off-target toxicity and reduce the therapeutic efficacy.[13],[8] While strategies like hydrolysis of the succinimide ring can increase stability, the inherent potential for reversal remains a significant consideration.[14],[8]

Experimental Protocols

The following are generalized protocols for bioconjugation. Specific conditions such as buffer composition, temperature, and reaction time should be optimized for each unique protein and linker combination.

General Experimental Workflow

Caption: A generalized workflow for cysteine-directed bioconjugation.
Protocol for Maleimide Conjugation

  • Protein Preparation : Prepare the protein solution (1-10 mg/mL) in a degassed, thiol-free buffer at pH 7.0-7.5 (e.g., phosphate-buffered saline (PBS), HEPES).[15] If the protein's cysteine residues are involved in disulfide bonds, reduce them using a 10-100x molar excess of a thiol-free reducing agent like TCEP for 20-30 minutes at room temperature.[15]

  • Removal of Reducing Agent : If a reducing agent was used, it must be completely removed prior to adding the maleimide reagent. This is typically achieved by size-exclusion chromatography (desalting column) or dialysis.

  • Linker Preparation : Prepare a 10 mM stock solution of the maleimide linker in an anhydrous organic solvent like DMSO or DMF.[15]

  • Conjugation : Add the maleimide stock solution to the protein solution to achieve a 10-20x molar excess of the linker. The reaction can be incubated for 2 hours at room temperature or overnight at 4°C, protected from light.[15],[16]

  • Quenching : Stop the reaction by adding a free thiol compound (e.g., L-cysteine or β-mercaptoethanol) to quench any unreacted maleimide.

  • Purification : Remove excess linker and quenching reagent by size-exclusion chromatography, dialysis, or tangential flow filtration.

  • Characterization : Confirm conjugation using methods such as UV-Vis spectroscopy and mass spectrometry (e.g., MALDI-TOF or ESI-MS).[17]

Protocol for Bromoacetamide Conjugation
  • Protein Preparation : Prepare the protein solution in a buffer at a slightly alkaline pH of 8.0-9.0. As with maleimides, reduce any disulfide bonds with TCEP if necessary.

  • Removal of Reducing Agent : Thoroughly remove the reducing agent using a desalting column or dialysis.

  • Linker Preparation : Prepare a stock solution of the bromoacetamide linker in an organic solvent like DMSO or DMF.

  • Conjugation : Add the bromoacetamide stock solution to the protein solution. Due to slower kinetics compared to maleimides, this reaction may require longer incubation times or slightly higher temperatures, which must be optimized to avoid protein denaturation.

  • Quenching : Quench the reaction with an excess of a thiol-containing reagent.

  • Purification : Purify the conjugate to remove unreacted reagents using standard chromatography or dialysis techniques.

  • Characterization : Characterize the final conjugate to determine the degree of labeling and confirm its integrity.

Summary and Recommendations

LinkerKey AdvantagesKey DisadvantagesBest For...
Bromoacetamide - Extremely stable conjugate - High homogeneity of final product[10]- Slower reaction kinetics- Requires higher pH (8.0-9.0), which may not be suitable for all proteinsApplications requiring high in vivo stability, such as the development of therapeutic ADCs where premature drug release is a major concern.[],[2]
Maleimide - Very fast reaction kinetics - Highly selective at neutral pH (6.5-7.5)[3]- Conjugate instability due to retro-Michael reaction[6],[7]- Potential for side reactions (hydrolysis, thiazine formation)[3],[9]In vitro applications, protein labeling for assays, surface immobilization, and situations where extremely rapid conjugation at neutral pH is the primary goal and long-term in vivo stability is less critical.

References

A Head-to-Head Battle: Unpacking the Efficacy of PEG4 vs. PEG8 Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic success. Among the various options, polyethylene glycol (PEG) linkers have gained prominence for their ability to enhance the physicochemical properties of ADCs. This guide provides a comprehensive comparison of two commonly used PEG linker lengths, PEG4 and PEG8, delving into their impact on ADC efficacy, stability, and pharmacokinetic profiles, supported by experimental data and detailed methodologies.

The length of the PEG chain in a linker can significantly influence the overall performance of an ADC. While shorter linkers like PEG4 may offer certain advantages, longer linkers such as PEG8 often provide superior properties crucial for clinical efficacy. This comparison aims to illuminate the nuanced differences between these two linkers to inform rational ADC design.

Key Performance Metrics: A Comparative Analysis

The decision between a PEG4 and a PEG8 linker can have a profound impact on the drug-to-antibody ratio (DAR), in vitro cytotoxicity, in vivo efficacy, and pharmacokinetic parameters of an ADC. The following tables summarize quantitative data from various studies, highlighting these differences.

ParameterADC with PEG4 LinkerADC with PEG8 LinkerKey Observations
Drug-to-Antibody Ratio (DAR) Lower drug loading may be observed in some cases.Higher drug loading efficiencies are often achieved.Intermediate PEG lengths, such as PEG8, can facilitate higher and more optimal drug loading.
In Vitro Cytotoxicity (IC50) Generally maintains high potency.May show a slight decrease in potency compared to shorter linkers in some assays.Both linkers can produce ADCs with potent, often nanomolar, cytotoxicity. The choice may depend on the specific payload and target.
In Vivo Efficacy (Tumor Growth Inhibition) Moderate tumor growth inhibition (e.g., 35-45% reduction in tumor weight in some models).Significant tumor growth inhibition (e.g., 75-85% reduction in tumor weight in the same models).Longer PEG chains like PEG8 are associated with substantially improved in vivo anti-tumor activity.

Table 1: Comparison of In Vitro and In Vivo Efficacy of ADCs with PEG4 vs. PEG8 Linkers.

ParameterADC with PEG4 LinkerADC with PEG8 LinkerKey Observations
Plasma Clearance Faster clearance rates.Slower clearance rates.ADCs with PEGs shorter than PEG8 exhibit rapidly increased clearance.
Plasma Half-Life Shorter half-life.Longer half-life.The longer PEG chain of PEG8 contributes to a more favorable pharmacokinetic profile.
Stability (Aggregation) Higher propensity for aggregation.Lower aggregate content and improved stability.Increasing PEG chain length reduces hydrophobicity and the tendency for aggregation.
Tolerability Lower tolerability observed in preclinical models.Improved tolerability in preclinical models.ADCs with PEGs smaller than PEG8 have been shown to be less tolerated.

Table 2: Comparison of Pharmacokinetic and Stability Profiles of ADCs with PEG4 vs. PEG8 Linkers.

The Underlying Science: Why Linker Length Matters

The observed differences in performance between PEG4 and PEG8 linkers stem from their distinct physicochemical properties. The longer PEG8 chain imparts greater hydrophilicity to the ADC. This increased water solubility helps to mitigate the inherent hydrophobicity of many cytotoxic payloads, leading to several key advantages:

  • Reduced Aggregation: Hydrophobic interactions are a major driver of ADC aggregation, which can lead to reduced efficacy and potential immunogenicity. The more hydrophilic PEG8 linker creates a larger hydration shell around the payload, effectively masking its hydrophobicity and preventing aggregation.

  • Improved Pharmacokinetics: The increased hydrodynamic radius and reduced non-specific interactions associated with the longer PEG8 chain lead to slower clearance from circulation and a longer plasma half-life. This extended exposure increases the probability of the ADC reaching its target tumor cells.

  • Enhanced In Vivo Efficacy: The combination of improved stability and pharmacokinetics allows for more efficient delivery of the cytotoxic payload to the tumor, resulting in superior anti-tumor activity in preclinical models.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Antibody Linker Linker Antibody->Linker conjugated to Payload Cytotoxic Payload Linker->Payload carries PEG PEG Spacer (e.g., PEG4 or PEG8) Linker->PEG contains

A simplified representation of an Antibody-Drug Conjugate (ADC) highlighting the role of the PEG spacer.

Experimental_Workflow cluster_workflow Comparative Evaluation Workflow A ADC Synthesis (PEG4 vs. PEG8) B In Vitro Cytotoxicity (IC50 Determination) A->B C Pharmacokinetic Studies (e.g., in Rats) A->C D In Vivo Efficacy Studies (Xenograft Models) A->D E Stability & Aggregation (SEC-HPLC) A->E F Data Analysis & Comparison B->F C->F D->F E->F

A typical experimental workflow for the comparative evaluation of ADCs with different PEG linker lengths.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential.

Protocol 1: ADC Synthesis and Characterization
  • Antibody Preparation: The monoclonal antibody is typically buffer-exchanged into a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Linker-Payload Activation: The PEG4 or PEG8 linker-payload construct, often with a maleimide or other reactive group, is dissolved in an organic co-solvent like dimethyl sulfoxide (DMSO).

  • Antibody Reduction (for cysteine conjugation): If conjugating to native or engineered cysteines, the antibody's interchain disulfide bonds are partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP). The molar ratio of TCEP to antibody is carefully controlled to achieve the desired number of free thiols.

  • Conjugation: The activated linker-payload is added to the reduced antibody solution at a specific molar excess. The reaction is typically incubated at room temperature or 4°C for a defined period.

  • Quenching: The reaction is stopped by adding a quenching reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.

  • Purification: The resulting ADC is purified from unconjugated linker-payload and other impurities using techniques like size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization: The purified ADC is thoroughly characterized to determine:

    • Drug-to-Antibody Ratio (DAR): Measured by hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

    • Purity and Aggregation: Assessed by size-exclusion high-performance liquid chromatography (SEC-HPLC).

    • In Vitro Potency: Determined through cytotoxicity assays.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Target cancer cells (antigen-positive) and control cells (antigen-negative) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • ADC Treatment: The ADCs with PEG4 and PEG8 linkers are serially diluted to a range of concentrations and added to the cells. Control wells receive vehicle or a non-targeting ADC.

  • Incubation: The plates are incubated for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., acidified isopropanol or DMSO).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response data to a sigmoidal curve.

Protocol 3: Pharmacokinetic Study in Rodents
  • Animal Model: Male Sprague-Dawley rats or other suitable rodent models are used.

  • ADC Administration: The ADCs with PEG4 and PEG8 linkers are administered as a single intravenous (IV) bolus dose.

  • Blood Sampling: Blood samples are collected from a subset of animals at various time points post-injection (e.g., 5 minutes, 1, 4, 8, 24, 48, 72, and 168 hours).

  • Plasma Preparation: Plasma is isolated from the blood samples by centrifugation.

  • Sample Analysis: The concentration of the total antibody and/or the conjugated ADC in the plasma samples is quantified using a validated enzyme-linked immunosorbent assay (ELISA).

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), and terminal half-life (t½).

Protocol 4: In Vivo Efficacy Study in Xenograft Models
  • Tumor Model: Immunodeficient mice (e.g., nude or SCID) are subcutaneously inoculated with human cancer cells that express the target antigen.

  • Tumor Growth and Randomization: When the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment groups (e.g., vehicle control, non-targeting ADC, ADC with PEG4 linker, ADC with PEG8 linker).

  • ADC Treatment: The ADCs are administered to the mice, typically via intravenous injection, at one or more dose levels.

  • Tumor Volume Measurement: Tumor dimensions are measured with calipers at regular intervals (e.g., twice a week), and the tumor volume is calculated.

  • Body Weight Monitoring: The body weight of the mice is monitored as an indicator of toxicity.

  • Study Endpoint: The study is terminated when the tumors in the control group reach a specified size or when pre-defined toxicity endpoints are met.

  • Data Analysis: The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition between the different treatment groups.

Conclusion

The selection of the appropriate PEG linker length is a crucial step in the design of a successful ADC. While both PEG4 and PEG8 linkers can be used to generate potent ADCs, the available data strongly suggests that the longer PEG8 linker often provides a superior overall profile. The enhanced hydrophilicity, improved stability, favorable pharmacokinetics, and ultimately, the greater in vivo efficacy associated with PEG8-containing ADCs make it a compelling choice for many ADC development programs. However, the optimal linker length is likely dependent on the specific antibody, payload, and target, necessitating a thorough and systematic evaluation as outlined in this guide.

Validating Target Engagement of PROTACs: A Comparative Guide to PEG Linker Performance and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Proteolysis Targeting Chimeras (PROTACs) featuring polyethylene glycol (PEG) linkers. The efficacy of a PROTAC is fundamentally tied to its ability to engage its target protein and recruit an E3 ligase, forming a productive ternary complex that leads to protein degradation.[1][2] The linker connecting the target-binding and E3 ligase-recruiting moieties is a critical determinant of a PROTAC's success, influencing not only the stability of this ternary complex but also crucial drug-like properties such as cell permeability and solubility.[2][3]

This guide delves into how PEG linkers compare with other common linker classes and how variations within PEG linker length can impact key performance metrics. This is supported by experimental data and detailed methodologies for the essential validation experiments required to rationally design and evaluate next-generation protein degraders.[4]

Comparative Analysis of PROTAC Linkers

The choice of linker—flexible, rigid, or functionalized—can significantly affect the biological activity of a PROTAC.[3] Flexible linkers like alkyl chains and PEGs are most common in early-stage development.[3] PEG linkers, composed of repeating ethylene glycol units, offer excellent hydrophilicity, which can improve the aqueous solubility of PROTACs and their compatibility with physiological environments.[2] This is a key advantage over often-hydrophobic alkyl linkers.[2] However, PEG linkers may exhibit reduced metabolic stability and can be more complex to synthesize.[2]

Data Presentation: Quantitative Comparison of Linker Performance

The following table summarizes representative data from various studies to illustrate the impact of different linker types on PROTAC performance. Direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.[1]

Linker ClassRepresentative Linker TypeTarget ProteinE3 LigaseDC₅₀ (nM)Dₘₐₓ (%)
PEG PEG ChainsBromodomain-containing protein 4 (BRD4)VHL1.8 - 25>90
Alkyl/Ether Alkyl/Ether ChainsBruton's Tyrosine Kinase (BTK)Cereblon (CRBN)1 - 40>85
Rigid Triazole-containingNot SpecifiedNot SpecifiedVariableVariable
Functional Photo-cleavableBRD4Not SpecifiedSpatially ControlledSpatially Controlled
  • DC₅₀ (Half-maximal degradation concentration): A lower value indicates higher potency.[4]

  • Dₘₐₓ (Maximum percentage of target protein degradation): Represents the efficacy of the degrader.[4]

The Critical Role of PEG Linker Length: A Case Study

Systematic studies highlight that optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[4] For instance, in studies targeting Estrogen Receptor α (ERα), a 16-atom linker was more effective than a 12-atom linker.[4] For TANK-Binding Kinase 1 (TBK1), a 21-atom linker showed the highest potency, while linkers shorter than 12 atoms were inactive.[4]

The data below focuses on a series of PROTACs composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.[4] This case study demonstrates that a PEG5 linker provides an optimal balance of degradation potency, cell permeability, and oral bioavailability in this specific molecular context.[4]

LinkerDC₅₀ (nM)Dₘₐₓ (%)Pₐₚₚ (10⁻⁶ cm/s)Oral Bioavailability (%)
PEG3 25~900.815
PEG4 5.2>951.528
PEG5 1.8 >98 2.1 45
PEG6 8.7>951.222
  • Pₐₚₚ (Apparent permeability coefficient): From Parallel Artificial Membrane Permeability Assay (PAMPA), a higher value indicates better passive diffusion.[4]

  • Oral Bioavailability: The fraction of the administered dose that reaches systemic circulation.[4]

Visualizing PROTAC Mechanisms and Workflows

Diagrams are essential for conceptualizing the complex biological processes and experimental strategies involved in PROTAC development.

PROTAC_MoA cluster_cell Cell PROTAC PROTAC (PEG Linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (Target) POI->Ternary Recruits E3 E3 Ubiquitin Ligase E3->Ternary Recruits PolyUb Poly-ubiquitination Ternary->PolyUb Catalyzes Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognized by Degradation Target Degradation Proteasome->Degradation Leads to Experimental_Workflow Start PROTAC Candidate (with PEG Linker) CellCulture Treat Cells with PROTAC Start->CellCulture TargetEngagement Assess Target Engagement CellCulture->TargetEngagement Degradation Assess Target Degradation CellCulture->Degradation CETSA CETSA (Target Binding) TargetEngagement->CETSA Biophysical NanoBRET NanoBRET / HiBiT (Intracellular Engagement) TargetEngagement->NanoBRET Cell-based DataAnalysis Analyze DC₅₀ / Dₘₐₓ CETSA->DataAnalysis NanoBRET->DataAnalysis WesternBlot Western Blot (Protein Levels) Degradation->WesternBlot Specific MS Mass Spectrometry (Proteomics) Degradation->MS Global WesternBlot->DataAnalysis MS->DataAnalysis Optimization Linker Optimization DataAnalysis->Optimization Linker_Influence Linker PEG Linker Properties Length Length Linker->Length Flexibility Flexibility Linker->Flexibility Solubility Solubility Linker->Solubility Permeability Permeability Linker->Permeability TernaryComplex Ternary Complex Formation & Stability Length->TernaryComplex Flexibility->TernaryComplex PK Pharmacokinetics (e.g., Bioavailability) Solubility->PK Permeability->PK

References

Navigating the In Vivo Maze: A Comparative Guide to Bromoacetamide-Linked ADC Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of an antibody-drug conjugate (ADC) from bench to bedside is fraught with challenges, paramount among them being in vivo stability. The linker, the critical bridge between the monoclonal antibody and the potent payload, dictates the ADC's ability to remain intact in circulation and deliver its therapeutic cargo specifically to the tumor. This guide provides an objective comparison of bromoacetamide-linked ADCs against other common linker technologies, supported by experimental data, to inform the rational design of next-generation cancer therapeutics.

The premature release of the cytotoxic payload in the bloodstream is a major contributor to off-target toxicity and a narrowed therapeutic window for ADCs. The stability of the linker is therefore a critical quality attribute that directly impacts the safety and efficacy of these complex biotherapeutics. Bromoacetamide-based linkers have emerged as a promising strategy to enhance in vivo stability, offering a distinct advantage over more traditional approaches.

The Stability Advantage: Bromoacetamide vs. The Field

Bromoacetamide linkers form a stable thioether bond with cysteine residues on the antibody. This covalent linkage is significantly more resistant to cleavage in plasma compared to linkers that are susceptible to chemical or enzymatic degradation. A primary competitor, the maleimide-based linker, is known to undergo a retro-Michael reaction in vivo, leading to deconjugation and premature drug release.

One study directly comparing a bromoacetamidecaproyl (bac) linker to a maleimidocaproyl (mc) linker in a preclinical model demonstrated the superior stability of the bromoacetamide linkage. An ADC equipped with the bac linker showed no measurable systemic release of the payload over a two-week period in mice.[1] This enhanced stability translated to a 25% increase in the intratumoral concentration of the drug compared to the ADC with the mc linker.[1]

While this particular study did not observe a statistically significant improvement in overall efficacy with the more stable linker, the increased tumor exposure highlights the potential for improved therapeutic outcomes, particularly for payloads where sustained local concentration is critical.

The following table summarizes a comparison of in vivo stability data for various linker technologies:

Linker TypeLinker ChemistryIn Vivo Half-life / StabilityReference
Bromoacetamide ThioetherNo measurable systemic drug release over 2 weeks (mouse)[1]
MaleimideThioether (via Michael addition)Susceptible to retro-Michael reaction, leading to deconjugation[1]
HydrazineHydrazone~2 days (human plasma)[2]
Silyl EtherAcid-cleavable> 7 days (human plasma)[2]
Valine-CitrullineProtease-cleavableLinker half-life of ~6.0 days (mouse) and ~9.6 days (cynomolgus monkey)[3]
Ortho Hydroxy-Protected Aryl Sulfate (OHPAS)Di-aryl sulfateStable in in vivo mouse pharmacokinetic studies[4]
Tandem-Cleavage (e.g., Glucuronide-Dipeptide)EnzymaticMore stable than monocleavage linkers in rat serum[5][6]

Visualizing Linker Instability: The Retro-Michael Reaction

The inherent instability of maleimide-based linkers is a critical consideration in ADC design. The following diagram illustrates the retro-Michael reaction, which leads to the dissociation of the linker-payload from the antibody.

cluster_0 Maleimide-Cysteine Conjugate cluster_1 Retro-Michael Reaction cluster_2 Bromoacetamide-Cysteine Conjugate Thioether_Bond Stable Thioether Bond (Antibody-S-Linker) Unstable_Adduct Succinimide Ring Thioether_Bond->Unstable_Adduct Susceptible to nucleophilic attack Deconjugated_ADC Deconjugated Antibody Unstable_Adduct->Deconjugated_ADC Reversal of Michael Addition Released_Payload Released Linker-Payload Unstable_Adduct->Released_Payload Reversal of Michael Addition Free_Thiol Plasma Thiol (e.g., Albumin) Free_Thiol->Unstable_Adduct Catalyzes reaction Stable_Thioether Highly Stable Thioether Bond (Antibody-S-CH2-CO-Linker)

Caption: Mechanism of maleimide linker instability via retro-Michael reaction.

Experimental Protocols for Assessing In Vivo Stability

The quantitative assessment of ADC stability in vivo is crucial for selecting promising clinical candidates. The primary method involves monitoring the drug-to-antibody ratio (DAR) over time in plasma using liquid chromatography-mass spectrometry (LC-MS).

Detailed Protocol: In Vivo ADC Stability Assessment by LC-MS

Objective: To determine the in vivo stability of an ADC by measuring the change in average DAR over time in plasma.

Materials:

  • Test ADC

  • Animal model (e.g., mice, rats)

  • Plasma collection tubes (e.g., with anticoagulant)

  • Immunoaffinity capture reagents (e.g., Protein A/G magnetic beads, anti-human IgG antibody-coated plates)

  • Wash buffers (e.g., PBS)

  • Elution buffer (e.g., low pH glycine buffer)

  • Reduction and/or deglycosylation reagents (optional, e.g., DTT, PNGase F)

  • LC-MS system (e.g., Q-TOF or Orbitrap mass spectrometer coupled to a UHPLC system)

  • Analytical column (e.g., reversed-phase column suitable for protein analysis)

Procedure:

  • ADC Administration: Administer the ADC to the animal model via the desired route (e.g., intravenous injection).

  • Plasma Collection: Collect blood samples at predetermined time points (e.g., 0, 1, 3, 7, 14 days) into tubes containing an anticoagulant. Process the blood to isolate plasma.

  • Immunoaffinity Capture:

    • Incubate the plasma samples with an immunoaffinity capture reagent that specifically binds to the antibody portion of the ADC. This step isolates the ADC from other plasma proteins.

    • Wash the captured ADC to remove non-specifically bound proteins.

  • Elution: Elute the captured ADC from the affinity matrix using an appropriate elution buffer.

  • Sample Preparation for LC-MS (Optional but Recommended):

    • Reduction: To analyze the light and heavy chains separately, reduce the interchain disulfide bonds using a reducing agent like dithiothreitol (DTT).

    • Deglycosylation: To simplify the mass spectra, remove N-linked glycans using an enzyme such as PNGase F.

  • LC-MS Analysis:

    • Inject the prepared ADC sample onto the LC-MS system.

    • Separate the different ADC species (or their subunits) using a reversed-phase gradient.

    • Acquire high-resolution mass spectra of the eluting species.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the molecular weights of the different ADC species (e.g., antibody with 0, 2, 4, etc., drugs attached).

    • Calculate the relative abundance of each species.

    • Determine the average DAR at each time point using the following formula: Average DAR = Σ(DAR of each species × Relative abundance of each species) / Σ(Relative abundance of all species)

  • Stability Assessment: Plot the average DAR over time to determine the in vivo stability of the ADC. A slower rate of DAR decrease indicates higher stability.

Workflow for In Vivo Stability Assessment

The following diagram outlines the experimental workflow for assessing the in vivo stability of an ADC.

Start Start: ADC Administration to Animal Model Plasma_Collection Plasma Collection at Timed Intervals Start->Plasma_Collection Immunocapture Immunoaffinity Capture of ADC Plasma_Collection->Immunocapture Wash Wash to Remove Non-specific Proteins Immunocapture->Wash Elution Elution of Captured ADC Wash->Elution Sample_Prep Optional: Reduction & Deglycosylation Elution->Sample_Prep LCMS LC-MS Analysis Sample_Prep->LCMS Prepared Sample Data_Analysis Data Analysis: Deconvolution & DAR Calculation LCMS->Data_Analysis End End: In Vivo Stability Profile Data_Analysis->End

Caption: Experimental workflow for in vivo ADC stability assessment.

Conclusion

The in vivo stability of an ADC is a linchpin for its therapeutic success. Bromoacetamide-based linkers offer a compelling solution to the instability issues that have plagued earlier generations of ADCs, particularly those utilizing maleimide chemistry. By forming a robust thioether bond, bromoacetamide linkers minimize premature drug release, potentially leading to enhanced tumor exposure and a wider therapeutic window. The rigorous assessment of in vivo stability through well-defined experimental protocols, such as the LC-MS-based method detailed here, is indispensable for the selection and development of the most promising ADC candidates. As the field of ADCs continues to evolve, the rational design of linkers with optimal stability profiles will remain a cornerstone of developing safer and more effective cancer therapies.

References

A Comparative Analysis of Cleavable versus Non-Cleavable ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. The linker, a critical component connecting the antibody to the payload, dictates the stability, efficacy, and toxicity of the ADC. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, with profound implications for its mechanism of action and therapeutic window. This guide provides an objective comparison of these two linker strategies, supported by experimental data and detailed methodologies.

The Role of the Linker in ADC Performance

An ideal ADC linker must remain stable in systemic circulation to prevent the premature release of its toxic payload, which could lead to off-target toxicities.[][2] Upon reaching the target tumor cell, the linker must facilitate the efficient release of the active drug.[] The two primary strategies to achieve this balance are cleavable and non-cleavable linkers, each with distinct advantages and limitations.[3][4]

Cleavable Linkers: Engineered for Triggered Payload Release

Cleavable linkers are designed to be stable in the bloodstream but are susceptible to cleavage by specific triggers present in the tumor microenvironment or within the target cell.[5][6] This conditional release mechanism allows for a broader range of applications and can induce a "bystander effect," where the released, membrane-permeable payload can diffuse and kill adjacent antigen-negative tumor cells.[5][7][8]

Mechanisms of Cleavage

There are three primary mechanisms for cleavable linkers:

  • Protease-Sensitive Linkers: These linkers incorporate a peptide sequence, such as the commonly used valine-citrulline (vc) dipeptide, which is recognized and cleaved by lysosomal proteases like Cathepsin B that are abundant in tumor cells.[5][6]

  • pH-Sensitive Linkers: Acid-labile linkers, such as those containing a hydrazone bond, are designed to hydrolyze and release the payload in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0), while remaining relatively stable at the physiological pH of blood (pH 7.4).[5][9]

  • Glutathione-Sensitive Linkers: These linkers contain a disulfide bond that is readily reduced and cleaved by the high intracellular concentration of glutathione (GSH) in the cytosol of cancer cells, which is significantly higher than in the plasma.[3][5]

Advantages:

  • Versatility: Compatible with a wide range of payloads and targets.[3]

  • Bystander Effect: Ability to kill neighboring antigen-negative cells, which is beneficial for treating heterogeneous tumors.[5][7]

  • Controlled Release: Payload release is triggered by specific conditions within the tumor.[3]

Disadvantages:

  • Premature Release: Can be less stable in circulation, potentially leading to off-target toxicity.[10]

  • Higher Toxicity: The bystander effect, while beneficial for efficacy, can also contribute to increased toxicity.[3][7]

Non-Cleavable Linkers: Prioritizing Systemic Stability

Non-cleavable linkers form a stable covalent bond between the antibody and the payload.[11] Payload release is not dependent on environmental triggers but occurs only after the ADC is internalized by the target cell and the antibody component is completely degraded by lysosomal proteases.[5][6] This process releases the payload still attached to the linker and the conjugating amino acid from the antibody.[6]

Mechanism of Payload Release

The primary mechanism involves the proteolytic degradation of the entire antibody within the lysosome.[6] This releases a payload-linker-amino acid complex, which is the active cytotoxic agent.[6] Common non-cleavable linkers include thioether-based linkers like SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).[5][6]

Advantages:

  • High Plasma Stability: Generally more stable in circulation, minimizing premature payload release.[6]

  • Reduced Off-Target Toxicity: Lower risk of systemic toxicity due to enhanced stability.[6][10]

  • Improved Therapeutic Index: The increased stability can lead to a wider therapeutic window.[6]

Disadvantages:

  • No Bystander Effect: The released payload-linker complex is typically charged and cannot diffuse across cell membranes to kill neighboring cells.[8][11]

  • Dependence on Internalization and Degradation: Efficacy relies entirely on efficient ADC internalization and lysosomal processing by the target cell.[6]

  • Altered Payload Activity: The attached linker and amino acid may alter the potency of the payload.[3][11]

Comparative Summary

The selection of a linker technology has a significant impact on the overall properties and clinical performance of an ADC.

FeatureCleavable LinkersNon-Cleavable Linkers
Mechanism of Release Enzymatic cleavage, pH hydrolysis, or reduction in the tumor microenvironment or cell.[5]Proteolytic degradation of the antibody in the lysosome.[6]
Plasma Stability Generally lower; risk of premature payload release.[10]High; minimal premature payload release.[6]
Bystander Effect Yes, if the released payload is membrane-permeable.[5][7]No, the released payload complex is not membrane-permeable.[8]
Off-Target Toxicity Potentially higher due to premature release and bystander effect.[3][10]Generally lower due to high stability.[6][10]
Payload Form Released as the original, unmodified drug.Released as a payload-linker-amino acid complex.[6]
Common Examples Valine-citrulline (protease), Hydrazone (pH), SPDB (disulfide).[5][11]Thioether (e.g., SMCC).[5][6]
Approved ADC Examples Adcetris® (brentuximab vedotin), Padcev® (enfortumab vedotin)Kadcyla® (trastuzumab emtansine).[5]

Quantitative Comparison of Clinical Toxicities

A meta-analysis of clinical trial data highlights the differences in toxicity profiles between ADCs with cleavable and non-cleavable linkers.

Adverse Event (Grade ≥3)Cleavable Linkers (%)Non-Cleavable Linkers (%)Weighted Risk Difference (95% CI)
Any Adverse Event 47%34%-12.9% (-17.1% to -8.8%)[12]
Neutropenia Not specifiedNot specified-9.1% (-12% to -6.2%)[12]
Anemia Not specifiedNot specified-1.7% (-3.3% to -0.1%)[12]

Data sourced from a meta-analysis of 2,417 patients treated with 9 commercially available ADCs.[12] These results support the hypothesis that the premature payload release associated with cleavable linkers can lead to increased systemic toxicities.[10]

Key Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC and the extent of premature payload release in plasma.

Methodology:

  • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in fresh plasma (e.g., mouse, rat, human) at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Quench the reaction by adding an excess of cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant, containing the released payload, by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of free drug.

  • Separately, the amount of intact ADC can be measured over time using techniques like ELISA or immuno-affinity capture LC-MS to determine the rate of drug deconjugation.[13]

Protocol 2: In Vitro Cytotoxicity and Bystander Effect Assay

This assay measures the potency of the ADC against antigen-positive cells and its ability to kill neighboring antigen-negative cells.

Methodology:

  • Monoculture Cytotoxicity:

    • Plate antigen-positive target cells at a suitable density in a 96-well plate.

    • Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and free payload.

    • Incubate for a period corresponding to several cell doubling times (e.g., 72-96 hours).

    • Assess cell viability using a colorimetric assay (e.g., MTS, resazurin) or a luminescence-based assay (e.g., CellTiter-Glo®).

    • Calculate the IC50 (half-maximal inhibitory concentration) value for each compound.

  • Co-culture Bystander Assay:

    • Prepare a mixed population of antigen-positive and antigen-negative cells. The antigen-negative cells should be labeled with a fluorescent marker or express a reporter gene (e.g., GFP) for differentiation.

    • Plate the co-culture in a 96-well plate.

    • Treat the cells with the ADC as described above.

    • After incubation, assess the viability of both the antigen-positive and antigen-negative cell populations separately using flow cytometry or high-content imaging.

    • A significant reduction in the viability of the antigen-negative cell population in the presence of the ADC indicates a bystander effect.

Visualizing ADC Mechanisms and Workflows

Cleavable_Linker_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_bystander Bystander Effect ADC_stable Stable ADC Target_cell Target_cell ADC_stable->Target_cell 1. Binding & Internalization Bystander_cell Antigen-Negative Neighboring Cell Payload_diffused Diffused Payload Payload_released Payload_released Payload_released->Payload_diffused 2. Diffusion out of cell

NonCleavable_Linker_Mechanism cluster_circulation Systemic Circulation (pH 7.4) ADC_stable Stable ADC Target_cell Target_cell ADC_stable->Target_cell 1. Binding & Internalization

Experimental_Workflow ADC ADC Construct (Cleavable vs. Non-Cleavable) Stability Stability ADC->Stability Cytotoxicity Cytotoxicity ADC->Cytotoxicity Bystander Bystander ADC->Bystander Decision Optimal Linker Selection PK PK Stability->PK Cytotoxicity->PK Bystander->PK Efficacy Efficacy PK->Efficacy Toxicity Toxicity Efficacy->Toxicity Toxicity->Decision

Conclusion: Selecting the Optimal Linker

The choice between a cleavable and non-cleavable linker is not a one-size-fits-all decision and remains a cornerstone of rational ADC design.[3] Cleavable linkers offer versatility and the potent bystander effect, which may be crucial for overcoming tumor heterogeneity.[3][7] However, this comes with a higher risk of off-target toxicity due to lower plasma stability.[10] Conversely, non-cleavable linkers provide superior stability and a better safety profile but lack a bystander effect and are entirely dependent on the target cell's biology for payload release.[6][8]

The optimal linker strategy depends on multiple factors, including the nature of the payload, the expression level and internalization rate of the target antigen, and the characteristics of the tumor microenvironment. A thorough comparative analysis, involving rigorous in vitro and in vivo experimentation, is essential to engineer an ADC with the desired balance of stability, potent efficacy, and minimal toxicity for successful clinical translation.

References

The Impact of PEGylation on the Pharmacokinetic Profile of PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality with the potential to target previously "undruggable" proteins. However, their unique bifunctional nature often results in large, complex molecules with suboptimal pharmacokinetic (PK) properties, such as poor solubility and rapid clearance, hindering their clinical translation. A common strategy to overcome these limitations is the incorporation of polyethylene glycol (PEG) linkers in the PROTAC design. This guide provides an objective comparison of the pharmacokinetic properties of PEGylated PROTACs with their non-PEGylated counterparts, supported by experimental data, detailed protocols, and visual representations of key biological and experimental processes.

The Role of PEGylation in Modulating PROTAC Pharmacokinetics

PEGylation, the covalent attachment of PEG chains, is a well-established method to improve the drug-like properties of therapeutic molecules. In the context of PROTACs, PEG linkers can significantly influence their absorption, distribution, metabolism, and excretion (ADME) profiles. The hydrophilic and flexible nature of PEG chains can enhance aqueous solubility, increase the hydrodynamic radius to reduce renal clearance, and shield the PROTAC molecule from metabolic enzymes, thereby extending its circulation half-life.[1][2]

Quantitative Comparison of Pharmacokinetic Parameters

Table 1: Comparison of In Vivo Blood Concentration of PEGylated vs. Non-PEGylated Nanoparticles ("Proticles")

Time Post-Injection (hours)Non-PEGylated (% ID/g)PEGylated (% ID/g)Fold Change
10.06 ± 0.010.23 ± 0.01~3.8x

(Data sourced from a study on 111In-labeled "Proticles," self-assembling nanoparticles composed of oligonucleotides and protamine.[3]) This study demonstrates that PEGylation significantly increases the concentration of the nanoparticles in the blood one-hour post-injection, suggesting a longer circulation time.[3]

Table 2: Pharmacokinetic Parameters of a KRAS G12C PROTAC (LC-2) in Different Formulations

FormulationCmax (ng/mL)AUC (0-t) (ng·h/mL)t1/2 (h)
LC-2 Solution (non-PEGylated)158.3 ± 45.2489.7 ± 102.62.5 ± 0.8
LC-2 PEGylated Liposomes2896.7 ± 512.948321.5 ± 9876.415.8 ± 3.1

(Data sourced from a study on the KRASG12C PROTAC LC-2.[4]) The encapsulation of the PROTAC in PEGylated liposomes resulted in a dramatic improvement in its pharmacokinetic profile, with a significantly higher maximum concentration (Cmax), a nearly 100-fold increase in total drug exposure (AUC), and a more than 6-fold longer half-life (t1/2) compared to the free PROTAC solution.[4] This highlights the profound effect of PEGylation on enhancing systemic exposure and residence time.

Signaling Pathways and Experimental Workflows

To understand the context of PROTAC action and evaluation, the following diagrams illustrate a key signaling pathway targeted by PROTACs and the general experimental workflows for assessing their pharmacokinetic properties.

PROTAC_Mechanism cluster_cell Cell PROTAC PEGylated PROTAC POI Target Protein (e.g., AR, ER, BRD4) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (PROTAC-POI-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation Target Protein Degradation Proteasome->Degradation Mediates Amino_Acids Amino Acids Degradation->Amino_Acids

PROTAC Mechanism of Action

The diagram above illustrates the general mechanism of action for a PROTAC. The PROTAC molecule simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.

PK_Workflow cluster_invivo In Vivo Pharmacokinetic Study cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Dosing Dosing of PEGylated and Non-PEGylated PROTACs (e.g., in rats) Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Tissue_Harvesting Tissue Harvesting (optional for distribution) Dosing->Tissue_Harvesting Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Prep Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep Tissue_Harvesting->Sample_Prep LC_MS_Analysis LC-MS/MS Quantification Sample_Prep->LC_MS_Analysis PK_Modeling Pharmacokinetic Modeling (e.g., Cmax, t1/2, AUC, CL) LC_MS_Analysis->PK_Modeling

References

A Comparative Guide to Bromoacetamide-Based Linkers: Cross-Reactivity and Performance Against Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker for bioconjugation is a critical decision that profoundly influences the stability, specificity, and ultimately, the efficacy and safety of a therapeutic or research agent. This guide provides an objective comparison of bromoacetamide-based linkers with other common thiol-reactive alternatives, supported by experimental data, to facilitate informed selection for your bioconjugation needs.

Bromoacetamide-based linkers are a class of reagents that react primarily with thiol groups on cysteine residues to form stable thioether bonds. This characteristic makes them valuable tools in the construction of antibody-drug conjugates (ADCs), the labeling of proteins with probes, and the development of other targeted therapies. However, concerns about their potential cross-reactivity with other nucleophilic amino acid residues, such as histidine and lysine, necessitate a thorough evaluation of their performance profile.

Performance Comparison: Bromoacetamide vs. Other Thiol-Reactive Linkers

The selection of a linker chemistry is a trade-off between reaction kinetics, stability of the resulting conjugate, and specificity for the target functional group. This section compares bromoacetamide-based linkers to other popular thiol-reactive chemistries, namely maleimides and pyridazinediones.

Data Presentation: Quantitative Comparison of Linker Chemistries

The following tables summarize key quantitative data for the performance of bromoacetamide linkers in comparison to maleimide and pyridazinedione alternatives.

Linker ChemistryTarget ResiduepHSecond-Order Rate Constant (M⁻¹s⁻¹)Reference(s)
Bromoacetamide Cysteine6.52-3 orders of magnitude faster than maleimide[]
Cysteine7.4High[2]
Cysteine9.0Very High[2]
Histidine7.4Moderate[2]
Lysine7.4Low[2]
Lysine>9.0Moderate to High[2]
Maleimide Cysteine6.5-7.5~1000x faster than with amines at pH 7[]
Pyridazinedione Cysteine8.0Specific for thiols, even in the presence of amines
Linker ChemistryLinkage FormedStability in Human PlasmaKey ConsiderationsReference(s)
Bromoacetamide ThioetherHigh (Irreversible)Stable bond, but potential for off-target reactions at higher pH.[]
Maleimide Thiosuccinimide etherVariable (Prone to retro-Michael addition)Susceptible to exchange with thiols like albumin, leading to deconjugation. Next-generation maleimides offer improved stability.[3]
Pyridazinedione ThioetherHighRing is more stable than maleimide and not prone to hydrolysis, leading to more homogeneous conjugates.

Experimental Protocols

To aid in the replication and validation of cross-reactivity studies, this section provides detailed methodologies for key experiments.

Protocol 1: Determination of Second-Order Rate Constants by HPLC

This protocol outlines a method to quantify the reaction kinetics of a bromoacetamide-based linker with cysteine, histidine, and lysine.

Materials:

  • Bromoacetamide-based linker of interest

  • N-acetyl-L-cysteine, N-acetyl-L-histidine, and N-acetyl-L-lysine

  • Reaction buffers (e.g., 0.1 M sodium phosphate) at various pH values (e.g., 6.5, 7.4, 8.5)

  • Quenching solution (e.g., 1 M HCl or a high concentration of a thiol like dithiothreitol)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column and a UV detector.

Procedure:

  • Reaction Setup: In a temperature-controlled environment, mix equal volumes of the bromoacetamide linker and the N-acetyl amino acid in the desired reaction buffer to initiate the reaction. The final concentrations should be in the low millimolar range.

  • Time-Point Quenching: At specific time intervals (e.g., 0, 1, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding the quenching solution.

  • HPLC Analysis: Inject the quenched samples into the RP-HPLC system. Develop a gradient elution method to separate the unreacted linker, the amino acid, and the resulting conjugate.

  • Data Acquisition: Monitor the elution profile at a wavelength where the linker or the conjugate has a strong absorbance.

  • Data Analysis:

    • Integrate the peak areas corresponding to the unreacted linker and the conjugate at each time point.

    • Plot the concentration of the remaining linker or the formed product as a function of time.

    • Determine the initial reaction rate from the initial slope of the curve.

    • Calculate the second-order rate constant (k) using the following equation: Rate = k[Bromoacetamide Linker][Amino Acid]

Protocol 2: Mass Spectrometry-Based Analysis of Off-Target Modifications

This protocol describes a general workflow to identify and quantify off-target modifications of a protein by a bromoacetamide-based linker using mass spectrometry.

Materials:

  • Target protein

  • Bromoacetamide-based linker

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Denaturing and reducing agents (e.g., urea, DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Protease (e.g., trypsin)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Protein Conjugation: Incubate the target protein with the bromoacetamide-based linker in the reaction buffer for a defined period. Include a control sample of the protein without the linker.

  • Sample Preparation for MS:

    • Denature the protein samples by adding urea.

    • Reduce disulfide bonds with DTT.

    • Alkylate free cysteine residues with iodoacetamide to prevent disulfide scrambling.

    • Digest the proteins into peptides using trypsin overnight.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides by reverse-phase liquid chromatography.

    • Analyze the eluted peptides using a high-resolution mass spectrometer in data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

  • Data Analysis:

    • Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and the sites of modification.

    • Search for the expected mass shift corresponding to the bromoacetamide linker on cysteine, histidine, and lysine residues.

    • Quantify the relative abundance of modified peptides in the linker-treated sample compared to the control to determine the extent of on-target and off-target modifications.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts related to the use of bromoacetamide-based linkers.

ReactionMechanism Reaction of Bromoacetamide with Cysteine Bromoacetamide Bromoacetamide Linker (R-CO-CH₂-Br) TransitionState SN2 Transition State Bromoacetamide->TransitionState Nucleophilic Attack Thiolate Cysteine Thiolate (Protein-S⁻) Thiolate->TransitionState Thioether Stable Thioether Bond (R-CO-CH₂-S-Protein) TransitionState->Thioether Bond Formation Br_ion Br⁻ TransitionState->Br_ion Leaving Group Departure

Reaction of Bromoacetamide with Cysteine

ExperimentalWorkflow Workflow for Assessing Linker Cross-Reactivity cluster_sample_prep Sample Preparation cluster_ms_prep Mass Spectrometry Preparation cluster_analysis Analysis Protein_Linker Incubate Protein with Linker Denature_Reduce Denature, Reduce, and Alkylate Protein_Linker->Denature_Reduce Control Control Protein (No Linker) Control->Denature_Reduce Proteolysis Proteolytic Digestion (e.g., Trypsin) Denature_Reduce->Proteolysis LC_MSMS LC-MS/MS Analysis Proteolysis->LC_MSMS Data_Analysis Database Search & Quantification LC_MSMS->Data_Analysis Identify_Modifications Identify On-Target and Off-Target Modifications Data_Analysis->Identify_Modifications EGFR_Pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Regulates

References

Benchmarking Bromoacetamido-PEG4-C2-Boc: A Comparative Guide to Commercial Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly influences the stability, efficacy, and safety of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of Bromoacetamido-PEG4-C2-Boc against other commercially available linkers, supported by experimental data and detailed methodologies to inform rational drug design.

The linker, though a small component of a drug conjugate, has a disproportionately large impact on its overall properties.[1] It dictates the solubility, stability, and pharmacokinetic profile of the therapeutic agent and controls the release of the payload at the target site.[2] this compound is a heterobifunctional linker that incorporates a bromoacetamide group for covalent attachment to cysteine residues, a polyethylene glycol (PEG) spacer to enhance hydrophilicity, and a Boc-protected amine for further conjugation.[3][4][5]

Core Attributes of this compound

The key features of the this compound linker are its bromoacetamide reactive group, the PEG4 spacer, and the Boc protecting group. The bromoacetamide moiety offers a stable alternative to maleimide for conjugation to thiol groups on antibodies or proteins.[1] The four-unit PEG chain (PEG4) enhances the water solubility of the linker and the resulting conjugate, which can be crucial for handling hydrophobic payloads and improving the pharmacokinetic properties of the final molecule.[6][7][8] The tert-butyloxycarbonyl (Boc) protecting group provides a stable means of masking an amine functional group, which can be deprotected under acidic conditions for subsequent conjugation steps.[9][10][11]

Comparative Performance Analysis

The performance of a linker is assessed based on several key parameters: stability, reactivity, and its impact on the biological activity of the final conjugate. While direct head-to-head comparative studies for this compound are not extensively available in the public domain, we can infer its performance characteristics by comparing its constituent parts to common alternatives.

Stability

Linker stability is paramount to prevent premature release of the payload in circulation, which can lead to off-target toxicity.[12] The stability of the bond formed between the linker and the protein is a critical factor.

  • Bromoacetamide vs. Maleimide: The bromoacetamide group in the linker forms a stable thioether bond with cysteine residues.[1] This linkage is generally considered more stable than the succinimide ring formed from maleimide-thiol reactions, which can be susceptible to a retro-Michael reaction, leading to deconjugation.[1][13] The stability of the thiol-maleimide linkage can be influenced by the local microenvironment and the pKa of the thiol.[14] Efforts have been made to increase the stability of maleimide-based conjugates, for instance, through hydrolysis of the succinimide ring or the development of next-generation maleimides.[1][13][15]

Reactivity

The reactivity of the linker's functional groups determines the efficiency and specificity of the conjugation reaction.

  • Bromoacetamide Reactivity: Bromoacetyl groups react with thiols at a slightly higher pH (around 9.0) compared to maleimides (pH 6.5-7.5), which can allow for kinetic discrimination between the two functionalities if both are present.[16] This chemoselectivity is advantageous for achieving site-specific conjugation. The reaction rate of bromoacetamides with thiols is generally considered to be rapid.

Hydrophilicity and Solubility

The hydrophilicity of the linker is crucial for improving the solubility and reducing the aggregation of ADCs and PROTACs, especially when dealing with hydrophobic payloads.[7][17]

  • PEG Linkers: Polyethylene glycol (PEG) linkers are widely used to increase the aqueous solubility of bioconjugates.[6][8][18] The PEG4 spacer in this compound contributes to its hydrophilic character. The length of the PEG chain can be modulated to fine-tune the hydrophilicity of the final conjugate.[7] Longer PEG chains generally lead to greater hydrophilicity.[6]

Data Summary

Linker FeatureThis compoundMaleimide-based LinkersThiol-reactive Alternatives
Reactive Group BromoacetamideMaleimideDithiopyridyl, Haloacetyl
Thiol Adduct Stability High (stable thioether bond)[1]Moderate (susceptible to retro-Michael reaction)[1][13]Variable
Reaction pH ~9.0 for optimal reaction with thiols[16]6.5 - 7.5 for optimal reaction with thiols[16]Variable
Hydrophilicity High (due to PEG4 spacer)[6][18]Variable (can be modified with PEG spacers)Variable
Key Advantage Forms a more stable conjugate with cysteine residues compared to maleimides.[1]Fast and efficient reaction with thiols at neutral pH.[16]Can offer different reactivity profiles and stabilities.
Key Disadvantage Requires slightly more basic conditions for optimal thiol reaction compared to maleimides.Potential for payload deconjugation in vivo.[1][13][14]May have different specificity and reaction kinetics.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of different linkers. Below are summaries of key experimental protocols used in the assessment of linker performance.

In Vitro Plasma Stability Assay

This assay is designed to evaluate the stability of the linker and the drug-to-antibody ratio (DAR) in a physiological environment, predicting the potential for premature payload release.[12][19]

  • Incubation: The antibody-drug conjugate (ADC) is incubated in plasma (e.g., human, mouse, rat) at a concentration of approximately 1.3 mg/mL at 37°C.[12][20] Time points for analysis can range from 0 to 7 days.[12][19]

  • Sample Processing: At each time point, the ADC is isolated from the plasma using immunoaffinity capture, for example, with Protein A magnetic beads.[12]

  • Analysis: The captured ADC is analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR.[12] A stable ADC will show minimal loss in DAR over time. The supernatant can also be analyzed to quantify the amount of released payload.[12]

Lysosomal Stability Assay

This assay assesses the ability of a cleavable linker to release its payload in the lysosomal environment of target cells.[12][20]

  • Incubation: The ADC is incubated with isolated human liver lysosomes or S9 fractions, which contain a variety of enzymes.[12][20]

  • Sample Processing: The reaction is stopped, often by heat inactivation, followed by protein precipitation to separate the released payload from the ADC and lysosomal proteins.[12]

  • Analysis: The supernatant containing the released payload is quantified by LC-MS to determine the rate of cleavage over time.[12]

Glutathione (GSH) Reactivity Assay

This assay measures the reactivity of the linker's electrophilic warhead with glutathione, a key intracellular thiol, providing an indication of its potential for off-target reactions.[21]

  • Incubation: The linker or a small molecule conjugate is incubated with an excess of glutathione.

  • Analysis: The consumption of the compound is measured over time by LC-MS to determine a pseudo-first order rate constant, from which a half-life in the presence of GSH can be calculated.[21]

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental procedures.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular Compartment ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Targeting Receptor Target Antigen ADC->Receptor 2. Binding Endosome Endosome Receptor->Endosome 3. Internalization Lysosome Lysosome Endosome->Lysosome 4. Trafficking Payload Released Payload Lysosome->Payload 5. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 6. Induction of Apoptosis

Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).

Experimental_Workflow_Linker_Stability start Start: ADC Sample incubation Incubate in Plasma (37°C, various time points) start->incubation capture Immunoaffinity Capture (e.g., Protein A beads) incubation->capture analysis LC-MS Analysis capture->analysis dar Determine DAR analysis->dar payload Quantify Released Payload analysis->payload end End: Stability Profile dar->end payload->end

References

Safety Operating Guide

Proper Disposal of Bromoacetamido-PEG4-C2-Boc: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Bromoacetamido-PEG4-C2-Boc (CAS No. 1807521-00-1), a PROTAC (Proteolysis Targeting Chimera) linker used in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the manufacturer-specific Safety Data Sheet (SDS). The following are general safety guidelines:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and collect it into a designated, sealed container for hazardous waste. Do not allow the material to enter drains or waterways.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. The tripartite nature of this molecule—containing a bromoacetamide, a PEG linker, and a Boc-protected amine—necessitates a cautious approach, treating it based on its most hazardous component, the bromoacetamide group.

1. Waste Identification and Segregation:

  • Properly identify the waste as "Halogenated Organic Waste."

  • Segregate waste containing this compound from other waste streams, especially non-halogenated and aqueous waste. Cross-contamination can complicate disposal procedures and increase costs.

2. Containerization:

  • Use a dedicated, clearly labeled, and leak-proof container for the collection of this compound waste.

  • The container label should include:

    • The full chemical name: "this compound"

    • CAS Number: "1807521-00-1"

    • The hazard class: "Halogenated Organic Waste"

    • An accumulation start date.

3. Storage:

  • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Ensure the storage area is away from incompatible materials.

4. Final Disposal:

  • The primary and recommended method for the disposal of halogenated organic compounds is incineration at a licensed and permitted hazardous waste disposal facility.

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and proper disposal.

  • DO NOT attempt to dispose of this compound down the drain or in regular solid waste.

Quantitative Data Summary

For the disposal of halogenated organic compounds like this compound, the following parameters are generally applicable. Specific quantitative limits may vary based on local regulations.

ParameterGuideline/Value
Primary Disposal Method Licensed Chemical Destruction / Controlled Incineration
Waste Classification Halogenated Organic Waste
Prohibited Disposal Discharge to sewer systems, contamination of soil/water
Container Requirements Labeled, sealed, and chemically compatible containers

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_segregation Segregation & Containerization cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Handle in a Fume Hood ppe->fume_hood identify Identify as 'Halogenated Organic Waste' fume_hood->identify segregate Segregate from other waste streams identify->segregate container Collect in a Labeled, Sealed Container segregate->container store Store in Designated Hazardous Waste Area container->store contact_ehs Contact EHS or Licensed Waste Contractor store->contact_ehs incineration Arrange for Incineration at a Permitted Facility contact_ehs->incineration end_node End: Proper Disposal Complete incineration->end_node

Disposal Workflow for this compound

Personal protective equipment for handling Bromoacetamido-PEG4-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Bromoacetamido-PEG4-C2-Boc, a PROTAC linker used in the synthesis of PROTACs.[1][2][3] Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Classification

Hazard ClassificationDescriptionCitation
Acute Oral Toxicity Toxic if swallowed.[4][5]
Skin Corrosion/Irritation Causes severe skin burns.[4][5][6]
Serious Eye Damage/Irritation Causes serious eye damage.[4][5]

Signal Word: Danger[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound to prevent exposure.[7] The following table outlines the required PPE:

PPE CategoryItemSpecificationCitation
Hand Protection Chemical-resistant glovesDisposable nitrile or neoprene gloves. Inspect before use and change immediately upon contact.[8][9]
Eye and Face Protection Safety goggles and face shieldChemical splash goggles meeting ANSI Z.87.1 standard. A face shield should be worn over goggles when there is a risk of splashing.[7][8][10]
Body Protection Laboratory coatA Nomex® or similar flame-resistant lab coat, fully buttoned.[8][9]
Respiratory Protection RespiratorUse in a chemical fume hood. If not feasible, a NIOSH/MSHA approved respirator is required.[8][10][11]
Foot Protection Closed-toe shoesShoes that cover the entire foot.[8]

PPE Selection Workflow

Figure 1. PPE Selection Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Assess Task-Specific Hazards Splash Splash Hazard? Start->Splash Gloves Nitrile/Neoprene Gloves Start->Gloves LabCoat Lab Coat Start->LabCoat Dust Aerosol/Dust Generation? Splash->Dust No Goggles Safety Goggles Splash->Goggles Yes Dust->LabCoat No FumeHood Work in Fume Hood Dust->FumeHood Yes Gloves->Goggles FaceShield Add Face Shield Goggles->FaceShield High Risk LabCoat->Goggles Respirator Respirator Required FumeHood->Respirator If Fume Hood Unavailable Figure 2. Chemical Waste Disposal Workflow cluster_waste_handling Waste Handling cluster_disposal_process Disposal Process Generate Generate Waste Segregate Segregate as Halogenated Organic Waste Generate->Segregate Container Store in Labeled, Sealed Container Segregate->Container EHS Contact EHS Office Container->EHS Pickup Arrange for Licensed Waste Pickup EHS->Pickup Document Document Waste Generation and Disposal Pickup->Document

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromoacetamido-PEG4-C2-Boc
Reactant of Route 2
Reactant of Route 2
Bromoacetamido-PEG4-C2-Boc

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。